Product packaging for 3-Methoxybutanal(Cat. No.:CAS No. 5281-76-5)

3-Methoxybutanal

Cat. No.: B3384146
CAS No.: 5281-76-5
M. Wt: 102.13 g/mol
InChI Key: VVXNMKJDQVBOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxybutanal (CAS 5281-76-5) is an organic compound with the molecular formula C5H10O2 . It is primarily valued in research and industrial chemistry as a versatile chemical intermediate. One of its key documented applications is as a precursor in the synthesis of 3-Methoxybutanol, a compound with established utility as a solvent in the formulation of paints, lacquers, coatings, and inks . The resulting alcohol, 3-Methoxybutanol, is noted for its good dissolving power, low volatility, and ability to improve brushability and flow in coating applications . Furthermore, 3-Methoxybutanol finds use as an intermediate in the synthesis of specialized dyes, such as perylene diimide-based colorants used in display technologies . As a high-purity building block, this compound enables these downstream applications and is a reagent of interest in exploring new organic synthesis pathways and material science. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3384146 3-Methoxybutanal CAS No. 5281-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXNMKJDQVBOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031514
Record name 3-Methoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5281-76-5
Record name 3-Methoxybutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5281-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aldol ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYBUTYRALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9P2X7UPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methoxybutanal chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxybutanal

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known as 3-methoxybutyraldehyde, is an organic compound classified as an aldehyde and an ether. Its structure consists of a four-carbon butanal chain with a methoxy group attached to the third carbon.

Identifier Value
IUPAC Name This compound[1]
CAS Registry Number 5281-76-5[1][2]
Molecular Formula C5H10O2[1][2][3]
Canonical SMILES CC(CC=O)OC[1][3]
InChI InChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3[1][2]
InChIKey VVXNMKJDQVBOLT-UHFFFAOYSA-N[1][2]

Physical Properties

The physical properties of this compound are summarized below. These values are a mix of experimental and estimated data from various chemical databases.

Property Value Source
Molecular Weight 102.13 g/mol [1][4]PubChem, Cheméo
Appearance Colorless liquid (presumed)General chemical knowledge
Boiling Point 127.8 °C at 760 mmHg[3]LookChem
384.44 K (Joback Calculated)[4]Cheméo
Density 0.887 g/cm³[3]LookChem
Flash Point 26.2 °C[3]LookChem
Vapor Pressure 11 mmHg at 25°C[3]LookChem
Refractive Index 1.5000 (estimate)[3]LookChem

Chemical and Computational Properties

This table includes various computed properties that are valuable in predicting the behavior of the compound in different chemical and biological systems.

Property Value Source
XLogP3 -0.1[3]LookChem
LogP (Octanol/Water) 0.61030[3]LookChem
Hydrogen Bond Donor Count 0[3]LookChem
Hydrogen Bond Acceptor Count 2[3]LookChem
Rotatable Bond Count 3[3]LookChem
Exact Mass 102.068079557 Da[3]LookChem
Polar Surface Area (PSA) 26.3 Ų[3]LookChem
Complexity 52[3]LookChem
Kovats Retention Index 716, 724 (Semi-standard non-polar)[1][4]PubChem, Cheméo

Synthesis Protocols

Experimental Protocol: Synthesis from Crotonaldehyde

This process involves the reaction of crotonaldehyde with methanol in an alkaline solution.[5]

  • Reaction Step 1: Methoxylation

    • Crotonaldehyde is reacted with methanol in an alkaline solution. This reaction is typically exothermic, and cooling is applied to maintain room temperature under atmospheric pressure.[5]

    • The product of this step is this compound.[5]

  • Reaction Step 2: Neutralization & Subsequent Hydrogenation (for 3-Methoxybutanol)

    • The resulting mixture containing this compound is neutralized, for example, with acetic acid.[5]

    • For the production of 3-methoxybutanol, the neutralized mixture is then hydrogenated in the presence of a catalyst (e.g., Cu oxide or Cu-Cr oxide) at temperatures of 150-180°C and pressures of 100-150 bar.[5]

G Synthesis of this compound Crotonaldehyde Crotonaldehyde Reaction_Mixture Reaction at Room Temp (Exothermic, requires cooling) Crotonaldehyde->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Alkaline_Solution Alkaline Solution (e.g., NaOH in Methanol) Alkaline_Solution->Reaction_Mixture Product This compound Reaction_Mixture->Product Methoxylation

Synthesis of this compound from Crotonaldehyde.

Spectroscopic Analysis Protocols

Detailed experimental spectra for this compound are not widely published. The following are generalized protocols for obtaining the necessary spectroscopic data for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

  • Methodology:

    • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY, HSQC, HMBC) can be performed for full structural elucidation.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • For a liquid sample like this compound, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.

    • Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Mount the plates in the spectrometer's sample holder.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Key expected peaks would include C=O stretching for the aldehyde and C-O-C stretching for the ether.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.

    • Ionize the sample using a suitable method, such as Electron Ionization (EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.

G General Analytical Workflow for Chemical Characterization cluster_sample Input cluster_analysis Spectroscopic Analysis cluster_data Output Data cluster_result Conclusion Sample Sample of This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Workflow for the spectroscopic characterization of a chemical.

References

3-Methoxybutanal (CAS 5281-76-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxybutanal (CAS 5281-76-5), a valuable organic compound with applications in chemical synthesis. This document consolidates key information on its chemical and physical properties, synthesis, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, also known as 3-methoxybutyraldehyde, is a colorless liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical databases and supplier information.

General Properties
PropertyValueSource(s)
CAS Number 5281-76-5[2][3][4][5]
Molecular Formula C5H10O2[2][3][4][5]
Molecular Weight 102.13 g/mol [4][5]
IUPAC Name This compound[4]
Synonyms 3-Methoxybutyraldehyde, Butanal, 3-methoxy-[2][4][6]
Canonical SMILES CC(CC=O)OC[6]
InChI Key VVXNMKJDQVBOLT-UHFFFAOYSA-N[2][3]
Physical Properties
PropertyValueConditionsSource(s)
Boiling Point 127.8 °Cat 760 mmHg[1][6]
63-65 °Cat 75 Torr[2]
Density 0.887 g/cm³[1]
0.938 g/cm³at 15.5 °C[2]
Flash Point 26.2 °C[1][6]
Refractive Index 1.386[1]
Vapor Pressure 11 mmHgat 25 °C[6]
Calculated Properties
PropertyValueUnitSource(s)
LogP 0.61030[6][7]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]
Exact Mass 102.068079557[6]
Complexity 52[6]

Synthesis

The primary synthesis route for this compound involves the Michael addition of methanol to crotonaldehyde in an alkaline solution.[8][9][10] This reaction is typically followed by neutralization.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on patent literature.[8][9]

Materials:

  • Crotonaldehyde

  • Methanol

  • Alkaline catalyst (e.g., sodium hydroxide solution)

  • Acid for neutralization (e.g., acetic acid)

Procedure:

  • In a reaction vessel, crotonaldehyde is reacted with methanol in the presence of an alkaline solution.

  • This reaction is exothermic and is generally carried out at room temperature under atmospheric pressure, with cooling to manage the heat of reaction.[8]

  • Upon completion of the reaction, the resulting mixture is neutralized with an acid, such as acetic acid.[8][9]

  • The product, this compound, can then be purified from the reaction mixture.

Note: For subsequent synthesis of 3-methoxybutanol, the neutralized mixture is hydrogenated in the presence of a catalyst.[8][9]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Crotonaldehyde Crotonaldehyde Reaction Michael Addition Crotonaldehyde->Reaction Methanol Methanol Methanol->Reaction Alkaline_Solution Alkaline Solution Alkaline_Solution->Reaction Room_Temp Room Temperature Room_Temp->Reaction Neutralization Neutralization Reaction->Neutralization Neutralizing Agent (e.g., Acetic Acid) Product This compound Neutralization->Product Reactivity_Diagram cluster_starting_material cluster_reactions Potential Reactions cluster_products Products Start This compound Aldol Aldol Condensation (Base) Start->Aldol Oxidation Oxidation (Oxidizing Agent) Start->Oxidation Reduction Reduction (Reducing Agent) Start->Reduction Aldol_Product β-Hydroxy Aldehyde Aldol->Aldol_Product Oxidation_Product 3-Methoxybutanoic Acid Oxidation->Oxidation_Product Reduction_Product 3-Methoxybutanol Reduction->Reduction_Product Safety_Handling_Workflow cluster_handling Safe Handling cluster_storage Proper Storage cluster_emergency Emergency Procedures Ventilation Use in a Well-Ventilated Area Grounding Ground and Bond Containers Tools Use Spark-Proof Tools PPE Wear Appropriate PPE (Gloves, Goggles) Ignition Keep Away from Ignition Sources Container Store in a Tightly Closed Container Location Cool, Dry, Well-Ventilated Area Spill Control Spills and Leaks Fire Use Appropriate Extinguishing Media First_Aid Administer First Aid Handling_Precautions Handling Precautions Handling_Precautions->Ventilation Handling_Precautions->Grounding Handling_Precautions->Tools Handling_Precautions->PPE Storage_Requirements Storage Requirements Storage_Requirements->Ignition Storage_Requirements->Container Storage_Requirements->Location Emergency_Response Emergency Response Emergency_Response->Spill Emergency_Response->Fire Emergency_Response->First_Aid

References

Synthesis of 3-Methoxybutanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 3-methoxybutanal, a valuable intermediate in various research and development contexts. The document details two core synthetic strategies: the direct methoxylation of crotonaldehyde and a two-step approach involving the oxidation of 3-methoxybutanol. This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these methods in a research setting.

Synthesis Pathway I: Direct Methoxylation of Crotonaldehyde

This pathway offers a direct route to this compound through the nucleophilic addition of methanol to crotonaldehyde. The reaction is typically carried out in an alkaline medium. While this method is often the initial step in the industrial production of 3-methoxybutanol, the isolation of the intermediate aldehyde, this compound, is feasible in a laboratory setting.[1][2]

Reaction Principle

The reaction proceeds via a Michael-type 1,4-addition of the methoxide ion (generated from methanol and a base) to the α,β-unsaturated carbonyl system of crotonaldehyde. The enolate intermediate is then protonated to yield the final product, this compound.

Experimental Protocol

The following protocol is a representative procedure derived from patent literature, which primarily focuses on the subsequent hydrogenation to 3-methoxybutanol.[1][2][3]

Materials:

  • Crotonaldehyde (≥95%)

  • Methanol (anhydrous)

  • Sodium hydroxide (or other suitable base)

  • Acetic acid (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware for reactions, extractions, and distillations.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde in an excess of anhydrous methanol. The molar ratio of methanol to crotonaldehyde is typically between 2:1 and 7:1.[3]

  • Base Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of a base (e.g., a 5 wt% aqueous solution of sodium hydroxide) to the stirred solution.[3] The reaction is exothermic and cooling is recommended to control the temperature.[1][2] The reaction is generally carried out at room temperature under atmospheric pressure.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Neutralization: Upon completion, neutralize the reaction mixture by the addition of acetic acid.[1][2]

  • Work-up and Isolation:

    • Remove the excess methanol under reduced pressure.

    • Add water to the residue and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

Quantitative data for the isolated yield of this compound from this specific reaction is not extensively reported in the available literature, as the process is often directly coupled with a subsequent hydrogenation step. The primary focus of the cited patents is the overall yield of 3-methoxybutanol.

ParameterValue/RangeSource
Molar Ratio (Methanol:Crotonaldehyde) 2:1 to 7:1 (optimal 3:1 to 5:1)[3]
Reaction Temperature Room Temperature (cooling recommended)[1][2]
Pressure Atmospheric[1]
Catalyst Alkaline (e.g., NaOH)[1][2][3]

Synthesis Pathway II: Oxidation of 3-Methoxybutanol

This two-step pathway involves the synthesis of the precursor alcohol, 3-methoxybutanol, followed by its oxidation to the target aldehyde, this compound. This approach offers the advantage of utilizing well-established and mild oxidation methods, which can provide high selectivity and yield.

Step 1: Synthesis of 3-Methoxybutanol

The synthesis of 3-methoxybutanol is achieved through the same reaction as described in Pathway I, followed by a hydrogenation step.

Experimental Protocol (Hydrogenation):

Following the neutralization of the this compound reaction mixture, the crude product is subjected to hydrogenation.

  • Catalyst Addition: Transfer the neutralized reaction mixture to a high-pressure reactor (autoclave). Add a suitable hydrogenation catalyst, such as a Raney nickel or a copper-chromium oxide catalyst.[1][3]

  • Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures.

  • Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The resulting crude 3-methoxybutanol can be purified by distillation.[1][2]

Quantitative Data for 3-Methoxybutanol Synthesis:

ParameterValue/RangeSource
Hydrogenation Temperature 80-140 °C (Raney Ni) or 150-180 °C (Cu-Cr oxide)[1][3]
Hydrogenation Pressure 100-150 bar (Cu-Cr oxide)[1]
Catalyst Raney Nickel, Copper oxide, or Cu-Cr mixed oxide[1][3]
Purity of crude 3-methoxybutanol ~77.8% (containing butanol and other byproducts)[2]
Step 2: Oxidation of 3-Methoxybutanol to this compound

The oxidation of the primary alcohol, 3-methoxybutanol, to the corresponding aldehyde can be accomplished using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods for this transformation.[4][5][6][7][8]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][7][8] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[8]

Experimental Protocol (Adapted from a general procedure):

Materials:

  • 3-Methoxybutanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for reactions under inert atmosphere and at low temperatures.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of oxalyl chloride in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15-20 minutes.

  • Addition of Alcohol: Add a solution of 3-methoxybutanol in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. Stir for 30-45 minutes.

  • Addition of Base: Add anhydrous triethylamine dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography or vacuum distillation.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[4][6] An advantage of this method is that it avoids the use of toxic chromium-based reagents and often has a simpler work-up.[4]

Experimental Protocol (General Procedure):

Materials:

  • 3-Methoxybutanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (aqueous solution)

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybutanol in anhydrous DCM.

  • Addition of DMP: Add Dess-Martin periodinane to the solution in one portion. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is usually complete within 1-3 hours.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography or vacuum distillation.

Quantitative Data for Oxidation of Primary Alcohols (General):

ParameterSwern OxidationDess-Martin OxidationSource
Typical Yield HighHigh[7][9]
Reaction Temperature -78 °C to room temperatureRoom temperature[4][5]
Reaction Time 1-2 hours1-3 hours[9][10]
Key Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane[5][6]

Visualizations of Synthesis Pathways and Workflows

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_path1 Pathway I: Direct Methoxylation cluster_path2 Pathway II: Two-Step Synthesis Crotonaldehyde Crotonaldehyde 3-Methoxybutanal_p1 This compound Crotonaldehyde->3-Methoxybutanal_p1 + Methanol (alkaline) Crotonaldehyde_p2 Crotonaldehyde 3-Methoxybutanol 3-Methoxybutanol Crotonaldehyde_p2->3-Methoxybutanol + Methanol (alkaline) then H2 / Catalyst 3-Methoxybutanal_p2 This compound 3-Methoxybutanol->3-Methoxybutanal_p2 Oxidation (Swern or DMP)

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental Workflow for Pathway II: Oxidation of 3-Methoxybutanol

Experimental_Workflow cluster_synthesis Step 1: Synthesis of 3-Methoxybutanol cluster_oxidation Step 2: Oxidation to this compound Start_1 Crotonaldehyde + Methanol Reaction_1 Alkaline Addition Start_1->Reaction_1 Hydrogenation Hydrogenation Reaction_1->Hydrogenation Purification_1 Distillation Hydrogenation->Purification_1 Product_1 3-Methoxybutanol Purification_1->Product_1 Start_2 3-Methoxybutanol Product_1->Start_2 Reaction_2 Swern or DMP Oxidation Start_2->Reaction_2 Workup Aqueous Work-up Reaction_2->Workup Purification_2 Chromatography / Distillation Workup->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Spectroscopic Data Interpretation for 3-Methoxybutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybutanal is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Spectroscopic analysis is essential for the structural elucidation and confirmation of such molecules. This guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development who utilize these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.75Triplet (t)1HH1 (Aldehyde)
3.65Sextet1HH3
3.30Singlet (s)3HH5 (Methoxy)
2.50Doublet of Triplets (dt)2HH2
1.18Doublet (d)3HH4
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Carbon Atom Assignment
202.5C1 (Aldehyde Carbonyl)
75.0C3
56.0C5 (Methoxy Carbon)
51.5C2
20.0C4
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H (Alkyl) Stretch
2830, 2720Medium, WeakC-H (Aldehyde) Stretch
1725StrongC=O (Aldehyde) Stretch
1100StrongC-O (Ether) Stretch
MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/zProposed Fragment Ion
102[M]⁺ (Molecular Ion)
87[M - CH₃]⁺
73[M - CHO]⁺
71[M - OCH₃]⁺
57[C₄H₉]⁺ or [CH₃CH(OCH₃)]⁺
45[CH₃O=CH₂]⁺
29[CHO]⁺

Interpretation of Spectroscopic Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

  • The most downfield signal at δ 9.75 (t) is characteristic of an aldehyde proton (H1) . The triplet multiplicity suggests coupling to the adjacent methylene protons (H2).

  • The signal at δ 3.65 (sextet) is assigned to the proton on the carbon bearing the methoxy group (H3) . Its multiplicity indicates coupling to the adjacent methylene (H2) and methyl (H4) protons.

  • The sharp singlet at δ 3.30 (s) with an integration of 3H is characteristic of a methoxy group (H5) .

  • The signal at δ 2.50 (dt) corresponds to the methylene protons (H2) adjacent to the aldehyde group. The doublet of triplets indicates coupling to both the aldehyde proton (H1) and the methine proton (H3).

  • The most upfield signal at δ 1.18 (d) is assigned to the methyl group protons (H4) , with the doublet multiplicity arising from coupling to the methine proton (H3).

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

  • The signal at δ 202.5 is in the typical range for an aldehyde carbonyl carbon (C1) .[1]

  • The peak at δ 75.0 is assigned to the carbon atom bonded to the electronegative oxygen of the methoxy group (C3) .

  • The signal at δ 56.0 is characteristic of a methoxy carbon (C5) .[2]

  • The peak at δ 51.5 corresponds to the carbon adjacent to the carbonyl group (C2) .

  • The upfield signal at δ 20.0 is assigned to the methyl carbon (C4) .

IR Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

  • C-H (Alkyl) Stretch (2970-2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-H (Aldehyde) Stretch (2830, 2720 cm⁻¹): The presence of two distinct, albeit weaker, peaks in this region is a hallmark of an aldehyde C-H bond.[3][4] The peak around 2720 cm⁻¹ is particularly diagnostic.[4][5]

  • C=O (Aldehyde) Stretch (1725 cm⁻¹): A very strong and sharp absorption band around this wavenumber is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[3][6]

  • C-O (Ether) Stretch (1100 cm⁻¹): A strong absorption in this region is indicative of the C-O single bond stretching vibration of the ether linkage.[7][8][9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 102 , corresponding to the molecular weight of this compound (C₅H₁₀O₂).

Key fragmentation pathways for this compound are predicted to be:

  • α-cleavage at the aldehyde group, leading to the loss of a hydrogen radical (not typically observed) or the formyl radical ([CHO]⁺, m/z 29), resulting in a fragment at m/z 73 .[10][11][12]

  • α-cleavage at the ether linkage is a common fragmentation pathway for ethers.[12][13] This can result in the loss of a methyl radical to give a fragment at m/z 87 , or cleavage of the C-O bond to lose a methoxy radical, resulting in a fragment at m/z 71 .

  • McLafferty Rearrangement , common for carbonyl compounds, is possible if a gamma-hydrogen is present. In this compound, this would involve the transfer of a hydrogen from the C4 methyl group to the carbonyl oxygen, followed by cleavage to produce a neutral enol and an alkene. This is less likely to be a major pathway due to the presence of more favorable cleavage sites.

  • Other significant fragments include m/z 45 , corresponding to the stable oxonium ion [CH₃O=CH₂]⁺, and m/z 57 .

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[14] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[15]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][16][17]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Place the sample "sandwich" in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[18][19][20]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Proposed Mass Spectrometry Fragmentation of this compound

G Proposed Fragmentation of this compound M This compound [C₅H₁₀O₂]⁺• m/z = 102 frag87 [M - CH₃]⁺ [C₄H₇O₂]⁺ m/z = 87 M->frag87 - •CH₃ (α-cleavage) frag73 [M - CHO]⁺ [C₄H₉O]⁺ m/z = 73 M->frag73 - •CHO (α-cleavage) frag71 [M - OCH₃]⁺ [C₄H₇O]⁺ m/z = 71 M->frag71 - •OCH₃ (α-cleavage) frag45 [CH₃O=CH₂]⁺ m/z = 45 M->frag45 (rearrangement) frag29 [CHO]⁺ m/z = 29 M->frag29 (cleavage)

Caption: Proposed EI-MS fragmentation pathway for this compound.

Workflow for Spectroscopic Data Interpretation

G Workflow for Spectroscopic Data Interpretation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation NMR NMR Spectroscopy NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Characteristic Absorption Bands IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Ion & Fragmentation Pattern MS->MS_Analysis Identify_H_C_Framework Determine H and C Framework (NMR) NMR_Analysis->Identify_H_C_Framework Identify_Func_Groups Identify Functional Groups (IR) IR_Analysis->Identify_Func_Groups Determine_MW Determine Molecular Weight (MS) MS_Analysis->Determine_MW Propose_Structure Propose Structure Identify_H_C_Framework->Propose_Structure Determine_MW->Propose_Structure Final_Structure Final Structure Elucidation Propose_Structure->Final_Structure Identify_Func_groups Identify_Func_groups Identify_Func_groups->Propose_Structure

Caption: General workflow for molecular structure elucidation using spectroscopy.

References

In-depth NMR Spectral Analysis of 3-Methoxybutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide typically provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of a target molecule, which is crucial for structural elucidation and quality control in research and drug development. Such an analysis would include detailed tables of chemical shifts, coupling constants, and signal multiplicities for both proton (¹H) and carbon-13 (¹³C) NMR spectra. Furthermore, it would detail the experimental protocols for sample preparation and data acquisition, and provide visual representations of molecular structures and spin system connectivities.

While the direct spectral data for 3-methoxybutanal remains elusive, a foundational understanding of NMR principles allows for a theoretical interpretation of its expected spectra.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The structure of this compound suggests a distinct set of signals in its ¹H and ¹³C NMR spectra. The aldehyde proton (-CHO) would appear as a characteristic downfield signal in the ¹H NMR spectrum, typically between 9 and 10 ppm, likely as a triplet due to coupling with the adjacent methylene protons. The methoxy group (-OCH₃) would present as a sharp singlet around 3.3-3.7 ppm. The remaining protons on the butane chain would exhibit more complex splitting patterns due to their coupling with neighboring protons.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be the most downfield signal, expected in the range of 200-205 ppm. The carbon of the methoxy group would resonate around 55-60 ppm. The other two carbons of the butanal backbone would appear at distinct chemical shifts in the aliphatic region of the spectrum.

Experimental Protocols

A standard experimental approach to acquiring NMR spectra for a small organic molecule like this compound would involve the following general steps.

Synthesis of this compound

A plausible synthetic route to this compound involves the Michael addition of methanol to crotonaldehyde in the presence of a base catalyst. The reaction mixture would then be neutralized and the product purified by distillation.

NMR Sample Preparation

For ¹H NMR spectroscopy, a sample would be prepared by dissolving 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a more concentrated sample (20-50 mg) would be required. The solution would then be transferred to a 5 mm NMR tube.

Logical Relationships in this compound

The connectivity of atoms in this compound can be visualized to understand the expected NMR correlations.

Caption: Chemical structure of this compound.

This guide underscores the critical need for accessible, high-quality experimental data in the scientific community. While theoretical predictions provide a framework for understanding, they are no substitute for empirical data in the rigorous process of chemical analysis and drug development. Should the experimental ¹H and ¹³C NMR data for this compound become publicly available, a comprehensive and practical guide to its spectral analysis will be developed.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methoxybutanal. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry for aldehydes and ethers, supported by data from structurally analogous molecules, to provide a comprehensive theoretical framework for its fragmentation behavior.

Introduction to the Fragmentation of this compound

This compound (C₅H₁₀O₂) is a bifunctional molecule containing both an aldehyde and an ether moiety. Its fragmentation pattern under electron ionization is therefore expected to be influenced by the characteristic cleavage reactions of both functional groups. The molecular ion ([M]⁺•) would have a mass-to-charge ratio (m/z) of 102. Key fragmentation pathways anticipated include alpha-cleavage at multiple sites, McLafferty rearrangement, and cleavage of the carbon-oxygen bonds.

Predicted Fragmentation Pathways

The primary fragmentation pathways for this compound are outlined below, considering the relative stability of the resulting carbocations and radical species.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for both aldehydes and ethers.[1] In this compound, there are three potential sites for alpha-cleavage:

  • Cleavage adjacent to the carbonyl group: This can result in the loss of a hydrogen radical (H•) to form the [M-1]⁺ ion at m/z 101, or the loss of the formyl radical (•CHO) to produce an ion at m/z 73.

  • Cleavage adjacent to the ether oxygen: This is a dominant fragmentation pathway for ethers.[2] Cleavage of the bond between C3 and C4 would lead to the formation of a stable oxonium ion at m/z 59.

McLafferty Rearrangement

Aldehydes with a gamma-hydrogen can undergo a characteristic McLafferty rearrangement.[3] In this compound, the transfer of a hydrogen atom from the methoxy group to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, would result in the formation of a neutral enol and a charged alkene fragment at m/z 44.

Other Fragmentation Pathways
  • Loss of the methoxy group: Cleavage of the C3-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 71.

  • Beta-Cleavage: Cleavage of the C2-C3 bond can also lead to the formation of a fragment at m/z 43, corresponding to the propanoyl cation.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and the fragmentation pathways leading to their formation. The relative abundance is a qualitative prediction based on the expected stability of the ions.

m/zProposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
102[C₅H₁₀O₂]⁺•Molecular IonLow
101[C₅H₉O₂]⁺α-cleavage (loss of H•)Low
73[C₄H₉O]⁺α-cleavage (loss of •CHO)Medium
71[C₄H₇O]⁺Loss of •OCH₃Medium
59[C₃H₇O]⁺α-cleavage at etherHigh (likely base peak)
45[C₂H₅O]⁺Cleavage of C2-C3 bond and rearrangementMedium
44[C₂H₄O]⁺•McLafferty RearrangementMedium
43[C₃H₇]⁺β-cleavageMedium

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

fragmentation_overview M This compound [C₅H₁₀O₂]⁺• m/z = 102 F101 [M-H]⁺ m/z = 101 M->F101 - H• (α-cleavage) F73 [M-CHO]⁺ m/z = 73 M->F73 - •CHO (α-cleavage) F71 [M-OCH₃]⁺ m/z = 71 M->F71 - •OCH₃ F59 [C₃H₇O]⁺ m/z = 59 M->F59 α-cleavage F44 [C₂H₄O]⁺• m/z = 44 M->F44 McLafferty Rearrangement

Caption: Overview of major fragmentation pathways of this compound.

Caption: Alpha-cleavage at the ether linkage.

Caption: McLafferty rearrangement pathway.

Experimental Protocols

5.1. Sample Preparation

For a pure standard, dilute the this compound in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 10-100 µg/mL.

5.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

5.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich interplay of pathways characteristic of both aldehydes and ethers. The most prominent fragmentation is anticipated to be the alpha-cleavage at the ether linkage, yielding a stable oxonium ion at m/z 59, which is likely to be the base peak. Other significant fragments arising from alpha-cleavages around the carbonyl group, loss of the methoxy group, and McLafferty rearrangement are also expected to be observed. This theoretical guide provides a robust framework for the identification and structural elucidation of this compound and related compounds in research and development settings. Experimental verification is recommended to confirm these predicted fragmentation patterns.

References

A Technical Guide to the Reaction Mechanisms of 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms involving 3-Methoxybutanal. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data on related compounds, and clear visualizations of chemical pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Core Reaction Mechanisms

This compound's reactivity is primarily dictated by its aldehyde functional group and the presence of a methoxy group at the C-3 position. The electron-withdrawing nature of the carbonyl oxygen makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of α-hydrogens allows for the formation of an enolate, which is a key intermediate in several reactions.

Synthesis of this compound

A key synthetic route to this compound involves the nucleophilic addition of methanol to crotonaldehyde. This reaction, a Michael or 1,4-addition, occurs because the β-carbon of the α,β-unsaturated aldehyde is electrophilic. The reaction is typically performed in an alkaline solution at room temperature.[1][2][3] Due to the exothermic nature of the reaction, cooling is often necessary.[1][2]

Synthesis_of_3_Methoxybutanal cluster_reactants Reactants Crotonaldehyde Crotonaldehyde Intermediate Enolate Intermediate Crotonaldehyde->Intermediate + Methanol Methanol Methanol (CH₃OH) Base Alkaline Solution (e.g., OH⁻) Product This compound Intermediate->Product Protonation

Caption: Synthesis of this compound via Michael addition.

Aldol Condensation

Like other aldehydes with α-hydrogens, this compound can undergo a base-catalyzed aldol condensation.[4][5] The reaction proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule.[6][7] This addition reaction forms a β-hydroxy aldehyde (an "aldol").[7][8] Upon heating, this intermediate can undergo dehydration to yield a more stable α,β-unsaturated aldehyde.[7]

The overall mechanism involves three main stages:

  • Enolate Formation: A base abstracts an acidic α-hydrogen to form an enolate ion.[5]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde molecule.[5][8]

  • Protonation: The resulting alkoxide is protonated by a protic solvent (like water) to give the β-hydroxy aldehyde.[5]

Aldol_Condensation_Mechanism Base-Catalyzed Aldol Condensation A This compound + OH⁻ (Base) B Enolate Formation (Resonance Stabilized) A->B Deprotonation D Nucleophilic Attack B->D C Second molecule of This compound C->D E Alkoxide Intermediate D->E Forms C-C bond F Protonation (from H₂O) E->F G β-Hydroxy Aldehyde (Aldol Addition Product) F->G H Dehydration (Heat) G->H I α,β-Unsaturated Aldehyde (Aldol Condensation Product) H->I Forms C=C bond

Caption: Mechanism of the base-catalyzed aldol condensation.

Oxidation and Reduction Reactions

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Oxidation: The oxidation of this compound yields 3-methoxybutanoic acid.[9] This transformation can be achieved using various oxidizing agents common in organic synthesis. For the related 3-methylbutanal, aldehyde dehydrogenase is a biological catalyst for this oxidation.[10]

  • Reduction: The reduction of this compound produces 3-methoxybutanol.[11][12] This is commonly achieved via catalytic hydrogenation or with hydride reagents like sodium borohydride (NaBH₄).[1][13]

Oxidation_Reduction_Pathways cluster_oxidation Oxidation cluster_reduction Reduction Oxidized 3-Methoxybutanoic Acid Reduced 3-Methoxybutanol Start This compound Start->Oxidized [O] (e.g., Tollen's Reagent, KMnO₄) Start->Reduced [H] (e.g., NaBH₄, H₂/Catalyst)

Caption: Oxidation and reduction pathways for this compound.

Quantitative Data

Specific kinetic data and reaction yields for this compound are not extensively documented in publicly available literature. However, studies on structurally similar compounds provide valuable insights into the expected reactivity. The following table summarizes kinetic data for the atmospheric degradation of 3,3-dimethylbutanal, a related branched aldehyde.

ReactionRate Coefficient (k) at 298 KReference CompoundTechnique Used
3,3-dimethylbutanal + Cl atoms(1.27 ± 0.08) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Cyclohexane, PropanalRelative Rate Method, FTIR Spectroscopy
3,3-dimethylbutanone + Cl atoms(4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Isopropanol, CyclohexaneRelative Rate Method, FTIR Spectroscopy
3,3-dimethylbutanone + OH radicals(1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹2-methyl-2-butanolRelative Rate Method, FTIR Spectroscopy
(Data adapted from a study on related compounds as a proxy for this compound's potential reactivity)[14]

In a study on the atmospheric oxidation of 3-methoxy-3-methyl-1-butanol, 3-methoxy-3-methylbutanal was identified as a product with a molar formation yield of 33 ± 7%.[15] This indicates that oxidation of the corresponding alcohol is a viable pathway to substituted methoxy aldehydes.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions discussed. These are generalized protocols that can be adapted for this compound.

Protocol for Synthesis & Subsequent Reduction

This protocol is based on the industrial synthesis of 3-methoxybutanol, where this compound is a key intermediate.[1][2]

  • Reaction Setup: In a reactor equipped for cooling and stirring, combine crotonaldehyde and methanol in an alkaline solution.

  • Michael Addition: Stir the mixture at room temperature under atmospheric pressure. Monitor the reaction temperature and apply cooling as needed to manage the exothermic reaction.

  • Neutralization: After the reaction is complete, neutralize the mixture with an acid, such as acetic acid.

  • Hydrogenation (Reduction): Transfer the neutralized mixture containing this compound to a high-pressure reactor.

  • Catalyst Addition: Add a hydrogenation catalyst. A two-stage catalyst system can be used, starting with a Cu oxide or Cu-Cr oxide catalyst, followed by a Ni-containing catalyst.[1]

  • Reaction Conditions: Heat the mixture to 150-180 °C under a hydrogen pressure of 100-150 bar.[1]

  • Workup: After hydrogenation is complete, cool the reactor and release the pressure. The resulting 3-methoxybutanol can be purified by distillation.[1]

Protocol for Base-Catalyzed Aldol Condensation

This is a general procedure for a base-catalyzed crossed-aldol condensation which can be adapted for the self-condensation of this compound.[6][16][17]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 95% ethanol.

  • Catalyst Preparation: In a separate flask, prepare an aqueous solution of sodium hydroxide (e.g., 2M).

  • Initiation: While stirring the aldehyde solution at room temperature, slowly add the sodium hydroxide solution.

  • Reaction: Continue stirring the mixture at room temperature for a specified time (e.g., 30 minutes) or until a precipitate (the aldol product) forms.[17] If precipitation is slow, the reaction mixture can be gently heated.[16]

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold water, a dilute solution of acetic acid in ethanol (to neutralize any remaining base), and finally with cold ethanol.[17]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[16]

Protocol for Product Analysis by Spectroscopy

Analysis of reaction products is critical for confirming structures and determining yields. FTIR and GC-MS are powerful techniques for this purpose.[14][18][19]

  • Sample Preparation: Prepare a sample of the reaction mixture for analysis. For GC-MS, this may involve diluting an aliquot of the mixture in a suitable solvent (e.g., dichloromethane). For FTIR, a liquid sample can often be analyzed directly.

  • FTIR Analysis:

    • Acquire an infrared spectrum of the sample.

    • Identify characteristic absorption bands. For aldehydes, look for a strong C=O stretch around 1730 cm⁻¹ and two C-H stretches between 2700-2860 cm⁻¹.[20] For alcohols (reduction product), look for a broad O-H stretch around 3300 cm⁻¹. For carboxylic acids (oxidation product), look for a very broad O-H stretch and a C=O stretch.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column.

    • As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

    • Identify the components by comparing their retention times and mass spectra to known standards or spectral libraries.[19]

Analysis_Workflow General Workflow for Product Analysis A Reaction Mixture B Sample Preparation (e.g., Dilution, Extraction) A->B C Split Sample B->C D FTIR Spectroscopy C->D Portion 1 E GC-MS Analysis C->E Portion 2 F Identify Functional Groups (e.g., C=O, O-H) D->F G Separate Components E->G I Structure Elucidation & Purity Assessment F->I H Identify Molecular Weight and Fragmentation Pattern G->H H->I

References

Reactivity of the Aldehyde Group in 3-Methoxybutanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutanal is a bifunctional organic molecule featuring both an aldehyde and an ether functional group. The reactivity of the aldehyde group is of primary interest in synthetic chemistry, offering a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound, including common transformations, detailed experimental protocols, and an analysis of the electronic and steric influences of the methoxy group.

The aldehyde group in this compound is susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.[1] Its reactivity is generally comparable to other aliphatic aldehydes but is subtly influenced by the presence of the methoxy group at the 3-position. This guide will delve into the specifics of these reactions, providing quantitative data where available and representative protocols for key transformations.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of crotonaldehyde with methanol in an alkaline solution. This reaction proceeds via a Michael addition of methanol to the α,β-unsaturated aldehyde. The resulting this compound is then typically purified by distillation.[2]

Experimental Protocol: Synthesis of this compound from Crotonaldehyde[2]
  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, crotonaldehyde is dissolved in an alkaline solution.

  • Addition of Methanol: Methanol is added to the solution. The reaction is typically conducted at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.

  • Neutralization: After the reaction is complete, the mixture is neutralized, for example, with acetic acid.

  • Purification: The resulting this compound can be purified by distillation.

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound undergoes a variety of characteristic reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to 3-Methoxybutanoic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-methoxybutanoic acid. Several methods are available for this transformation, with the Pinnick oxidation being a mild and efficient choice, particularly for substrates with sensitive functional groups.[3][4]

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a buffer, such as a phosphate buffer, and a scavenger for the hypochlorite byproduct, like 2-methyl-2-butene.[4][5]

Reaction Pathway: Pinnick Oxidation

G cluster_reagents Reagents This compound This compound Chlorous_Acid_Adduct Chlorous_Acid_Adduct This compound->Chlorous_Acid_Adduct + HClO2 3-Methoxybutanoic_Acid 3-Methoxybutanoic_Acid Chlorous_Acid_Adduct->3-Methoxybutanoic_Acid Pericyclic Fragmentation Final_Product Final_Product 3-Methoxybutanoic_Acid->Final_Product + HOCl NaClO2 NaClO2 NaH2PO4 NaH2PO4 2-methyl-2-butene 2-methyl-2-butene

Caption: General workflow for the Pinnick oxidation of this compound.

Aldehyde SubstrateOxidizing AgentSolventReaction TimeYield (%)Reference
General AliphaticNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O14 hHigh[5]
α,β-unsaturatedNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O-High[3][4]
  • Reaction Setup: To a stirred solution of the aldehyde (1.0 equiv) in a mixture of tert-butanol and water, add 2-methyl-2-butene (20.0 equiv), sodium dihydrogen phosphate (10.0 equiv), and sodium chlorite (10.0 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction for approximately 14 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite and extract the product with ethyl acetate.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography to afford the carboxylic acid.

Reduction to 3-Methoxy-1-butanol

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-methoxy-1-butanol. Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent for this transformation, offering high chemoselectivity for aldehydes and ketones.[6][7] The reaction is typically carried out in a protic solvent like methanol or ethanol.[7]

Reaction Pathway: Reduction with Sodium Borohydride

G This compound This compound Alkoxide_Intermediate Alkoxide_Intermediate This compound->Alkoxide_Intermediate 1. NaBH4 (Nucleophilic attack by H-) 3-Methoxy-1-butanol 3-Methoxy-1-butanol Alkoxide_Intermediate->3-Methoxy-1-butanol 2. H2O or MeOH (Protonation)

Caption: General workflow for the reduction of this compound with NaBH₄.

Specific quantitative data for the reduction of this compound is not widely reported. However, the reduction of aliphatic aldehydes with sodium borohydride generally proceeds with high yields and short reaction times.

Aldehyde SubstrateReducing AgentSolventReaction TimeYield (%)Reference
General AliphaticNaBH₄Methanol/Water< 3 min93-99[8]
General AliphaticNaBH₄THF/MeOH1 hHigh-
  • Reaction Setup: Dissolve the aldehyde (1 eq.) in THF or methanol.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) to the solution and stir for approximately 4 hours. The reaction can be monitored by TLC.

  • Workup: Quench the reaction by adding aqueous ammonium chloride or dilute HCl at 0 °C and stir for 2 hours.

  • Extraction and Purification: Extract the product with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the desired alcohol.

Nucleophilic Addition of Organometallic Reagents (Grignard Reaction)

Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup. This reaction is a powerful tool for carbon-carbon bond formation.[9] The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Reaction Pathway: Grignard Reaction

G This compound This compound Magnesium_Alkoxide Magnesium_Alkoxide This compound->Magnesium_Alkoxide 1. R-MgBr (Nucleophilic addition) Secondary_Alcohol Secondary_Alcohol Magnesium_Alkoxide->Secondary_Alcohol 2. H3O+ (Protonation)

Caption: General workflow for the Grignard reaction with this compound.

While specific data for this compound is scarce, Grignard reactions with aliphatic aldehydes are generally high-yielding.

Aldehyde SubstrateGrignard ReagentSolventYield (%)Reference
General AldehydeRMgXDiethyl etherHigh[9][10]
Methyl Benzoate (Ester)Phenylmagnesium bromideDiethyl etherHigh[11]
  • Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, react an alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether.

  • Addition of Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Reaction and Workup: After the addition is complete, allow the reaction to proceed. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extraction and Purification: Extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Olefination (Wittig Reaction)

The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. This reaction involves a phosphorus ylide (Wittig reagent) and generally gives good yields.[12][13] The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Reaction Pathway: Wittig Reaction

G Phosphonium_Salt Phosphonium_Salt Phosphorus_Ylide Phosphorus_Ylide Phosphonium_Salt->Phosphorus_Ylide + Base This compound This compound Oxaphosphetane Oxaphosphetane This compound->Oxaphosphetane + Phosphorus Ylide Alkene Alkene Oxaphosphetane->Alkene -> Triphenylphosphine oxide

Caption: General workflow for the Wittig reaction with this compound.

Specific yields for the Wittig reaction with this compound are not readily found. However, the reaction is known for its high efficiency with a wide range of aldehydes.

Aldehyde SubstrateWittig ReagentBaseSolventYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphorane-HexanesHigh[13]
2-NitrobenzaldehydeMethyl (triphenylphosphoranylidene)acetate--High[13]
  • Ylide Generation: In a flask under an inert atmosphere, suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF). Add a strong base (e.g., n-butyllithium or potassium tert-butoxide) at a low temperature to generate the ylide.

  • Addition of Aldehyde: Add a solution of the aldehyde in the same anhydrous solvent to the ylide solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water.

  • Extraction and Purification: Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Influence of the 3-Methoxy Group on Reactivity

The methoxy group at the 3-position (gamma-position relative to the aldehyde) can influence the reactivity of the aldehyde group through both electronic and steric effects.

  • Electronic Effects: The oxygen atom of the methoxy group is electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted butanal. However, this effect is attenuated by the distance from the carbonyl group.[1]

  • Steric Effects: The methoxy group is relatively small and is not expected to cause significant steric hindrance at the carbonyl center. Aldehydes are generally less sterically hindered than ketones, contributing to their higher reactivity.[1][14] The methoxy group in the gamma-position is unlikely to significantly alter the accessibility of the aldehyde for nucleophilic attack.

Overall, the reactivity of the aldehyde group in this compound is expected to be broadly similar to that of other unbranched aliphatic aldehydes. The subtle electronic influence of the methoxy group may lead to minor differences in reaction rates, but it is not anticipated to fundamentally alter the types of reactions the aldehyde will undergo.

Conclusion

The aldehyde group in this compound is a versatile functional handle that participates in a wide range of synthetically useful transformations. Standard protocols for oxidation, reduction, Grignard addition, and Wittig olefination are applicable, and these reactions are expected to proceed in good to excellent yields. The methoxy group at the 3-position is not expected to significantly hinder the reactivity of the aldehyde and may slightly enhance its electrophilicity through an inductive effect. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in research, discovery, and development. Further experimental investigation is warranted to establish specific quantitative data for the reactions outlined herein.

References

The Thermal Stability and Degradation of 3-Methoxybutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal stability and degradation of 3-methoxybutanal is limited in publicly available literature. This guide, therefore, presents a predictive analysis based on the known behavior of structurally analogous compounds. The experimental protocols and potential degradation pathways described herein are intended to serve as a foundational framework for researchers initiating studies on this molecule.

Introduction

This compound, a bifunctional molecule containing both an aldehyde and an ether group, holds potential as a versatile building block in organic synthesis and drug development.[1] Understanding its thermal stability is paramount for defining safe handling, storage, and processing conditions, as well as for predicting its degradation pathways and potential impurities. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely degradation products based on analogous chemical structures.

Predicted Thermal Stability and Degradation Pathways

The thermal stability of this compound is anticipated to be influenced by the presence of both the aldehyde and methoxy functional groups. Aldehydes are known to be susceptible to oxidation and polymerization, while ethers can undergo cleavage at elevated temperatures. The following degradation pathways are predicted for this compound under thermal stress.

Autoxidation

In the presence of oxygen, the aldehyde functional group is susceptible to autoxidation, a radical-initiated process that can lead to the formation of the corresponding carboxylic acid, 3-methoxybutanoic acid. This process can be accelerated by heat and light.

Retro-Aldol Reaction

Under thermal stress, this compound may undergo a retro-aldol reaction, a common degradation pathway for aldehydes. This would involve the cleavage of the carbon-carbon bond between the C2 and C3 positions, potentially yielding acetaldehyde and methoxyacetone.

Ether Cleavage

At higher temperatures, the ether linkage may be susceptible to cleavage. This could occur through various mechanisms, including acid- or base-catalyzed pathways if trace impurities are present, or through homolytic cleavage at very high temperatures. Acid-catalyzed cleavage would likely yield methanol and but-2-enal.[2]

Polymerization/Condensation Reactions

Aldehydes are prone to self-condensation reactions, such as the aldol condensation, especially at elevated temperatures or in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight oligomers and polymers, which may present as non-volatile residues.

The following diagram illustrates the predicted thermal degradation pathways of this compound.

G Predicted Thermal Degradation Pathways of this compound cluster_autoxidation Autoxidation cluster_retro_aldol Retro-Aldol Reaction cluster_ether_cleavage Ether Cleavage cluster_polymerization Polymerization/Condensation This compound This compound Thermal Stress Thermal Stress This compound->Thermal Stress 3-Methoxybutanoic Acid 3-Methoxybutanoic Acid Thermal Stress->3-Methoxybutanoic Acid O2 Acetaldehyde Acetaldehyde Thermal Stress->Acetaldehyde Methoxyacetone Methoxyacetone Thermal Stress->Methoxyacetone Methanol Methanol Thermal Stress->Methanol But-2-enal But-2-enal Thermal Stress->But-2-enal Oligomers/Polymers Oligomers/Polymers Thermal Stress->Oligomers/Polymers Oxygen Oxygen G Experimental Workflow for Thermal Stability Assessment cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_degradation_study Degradation Product Analysis Sample_Weighing Weigh Sample TGA Thermogravimetric Analysis (TGA) Sample_Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Weighing->DSC Thermal_Stress Apply Thermal Stress Sample_Weighing->Thermal_Stress Decomposition_Temperature Decomposition_Temperature TGA->Decomposition_Temperature Determine T_onset Thermal_Events Thermal_Events DSC->Thermal_Events Identify Tm, Tb, Td Headspace_Sampling Headspace Sampling (SPME/Syringe) Thermal_Stress->Headspace_Sampling GCMS_Analysis GC-MS Analysis Headspace_Sampling->GCMS_Analysis Product_Identification Identify Degradation Products GCMS_Analysis->Product_Identification

References

A Toxicological Profile of 3-Methoxybutanal: An In-depth Read-Across Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide outlines the potential toxicological profile of 3-Methoxybutanal. Due to the absence of direct experimental data, this assessment is based on a read-across analysis of the structurally related surrogate, 3-Methoxy-3-methyl-1-butanol (MMB). Based on the available data for MMB, this compound is predicted to have low acute toxicity via oral and dermal routes. It may be a moderate eye irritant but is not expected to be a skin irritant or a skin sensitizer. Furthermore, it is not predicted to be mutagenic or clastogenic. Repeated exposure may lead to effects on the liver and kidneys.

Acute Toxicity

The acute toxicity of this compound is predicted based on data from its structural analogue, MMB.

Data Presentation: Acute Toxicity of Surrogates
EndpointSpeciesRouteValueGuidelineSource
3-Methoxy-3-methyl-1-butanol (MMB)
LD50Rat (male)Oral4500 mg/kg bwOECD TG 401[1][2]
LD50Rat (female)Oral4300 - 4400 mg/kg bwOECD TG 401[1][2][3]
LD50MouseOral5830 mg/kg bw-[1]
LD50RatDermal>2000 mg/kg bw-[1][2][4][5][6]
LOAELRatInhalation (4-week)100 ppm (483 mg/m³)-[7]
3-Methylbutanal
General-Oral, Dermal, InhalationLow acute toxicity-[8]

Irritation and Sensitization

The potential for this compound to cause skin and eye irritation or skin sensitization is inferred from studies on MMB and 3-Methylbutanal.

Data Presentation: Irritation and Sensitization of Surrogates
EndpointSpeciesResultSource
3-Methoxy-3-methyl-1-butanol (MMB)
Skin IrritationRabbitNon-irritant to slightly irritating on prolonged exposure[1][2][5]
Eye IrritationRabbitModerately irritating[1][2][5]
Skin SensitizationGuinea PigNot a sensitizer[1][2][3][5]
3-Methylbutanal
Skin Irritation-Mildly irritating[9]
Eye Irritation-Irritating[9][10]
Respiratory Irritation-Irritating[9]
Skin Sensitization-Not considered a potent sensitizer[8]

Genotoxicity

Genotoxicity data for the surrogate MMB suggests that this compound is unlikely to be mutagenic or clastogenic.

Data Presentation: Genotoxicity of 3-Methoxy-3-methyl-1-butanol (MMB)
Assay TypeTest SystemMetabolic ActivationResultGuidelineSource
Bacterial Reverse Mutation (Ames)S. typhimurium & E. coliWith and without S9NegativeOECD TG 471[2][3][7]
In Vitro Chromosomal AberrationChinese Hamster Lung (CHL/IU) cellsWith and without S9NegativeOECD TG 473[2][3]
In Vitro Mammalian Cell Gene Mutation--NegativeOECD TG 476[3]
Experimental Protocols

The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Preparation : Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent E. coli (e.g., WP2 uvrA) are cultured. A rat liver homogenate (S9 fraction) is prepared for assays requiring metabolic activation.

  • Exposure : The test substance, bacterial culture, and either S9 mix or a buffer are combined in molten top agar. This mixture is poured onto minimal glucose agar plates.

  • Incubation : Plates are incubated at 37°C for 48-72 hours.

  • Scoring : The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control.

  • Evaluation : A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture : A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.

  • Exposure : Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9). A solvent control and positive controls are run in parallel.

  • Cytokinesis Block : Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining : Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

  • Scoring : At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Evaluation : A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Visualizations: Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis P1 Culture Bacterial Strains (e.g., S. typhimurium) E1 Mix Bacteria, Test Compound, and Top Agar (+/- S9) P1->E1 P2 Prepare S9 Mix (for metabolic activation) P2->E1 E2 Pour onto Minimal Glucose Agar Plates E1->E2 A1 Incubate at 37°C for 48-72 hours E2->A1 A2 Count Revertant Colonies A1->A2 A3 Compare to Control & Assess Dose-Response A2->A3 Micronucleus_Test_Workflow cluster_culture Cell Culture & Exposure cluster_block Cytokinesis Block cluster_scoring Harvest & Analysis C1 Culture Mammalian Cells (e.g., CHL cells) C2 Expose Cells to Test Compound (+/- S9 metabolic activation) C1->C2 B1 Add Cytochalasin B to Inhibit Cell Division C2->B1 B2 Incubate to allow Nuclear Division (Mitosis) B1->B2 S1 Harvest, Fix, and Stain Cells B2->S1 S2 Score Binucleated Cells for Presence of Micronuclei S1->S2 S3 Statistical Analysis vs. Controls S2->S3

References

A Technical Guide to Procuring 3-Methoxybutanal for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a resource for researchers, scientists, and drug development professionals on identifying reputable suppliers for 3-Methoxybutanal (CAS No. 5281-76-5). It includes key chemical identifiers, a protocol for supplier qualification, and a list of potential vendors.

Chemical Profile: this compound

A clear understanding of the compound's properties is the first step in sourcing. All researchers should verify these details against their specific experimental requirements.

PropertyValueSource
CAS Number 5281-76-5[1][2]
Molecular Formula C₅H₁₀O₂[1][3]
Molecular Weight 102.13 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-Methoxy butyraldehyde, β-Methoxybutyraldehyde[3]
Density 0.887 g/cm³[3]
Boiling Point 127.8°C at 760 mmHg[3]
Flash Point 26.2°C[3]

Reputable Suppliers and Sourcing Considerations

Procuring research chemicals, particularly rare or specialized ones, requires careful vetting of suppliers. The following are established distributors in the life science and chemical synthesis industries where this compound may be sourced.

  • Sigma-Aldrich (Merck): A prominent global supplier offering a vast catalog of chemicals for research and production. They list this compound under their "AldrichCPR" brand, which is designated for early discovery researchers as part of a collection of rare chemicals.

    • Important Note: For this specific product, Sigma-Aldrich states that it is sold "AS-IS," and analytical data is not collected by the company. The buyer assumes full responsibility for confirming the product's identity and purity. While Certificates of Analysis (COA) and Certificates of Origin (COO) are listed as key documents, their content may be limited for such products.

  • Other Major Scientific Suppliers: While not appearing in the top search results for this specific compound, researchers should also consider querying the catalogs of other major reputable suppliers known for their comprehensive offerings, such as:

    • Thermo Fisher Scientific

    • TCI (Tokyo Chemical Industry)

    • VWR (Avantor)

Protocol for Supplier Qualification and Chemical Procurement

A systematic approach to procurement is critical to ensure the quality and integrity of research materials.

Step 1: Initial Supplier Screening

  • Identify potential suppliers through chemical search engines (e.g., PubChem, ChemSpider) and direct catalog searches of major distributors like Sigma-Aldrich.

  • Shortlist suppliers that list the exact CAS number (5281-76-5).

Step 2: Documentation Review

  • Request or download the Safety Data Sheet (SDS) for handling and safety protocols.

  • Request a lot-specific Certificate of Analysis (COA). A typical COA includes:

    • Compound identification (Name, CAS, Lot Number).

    • Measured physical properties.

    • Purity assessment results (e.g., via HPLC, GC, NMR).

    • Date of release and retest/expiry date.[4]

  • For compounds like this one sold "as-is", scrutinize the available documentation to understand what quality guarantees are provided, if any.

Step 3: Purity and Grade Verification

  • Confirm that the offered purity (e.g., >95%, >98%) meets the sensitivity requirements of the intended application.

  • Be aware that for some rare chemicals, extensive analytical data may not be provided by the supplier, and independent verification by the research lab may be necessary upon receipt.

Step 4: Quotation and Lead Time

  • Contact qualified suppliers for price quotations, available quantities (e.g., mg, g), and estimated delivery times.

  • Inquire about shipping and storage conditions (e.g., temperature requirements).

Step 5: Purchase and Incoming Quality Control

  • Place the order with the selected supplier.

  • Upon receipt, log the chemical into the laboratory inventory system.

  • It is best practice, especially for critical applications or when supplier data is limited, to perform in-house analytical verification (e.g., NMR, mass spectrometry) to confirm identity and purity before use.

Workflow and Logic Diagrams

To visualize the procurement process, the following diagrams illustrate the logical flow for selecting a supplier and qualifying a chemical.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Qualification cluster_2 Phase 3: Procurement start Define Research Need (this compound) search Search Supplier Catalogs & Databases (CAS 5281-76-5) start->search shortlist Shortlist Potential Suppliers search->shortlist docs Request & Review SDS and COA shortlist->docs purity Verify Purity Grade Meets Experimental Need docs->purity quote Obtain Quote, Availability, & Lead Time purity->quote decision Supplier Meets Requirements? quote->decision decision->shortlist No order Place Purchase Order decision->order Yes receive Receive & Log Chemical order->receive qc In-House QC Verification (e.g., NMR, MS) receive->qc release Release for Research Use qc->release

Caption: Workflow for Chemical Supplier Selection and Procurement.

center Reputable Supplier Criteria cas Provides Exact CAS Match center->cas coa Offers Lot-Specific COA center->coa sds Provides Safety Data Sheet center->sds purity Specifies Product Purity center->purity support Offers Technical Support center->support history Established Industry Reputation center->history

Caption: Key Criteria for Evaluating Chemical Suppliers.

References

Comprehensive literature review of 3-Methoxybutanal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybutanal is a specialty chemical with potential applications in various fields. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, synthesis, and currently understood biological significance. This document aims to serve as a foundational resource for researchers and professionals by consolidating available data, detailing experimental protocols, and identifying knowledge gaps to guide future research.

Chemical and Physical Properties

This compound, with the chemical formula C₅H₁₀O₂, is a colorless liquid.[1] Its chemical structure consists of a four-carbon aldehyde with a methoxy group at the third position. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
CAS Number 5281-76-5[1]
Boiling Point 384.44 K (calculated)[1]
logP (Octanol/Water Partition Coefficient) 0.610 (calculated)[1]
Water Solubility (log10WS in mol/l) -0.39 (calculated)[1]
Standard Gibbs Free Energy of Formation (ΔfG°) -215.74 kJ/mol (calculated)[1]
Enthalpy of Vaporization (ΔvapH°) 35.47 kJ/mol (calculated)[1]

Synthesis of this compound

The primary documented method for the synthesis of this compound is through the reaction of crotonaldehyde with methanol in an alkaline solution. This reaction forms this compound as an intermediate in a two-step process to produce 3-methoxybutanol.

Experimental Protocol: Synthesis from Crotonaldehyde

The following protocol is based on the process described in patent literature, outlining the formation of this compound as an intermediate.

Step 1: Formation of this compound

  • Reaction Setup: A reaction vessel equipped for cooling is charged with crotonaldehyde and an alkaline solution (e.g., sodium hydroxide in methanol).

  • Reaction Conditions: The reaction is typically carried out at room temperature under atmospheric pressure. Due to the exothermic nature of the reaction, cooling is necessary to maintain the temperature.

  • Reaction Mixture: Crotonaldehyde is reacted with methanol in the presence of an alkaline catalyst.

  • Neutralization: After the reaction is complete, the mixture is neutralized, for example, with acetic acid.

Step 2: Hydrogenation to 3-Methoxybutanol (Following step)

  • The neutralized reaction mixture containing this compound is then subjected to hydrogenation in the presence of a catalyst.

  • Catalysts: A copper oxide or copper-chromium oxide catalyst is used initially, followed by a nickel-containing catalyst.

  • Conditions: The hydrogenation is carried out at temperatures between 150 to 180°C and pressures ranging from 100 to 150 bar.

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow Crotonaldehyde Crotonaldehyde Reaction_Vessel Reaction (Room Temp) Crotonaldehyde->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Alkaline_Solution Alkaline Solution Alkaline_Solution->Reaction_Vessel Neutralization Neutralization (e.g., Acetic Acid) Reaction_Vessel->Neutralization Methoxybutanal This compound (Intermediate) Neutralization->Methoxybutanal Hydrogenation Hydrogenation Methoxybutanal->Hydrogenation Methoxybutanol 3-Methoxybutanol (Final Product) Hydrogenation->Methoxybutanol Catalyst1 Cu or Cu-Cr Oxide Catalyst Catalyst1->Hydrogenation Catalyst2 Ni Catalyst Catalyst2->Hydrogenation

Caption: Synthesis workflow for 3-Methoxybutanol with this compound as an intermediate.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not widely available in public databases. However, spectral data for related compounds can provide a basis for characterization.

Table 2: Spectroscopic Data for this compound and Related Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)Source
This compound Data not readily availableData not readily availableData not readily availableData not readily available[2]
3-Methoxy-1-butanol 1.19 (d), 1.73 (m), 2.92 (br s), 3.35 (s), 3.59 (m), 3.74 (m)Data not readily available3400 (O-H), 2970, 2930, 2870 (C-H), 1130 (C-O)104 (M+), 89, 71, 59[3][4]
3-Methyl-3-methoxybutanol 1.15 (s), 1.75 (t), 3.18 (s), 3.75 (t)Data not readily available3400 (O-H), 2970, 2930 (C-H), 1150, 1080 (C-O)118 (M+), 103, 87, 73[5][6]

The expected ¹H NMR spectrum of this compound would show a doublet for the terminal methyl group, a singlet for the methoxy group, a multiplet for the methine proton, and a multiplet for the methylene protons adjacent to the aldehyde, with the aldehyde proton appearing significantly downfield. The ¹³C NMR would show characteristic peaks for the aldehyde carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon, and the other aliphatic carbons. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch around 1725 cm⁻¹ and C-O stretching bands.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis of this compound.

Biological Activity and Toxicological Profile

A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity and toxicological profile of this compound. There are no readily available in vitro or in vivo studies, biological assays, or detailed toxicology reports specifically for this compound.

For context, toxicological data for a structurally related compound, 3-methoxy-3-methyl-1-butanol, is available and indicates low acute toxicity. However, this data cannot be directly extrapolated to this compound. The biological relevance of the structurally similar 3-methylbutanal is primarily in the context of flavor chemistry and as a product of amino acid metabolism in microorganisms.

The absence of biological data for this compound represents a major knowledge gap and a potential area for future research, particularly if this compound is to be considered for applications where human or environmental exposure is possible.

Conclusion and Future Directions

This compound is a specialty chemical with a defined, albeit not extensively detailed, synthesis route. Its primary documented role is as an intermediate in the production of 3-methoxybutanol. The most significant finding of this review is the profound lack of information regarding its biological activities and toxicological profile.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current inability to assess its safety and potential biological effects. The opportunity lies in the potential for novel discoveries. Future research should prioritize:

  • Development of a detailed, optimized laboratory-scale synthesis and purification protocol for this compound.

  • Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

  • In vitro and in vivo toxicological studies to determine its safety profile.

  • Screening for potential biological activities, such as antimicrobial, antifungal, or other pharmacologically relevant effects.

Addressing these areas will be crucial in determining the potential utility and safety of this compound in any future applications.

References

3-Methoxybutanal structural elucidation techniques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of 3-Methoxybutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the molecular formula C₅H₁₀O₂, is a carbonyl compound containing both an aldehyde and an ether functional group.[1][2] Its chemical structure presents a chiral center at the carbon atom bearing the methoxy group, leading to the existence of enantiomers. The accurate elucidation of its structure is critical for its application in various chemical syntheses and as a potential building block in drug development. This guide provides a comprehensive overview of the core analytical techniques employed to confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The synthesis of this compound can be achieved via the reaction of crotonaldehyde with methanol in an alkaline solution, followed by neutralization and hydrogenation.[3]

Spectroscopic Data

The following sections summarize the expected quantitative data from key spectroscopic techniques. While publicly available experimental spectra for this compound are limited, the data presented here is based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.75t1H-CHO
~3.60m1H-CH(OCH₃)-
~3.30s3H-OCH₃
~2.50ddt2H-CH₂-CHO
~1.15d3H-CH(OCH₃)CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~202.5C=O-CHO
~75.0CH-CH(OCH₃)-
~56.0CH₃-OCH₃
~49.0CH₂-CH₂-CHO
~20.0CH₃-CH(OCH₃)CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structural features.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonStructural Representation
102[M]⁺[CH₃OCH(CH₃)CH₂CHO]⁺
87[M - CH₃]⁺[OCH(CH₃)CH₂CHO]⁺
71[M - OCH₃]⁺[CH(CH₃)CH₂CHO]⁺
59[CH₃OCH(CH₃)]⁺[CH₃OCH(CH₃)]⁺
45[CH₃O=CH₂]⁺[CH₃O=CH₂]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970-2820StrongC-H stretch (alkane and aldehyde)
~2720MediumC-H stretch (aldehyde Fermi resonance)
~1725StrongC=O stretch (aldehyde)
~1100StrongC-O stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

  • GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the components of the sample, for instance, starting at 50°C and ramping to 250°C at 10°C/min.

  • MS Analysis: The eluent from the GC column is directed into the ion source of a mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions.

  • Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat thin film. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Visualization of the Elucidation Workflow

The structural elucidation of this compound is a logical process that integrates data from multiple analytical techniques. The following diagram illustrates this workflow.

G cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound (e.g., from Crotonaldehyde and Methanol) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Synthesis->MS Sample IR Infrared (IR) Spectroscopy - Functional Group ID (Aldehyde, Ether) Synthesis->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity Synthesis->NMR Sample Data_Integration Data Integration and Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Structure: This compound Data_Integration->Structure_Proposal Structure_Confirmation Final Structure Confirmation Structure_Proposal->Structure_Confirmation Consistent Data

Caption: Workflow for the structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Methoxybutanal as a Potential Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the currently available information on 3-methoxybutanal for its potential application as a solvent in organic synthesis. A comprehensive search of scientific literature and chemical databases reveals that while physicochemical data is available, there are no documented applications of this compound as a solvent for organic reactions. This suggests that this compound is a novel, unexplored solvent. These notes, therefore, focus on its fundamental properties, a potential synthesis protocol, and safety considerations to aid researchers interested in investigating its use.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is essential for its evaluation as a potential solvent. The following table summarizes the available data.

PropertyValueReference
CAS Number 5281-76-5--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₅H₁₀O₂--INVALID-LINK--[1]
Molecular Weight 102.13 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[2]
Synonyms 3-Methoxybutyraldehyde, β-Methoxybutyraldehyde--INVALID-LINK--[2]

Potential Synthesis of this compound

Since this compound is not a commonly available chemical, a synthetic protocol is necessary for its evaluation. A potential route for its synthesis is the reaction of crotonaldehyde with methanol to form this compound, which can then be used or further hydrogenated to 3-methoxybutanol.[3]

Experimental Protocol: Synthesis of this compound from Crotonaldehyde

This protocol is adapted from the first step of a procedure for the preparation of 3-methoxybutanol.[3]

Materials:

  • Crotonaldehyde

  • Methanol

  • A suitable alkaline catalyst (e.g., sodium methoxide)

  • A suitable neutralizing agent (e.g., acetic acid)

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling system, dissolve crotonaldehyde in an excess of methanol.

  • Cool the mixture to room temperature or below, as the subsequent reaction is exothermic.

  • Slowly add a catalytic amount of an alkaline solution (e.g., sodium methoxide in methanol) to the stirred mixture.

  • Maintain the temperature at room temperature, using cooling as necessary, and continue to stir the reaction mixture. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a suitable acid, such as acetic acid.

  • The resulting mixture containing this compound can then be purified by distillation.

Caution: Crotonaldehyde is a hazardous and lachrymatory substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Safety and Toxicity

There is a lack of specific safety and toxicity data for this compound in the public domain. As a substituted aldehyde, it should be handled with care. For comparison, the related compound 3-methylbutanal is irritating to the eyes and respiratory tract and is mildly irritating to the skin.[4] It is also highly flammable.[4] Given these potential hazards, the following precautions should be taken when handling this compound:

  • Engineering Controls: Use in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

A thorough risk assessment should be conducted before handling this chemical.

Application in Organic Reactions: An Unexplored Area

A comprehensive search of the scientific literature did not yield any studies where this compound has been used as a solvent for organic reactions. Its potential as a solvent is therefore completely unexplored. Researchers interested in this compound would need to perform fundamental studies to characterize its solvent properties and test its efficacy in a range of common organic reactions.

Proposed Experimental Workflow for Solvent Evaluation:

The following workflow is a general guideline for evaluating the potential of a new solvent like this compound.

G Figure 1: Experimental Workflow for the Evaluation of this compound as a Novel Solvent A Synthesis and Purification of this compound B Determination of Physicochemical Properties (Boiling Point, Density, Polarity, etc.) A->B C Solubility Tests with Common Organic/Inorganic Compounds B->C D Selection of Model Organic Reactions (e.g., SN2, Grignard, Suzuki Coupling) C->D E Performance Evaluation: Reaction Kinetics, Yield, Purity D->E F Comparison with Conventional Solvents E->F G Assessment of Potential Applications F->G

Figure 1: Workflow for evaluating a new solvent.

Synthesis Pathway Diagram

The following diagram illustrates the proposed synthesis of this compound from crotonaldehyde.

G Figure 2: Proposed Synthesis Pathway for this compound reactant1 Crotonaldehyde CH₃CH=CHCHO product This compound CH₃OCH(CH₃)CH₂CHO reactant1->product + reactant2 Methanol CH₃OH reactant2->product catalyst Alkaline Catalyst (e.g., NaOCH₃) catalyst->product

Figure 2: Synthesis of this compound.

This compound represents an unexplored chemical with potential for use as a novel solvent in organic synthesis. The lack of existing data on its applications necessitates foundational research to determine its solvent properties and compatibility with various reaction types. The information and protocols provided in this document are intended to serve as a starting point for researchers and professionals in the field of drug development and organic chemistry who wish to investigate the potential of this compound.

References

Application of 3-Methoxybutanal and its Analogs in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

While specific data on the direct application of 3-Methoxybutanal as a fragrance or flavor ingredient is limited in publicly available scientific literature, its structural analogs, 3-Methoxy-3-methylbutanol and 3-methylbutanal, are well-documented for their significant roles in the fragrance and flavor industry. This document provides a detailed overview of the applications, organoleptic properties, and synthesis of these related compounds to offer valuable insights for researchers, scientists, and drug development professionals. This compound itself is noted as a chemical intermediate in the synthesis of 3-methoxybutanol.

Part 1: 3-Methoxy-3-methylbutanol in Fragrance Synthesis

3-Methoxy-3-methylbutanol (MMB) is a versatile solvent and fragrance enhancer valued for its low odor profile and excellent compatibility with a wide range of fragrance materials.[1]

Organoleptic Properties and Applications

MMB possesses a mild, unobtrusive odor, which is critical in fine fragrances as it does not interfere with the intended scent profile.[1] It is characterized by a soft, fruity-floral aroma with smooth, slightly creamy, apple-pear-like notes and subtle green undertones.[2] Its primary function is as a carrier solvent that helps to dissolve and stabilize aromatic compounds, ensuring a gradual and controlled release of the scent.[3]

Key applications in the fragrance industry include:

  • Fine Fragrances and Perfumes: Used to enhance fruity accords, round out floral bouquets, and add a fresh, natural lift to modern compositions.[2] It blends well with common fragrance ingredients like Hedione, Linalool, and Iso E Super.[2]

  • Personal Care Products: Incorporated into creams, lotions, body washes, shampoos, and soaps to deliver a soft, fruity sweetness.[2]

  • Home Care Products: Utilized in air fresheners, detergents, and fabric conditioners for its ability to provide long-lasting fruity diffusion and good stability in various bases.[2]

Quantitative Data
PropertyValueReference
Chemical Formula C₆H₁₄O₂[2]
Molecular Weight 118.17 g/mol [2]
Boiling Point 170–172 °C[2]
Flash Point 74 °C[2]
Solubility Miscible with water and alcohols[2]
Odor Description Soft, fruity-floral, pear-like, slightly creamy, green[2]
Typical Usage Level in Perfume Compounds 1.0% - 50.0%[4]
Experimental Protocol: Synthesis of 3-Methoxy-3-methyl-1-butanol

A common method for the synthesis of 3-Methoxy-3-methyl-1-butanol involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst.[5]

Materials:

  • 3-methyl-3-buten-1-ol

  • Methanol

  • Heterogeneous acid catalyst (e.g., cation exchange resin, zeolite)

  • Sealed reactor

  • Distillation apparatus

Procedure:

  • Charge the sealed reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.[5] The catalyst amount should be 0.1-5% of the total reaction solution mass.[5]

  • Heat the reactor to a temperature between 50-200°C and maintain a pressure of 0.1-5 MPa.[5]

  • Allow the reaction to proceed for 1-12 hours.[5]

  • After the reaction is complete, cool the reactor and recover the product mixture.

  • Separate the product, 3-Methoxy-3-methyl-1-butanol, from the unreacted starting materials and byproducts by distillation.[5]

Logical Relationship: Role of MMB in Fragrance Formulation

MMB_in_Fragrance MMB 3-Methoxy-3-methylbutanol (MMB) Solvent Solvent Properties - Low Odor - High Compatibility MMB->Solvent Exhibits Fragrance Fragrance Formulation Solvent->Fragrance Enables use as Carrier & Stabilizer Product Final Product (Perfume, Lotion, etc.) Fragrance->Product Incorporated into Leucine_to_3MB cluster_pathway Leucine Catabolism Pathway Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination Three_MB 3-Methylbutanal KIC->Three_MB Decarboxylation Three_MBOH 3-Methylbutanol Three_MB->Three_MBOH Reduction Synthesis_Workflow Start Start Materials: Crotonaldehyde, Methanol Reaction1 Step 1: Reaction in Alkaline Solution Start->Reaction1 Intermediate Intermediate: This compound Reaction1->Intermediate Neutralization Neutralization (e.g., with Acetic Acid) Intermediate->Neutralization Reaction2 Step 2: Hydrogenation with Catalyst Neutralization->Reaction2 Product Final Product: 3-Methoxybutanol Reaction2->Product

References

Application Note: Quantitative Analysis of 3-Methoxybutanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 3-Methoxybutanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential impurity or metabolite in pharmaceutical products. The described method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by separation and detection on a GC-MS system. This document provides detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow to aid researchers in achieving reliable and reproducible results.

Introduction

Accurate and sensitive quantification of volatile compounds such as this compound is crucial for quality control, safety assessment, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high resolution and sensitivity. The methodology presented herein is designed to provide a robust starting point for the analysis of this compound in various sample matrices.

Experimental Protocol

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that is highly suitable for the extraction and concentration of volatile analytes from liquid and solid samples.

Materials:

  • 20 mL headspace vials with PTFE-lined silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl), analytical grade

  • Sample matrix (e.g., water, buffer, simulated biological fluid)

  • This compound standard solution

  • Internal standard (IS) solution (e.g., this compound-d3 or a suitable analogue)

Procedure:

  • Accurately transfer 5 mL of the liquid sample into a 20 mL headspace vial.

  • For calibration standards, spike appropriate amounts of the this compound standard solution into a blank matrix.

  • Add the internal standard to each sample, blank, and calibration standard to a final concentration of 10 µg/L.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.

  • Immediately seal the vial with the cap and septum.

  • Place the vial in the heater-stirrer set to 60°C and allow it to equilibrate for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following instrumental parameters provide a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
InjectorSplit/Splitless
Injector Temperature250°C
Injection ModeSplitless
Desorption Time2 minutes
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Oven Program- Initial Temperature: 40°C, hold for 2 minutes- Ramp 1: 10°C/min to 150°C- Ramp 2: 25°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Scan Range (Full Scan)m/z 35-200

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and should be experimentally determined for each specific application and laboratory.

ParameterValue/RangeNotes
Retention Time (RT) Dependent on specific GC conditionsUse of Kovats Retention Index is recommended for more reliable identification.
Kovats Retention Index (non-polar column) 716 - 724[1]Determined on an Apiezon L packed column, which is a non-polar stationary phase.
Quantifier Ion (m/z) 59Predicted - Corresponds to the [C3H7O]+ fragment resulting from alpha-cleavage.
Qualifier Ions (m/z) 45, 71, 102Predicted - m/z 102 ([M]+, molecular ion), m/z 71 ([M-OCH3]+), m/z 45 ([C2H5O]+).
Limit of Detection (LOD) To be determinedTypically in the low µg/L to ng/L range with HS-SPME.
Limit of Quantification (LOQ) To be determinedTypically in the low µg/L range with HS-SPME.
Linearity (r²) > 0.995Over a defined concentration range (e.g., 1-100 µg/L).

Note: The mass fragments are predicted based on the chemical structure of this compound and common fragmentation patterns of aldehydes and ethers. Experimental verification is required.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Equilibrate Equilibrate at 60°C Add_Salt->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

Conclusion

The presented protocol provides a robust and sensitive method for the quantitative analysis of this compound by HS-SPME-GC-MS. This application note serves as a comprehensive guide for researchers, and the provided parameters can be adapted and optimized for specific instrumentation and sample matrices. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure data quality and reliability. For complex matrices, further optimization of the sample preparation and chromatographic conditions may be necessary to minimize matrix effects and achieve the desired analytical performance.

References

Application Note: Analysis of 3-Methoxybutanal using High-Performance Liquid Chromatography (HPLC) with UV Detection following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybutanal is a carbonyl compound relevant in various industrial applications, including fragrance and flavor manufacturing, as well as being a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, process monitoring, and safety assessment. Due to its lack of a strong native chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is challenging. This application note details a robust and validated method for the analysis of this compound by HPLC following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Principle

The aldehyde functional group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable this compound-2,4-dinitrophenylhydrazone derivative.[1] This derivative possesses a strong chromophore, allowing for sensitive and selective detection by UV-Vis spectrophotometry at approximately 360 nm.[2][3] The resulting hydrazone is then separated from other components in the sample matrix using reversed-phase HPLC and quantified against a standard curve prepared from derivatized this compound standards.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Volumetric flasks, pipettes, and autosampler vials.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound (analytical standard).

    • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sulfuric acid or Hydrochloric acid (concentrated, analytical grade).

    • Methanol (HPLC grade).

Experimental Protocols

Preparation of DNPH Derivatization Reagent
  • Caution: DNPH is explosive when dry and should be handled with care, typically wetted with water.

  • Prepare a stock solution of DNPH by dissolving approximately 150 mg of DNPH in 50 mL of acetonitrile.

  • In a separate container, carefully add 0.5 mL of concentrated sulfuric acid to 20 mL of acetonitrile.

  • Slowly add the acidified acetonitrile to the DNPH solution while stirring.

  • Dilute the final solution to 100 mL with acetonitrile. This solution should be stored in an amber bottle at 4°C and is typically stable for up to one month.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).

  • Create a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from, for example, 0.1 to 10 µg/mL.

  • To 1 mL of each standard, add 1 mL of the DNPH derivatization reagent.

  • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

  • After the reaction, dilute the derivatized standards with acetonitrile as needed to fall within the linear range of the instrument.

Sample Preparation:

  • Accurately weigh or measure the sample containing this compound.

  • Extract the analyte into a known volume of acetonitrile. The specific extraction procedure will depend on the sample matrix.

  • Filter the extract through a 0.45 µm syringe filter.

  • To 1 mL of the filtered extract, add 1 mL of the DNPH derivatization reagent.

  • Vortex the mixture and allow it to react under the same conditions as the standards.

HPLC Conditions

The following are typical starting conditions and may require optimization:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 360 nm
Injection Volume 10 µL

Method Validation Parameters (Illustrative Data)

The following table summarizes typical performance characteristics for the analysis of aldehydes by HPLC with DNPH derivatization. These values should be experimentally determined for this compound in your laboratory.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%
Retention Time (approx.) 8.5 min (varies with conditions)

Alternative High-Sensitivity Method: Fluorescent Derivatization

For applications requiring higher sensitivity, fluorescent derivatization agents can be employed. Dansyl hydrazine is a common reagent that reacts with aldehydes to form highly fluorescent derivatives.[4][5][6]

Principle: Dansyl hydrazine reacts with the carbonyl group of this compound to form a stable dansyl hydrazone, which is intensely fluorescent.

Detection: Fluorescence detection with excitation typically around 340 nm and emission around 520 nm.

Advantages: Generally provides lower limits of detection compared to UV-based methods.

Data Presentation

Calibration Curve Data for this compound-DNPH
Concentration (µg/mL)Peak Area (arbitrary units)
0.115,234
0.576,170
1.0151,980
2.5380,500
5.0759,800
10.01,521,000
Sample Analysis Results
Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample A254,3211.67
Sample B487,9903.21
Sample C98,7650.65

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection/Extraction Derivatization Derivatization with DNPH Sample->Derivatization Standard This compound Standard Standard->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Derivatization_Reaction cluster_product Product MBO This compound (Aldehyde) Reaction + DNPH 2,4-Dinitrophenylhydrazine (DNPH) Hydrazone This compound-2,4-dinitrophenylhydrazone (UV-Active) Reaction->Hydrazone Forms Reaction_Label Acid Catalyst (H+)

Caption: Derivatization reaction of this compound with DNPH.

References

Application Notes and Protocols for the Derivatization and Analysis of 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 3-Methoxybutanal to enhance its detection and quantification by Gas Chromatography (GC) and Liquid Chromatography (LC). The protocols are designed to be adaptable for various sample matrices.

Introduction

This compound is a volatile carbonyl compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Due to its polarity and volatility, direct analysis can be challenging. Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, and detectability.[1] This document outlines two primary derivatization strategies for this compound analysis:

  • Gas Chromatography (GC) Analysis: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. This method is highly sensitive, particularly when coupled with mass spectrometry (MS) or an electron capture detector (ECD).[1][2]

  • Liquid Chromatography (LC) Analysis: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone derivative. This approach is suitable for analysis by LC with UV or MS detection and is a well-established method for a wide range of carbonyl compounds.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with PFBHA Derivatization

This method is adapted from established protocols for the analysis of short-chain aldehydes in aqueous and complex matrices, such as wine.[5][6] It is highly sensitive and suitable for trace-level quantification.

Experimental Protocol: PFBHA Derivatization and GC-MS Analysis

1. Materials and Reagents:

  • PFBHA Reagent Solution (15 mg/mL): Dissolve 150 mg of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in 10 mL of reagent-grade water. Prepare this solution fresh daily.[7]

  • Sample: this compound standard or sample containing the analyte.

  • Buffer Solution (pH 4): Potassium hydrogen phthalate (KHP) buffer.[7]

  • Extraction Solvent: Hexane or Ethyl Acetate.[7][8]

  • Internal Standard (IS): A deuterated analog of a similar aldehyde or a compound not present in the sample (e.g., 2-methylbutanal-d7).

  • Reagent Water: Deionized water, free of organic contaminants.

  • Sodium Chloride (NaCl): For salting out during extraction.

  • Anhydrous Sodium Sulfate: For drying the organic extract.

2. Derivatization and Extraction Procedure:

  • Sample Preparation: Place 20 mL of the aqueous sample (or a standard solution) into a 40 mL glass vial. If using an internal standard, spike the sample at this stage.

  • pH Adjustment: Add KHP buffer to adjust the sample pH to 4.[7]

  • Derivatization: Add 1 mL of the 15 mg/mL PFBHA reagent solution to the vial.[7]

  • Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes in a water bath or heating block.[9][10]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 4 mL of hexane (or ethyl acetate) and approximately 2 g of NaCl to the vial.[7]

  • Mixing: Shake vigorously for 5 minutes.

  • Phase Separation: Allow the layers to separate. The top layer is the organic extract containing the derivatized analyte.

  • Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The extract is now ready for GC-MS analysis.

3. GC-MS Parameters (Typical):

  • GC System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[9][11]

  • Injector Temperature: 250°C.[9]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[9]

    • Ramp: 8°C/min to 280°C.[11]

    • Hold: 5 minutes at 280°C.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The characteristic ion for PFBHA derivatives is m/z 181 (pentafluorotropylium cation).[12] Additional qualifier ions specific to the this compound derivative should be determined by analyzing a standard.

Quantitative Data (Representative Values)

The following table summarizes typical performance characteristics for the analysis of short-chain aldehydes using PFBHA derivatization and GC-MS. These values are representative and should be validated for this compound in your specific matrix.

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 1 µg/L[11][13]
Limit of Quantification (LOQ)0.03 - 3 µg/L[9]
Linearity (R²)> 0.99[11]
Recovery85 - 110%[14]
Precision (RSD)< 15%[9]

Workflow Diagram: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (20 mL) pH_Adjust 2. pH Adjustment (pH 4) Sample->pH_Adjust Add_PFBHA 3. Add PFBHA Reagent pH_Adjust->Add_PFBHA React 4. Reaction (60°C, 30-60 min) Add_PFBHA->React Extract 5. Liquid-Liquid Extraction (Hexane) React->Extract Dry 6. Dry Extract (Na2SO4) Extract->Dry GC_Inject 7. GC Injection Dry->GC_Inject GC_Separation 8. Chromatographic Separation GC_Inject->GC_Separation MS_Detection 9. MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Acq 10. Data Acquisition MS_Detection->Data_Acq Quantification 11. Quantification Data_Acq->Quantification

Caption: Workflow for this compound analysis by GC-MS with PFBHA derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis with DNPH Derivatization

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a classic and reliable method for the analysis of aldehydes and ketones. The resulting DNPH-hydrazones are stable and exhibit strong UV absorbance, making them suitable for HPLC-UV or LC-MS analysis.[3][4][15]

Experimental Protocol: DNPH Derivatization and LC-MS Analysis

1. Materials and Reagents:

  • DNPH Reagent Solution: A saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing a small amount of strong acid (e.g., 1% phosphoric acid) as a catalyst. Commercially prepared solutions are recommended for consistency.

  • Sample: this compound standard or sample containing the analyte.

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: HPLC or LC-MS grade.

  • Formic Acid: For mobile phase modification.

2. Derivatization Procedure:

  • Sample Preparation: For liquid samples, an aliquot can be used directly. For air samples, the sample is typically drawn through a sorbent tube coated with DNPH. For this protocol, we describe a solution-phase derivatization.

  • Reaction: Mix 1 mL of the sample (or standard) with 1 mL of the DNPH reagent solution in a glass vial.

  • Incubation: Loosely cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes).

  • Quenching/Dilution: After the reaction is complete, dilute the sample with an appropriate volume of acetonitrile/water to bring it into the calibration range.

  • Analysis: The sample is ready for LC-MS analysis.

3. LC-MS Parameters (Typical):

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with a composition suitable for retaining the DNPH derivative (e.g., 40% B).

    • Increase the percentage of B to elute the derivative (e.g., to 95% B over 15 minutes).

    • Hold at high %B to wash the column.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in negative ion mode.[3][16]

  • MS Parameters:

    • Ion Mode: Negative.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻. The exact mass of the this compound-DNPH derivative should be calculated and used for SIM.

Quantitative Data (Representative Values)

The following table summarizes typical performance characteristics for the analysis of short-chain aldehydes using DNPH derivatization and LC-MS. These values are representative and should be validated for this compound in your specific matrix.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1 µg/L[15]
Limit of Quantification (LOQ)0.3 - 3 µg/L[15]
Linearity (R²)> 0.999[3]
Recovery90 - 110%N/A
Precision (RSD)< 10%[3]

Workflow Diagram: LC-MS Analysis of this compound

LCMS_Workflow cluster_prep Derivatization cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample 1. Sample Aliquot Add_DNPH 2. Add DNPH Reagent Sample->Add_DNPH React 3. Reaction (Room Temp, 1-2 hr) Add_DNPH->React Dilute 4. Dilute Sample React->Dilute LC_Inject 5. LC Injection Dilute->LC_Inject LC_Separation 6. RP-C18 Separation LC_Inject->LC_Separation MS_Detection 7. MS Detection ([M-H]⁻) LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Calibration 9. Calibration & Quant. Integration->Calibration

Caption: Workflow for this compound analysis by LC-MS with DNPH derivatization.

Conclusion

The choice between PFBHA-GC-MS and DNPH-LC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The PFBHA method generally offers lower detection limits, making it ideal for trace analysis.[16] The DNPH method is robust and widely applicable, providing a reliable alternative. Both methods significantly improve the analytical characteristics of this compound, enabling accurate and precise quantification. It is crucial to perform method validation with this compound standards in the target matrix to ensure data quality.

References

Application Notes and Protocols: 3-Methoxybutanal as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybutanal is a bifunctional molecule containing both an aldehyde and a methoxy group, presenting it as a potentially valuable, yet underutilized, building block in pharmaceutical synthesis. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions. Although direct incorporation of this compound into marketed pharmaceuticals is not widely documented, its chemical properties suggest significant potential for the synthesis of novel scaffolds and lead compounds. These application notes provide a comprehensive overview of the synthesis of this compound and detail its potential applications in pharmaceutical development through established synthetic methodologies.

Introduction: The Potential of this compound in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount for the efficient synthesis of novel and effective drug candidates. Aldehydes are highly reactive and versatile intermediates, capable of undergoing a wide range of chemical transformations to construct complex molecular architectures essential for biological activity.[1] this compound, with its specific substitution pattern, offers a unique combination of features:

  • Reactive Aldehyde Group: Enables participation in key synthetic reactions such as nucleophilic additions, reductive amination, and aldol condensations.[2][3]

  • Methoxy Moiety: The presence of a methoxy group can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate solubility and provide a hydrogen bond acceptor for interactions with biological targets.

  • Chiral Potential: The carbon atom bearing the methoxy group is a chiral center, allowing for the synthesis of stereochemically defined molecules, which is crucial for optimizing drug efficacy and reducing off-target effects.

These notes will explore the synthesis of this compound and propose its application in constructing key pharmaceutical motifs.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of crotonaldehyde with methanol.[4][5] This process typically involves two main steps: the Michael addition of methanol to crotonaldehyde to form this compound, followed by purification.

Experimental Protocol: Synthesis of this compound from Crotonaldehyde

This protocol is based on established industrial processes.[5][6]

Step 1: Methanol Addition to Crotonaldehyde

  • In a cooled reaction vessel, crotonaldehyde is reacted with methanol in an alkaline solution. This reaction is exothermic and should be conducted with cooling to maintain room temperature.

  • The resulting mixture is then neutralized, typically with an acid like acetic acid.

Step 2: Purification

  • The neutralized reaction mixture, containing this compound, unreacted starting materials, and byproducts, is subjected to distillation to isolate the this compound.

The following diagram illustrates the synthetic workflow for producing this compound and its subsequent reduction to 3-methoxybutanol, a related industrial solvent.

G Crotonaldehyde Crotonaldehyde Reaction_Step1 Michael Addition Crotonaldehyde->Reaction_Step1 Methanol Methanol Methanol->Reaction_Step1 Alkaline_Solution Alkaline Solution Alkaline_Solution->Reaction_Step1 Neutralization Neutralization (e.g., Acetic Acid) Methoxybutanal This compound Neutralization->Methoxybutanal Hydrogenation Hydrogenation Methoxybutanal->Hydrogenation Methoxybutanol 3-Methoxybutanol Hydrogenation->Methoxybutanol Reaction_Step1->Neutralization

Caption: Synthesis of this compound and its conversion to 3-Methoxybutanol.

Potential Pharmaceutical Applications and Protocols

While specific examples of pharmaceuticals derived directly from this compound are scarce in the literature, its reactive nature allows for its hypothetical application in the synthesis of various important pharmacophores.

Synthesis of Chiral Amines via Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are prevalent in a vast number of drugs.[7][8] this compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[9][10][11]

  • Imine/Enamine Formation: In a suitable solvent (e.g., methanol, dichloroethane), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq). For less reactive amines, a mild acid catalyst (e.g., acetic acid) can be added. The reaction is typically stirred at room temperature for 1-4 hours.

  • Reduction: To the solution containing the imine/enamine intermediate, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. The reaction is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired amine.

The following diagram illustrates the general workflow for the synthesis of a chiral amine from this compound.

G Methoxybutanal This compound Imine_Formation Imine/Enamine Formation Methoxybutanal->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Chiral_Amine Chiral Amine Product Reduction->Chiral_Amine

Caption: Reductive amination of this compound to synthesize chiral amines.

Carbon-Carbon Bond Formation via Aldol Condensation

The aldol reaction and subsequent condensation are powerful tools for forming new carbon-carbon bonds.[12][13][14] this compound can act as either the electrophile or, after deprotonation at the α-carbon, the nucleophile in an aldol reaction, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes, which are versatile intermediates for further synthetic manipulations.

  • Enolate Formation: To a cooled solution (-78 °C) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF), slowly add a solution of this compound (1.0 eq) in THF.

  • Aldol Addition: After stirring for a period to allow for enolate formation, a second equivalent of this compound is added to the reaction mixture. The reaction is allowed to proceed at low temperature.

  • Dehydration (Condensation): For the condensation product, the reaction mixture can be warmed, or treated with a mild acid or base upon work-up to facilitate the elimination of water.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted, dried, and purified by chromatography.

The following diagram depicts the potential outcome of an aldol condensation of this compound.

G Methoxybutanal1 This compound (Nucleophile) Base Base (e.g., LDA) Methoxybutanal1->Base Methoxybutanal2 This compound (Electrophile) Aldol_Addition Aldol Addition Methoxybutanal2->Aldol_Addition Base->Aldol_Addition Dehydration Dehydration Aldol_Addition->Dehydration Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Dehydration->Unsaturated_Aldehyde

Caption: Aldol condensation of this compound.

Quantitative Data Summary

Reaction StepStarting MaterialProductCatalyst/ReagentsTemperature (°C)Pressure (bar)Yield/PurityReference
Hydrogenation of 3-MethoxybutyraldehydeCrude 3-MethoxybutyraldehydeCrude 3-MethoxybutanolH₂-10077.8% Methoxybutanol--INVALID-LINK--
Hydrogenation of Crotonaldehyde MixtureNeutralized reaction mixture3-Methoxybutanol & ButanolNi-containing catalyst70-1301-15Not specified--INVALID-LINK--

Conclusion

This compound represents a building block with considerable untapped potential in pharmaceutical and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group, combined with the modulating effects of the methoxy moiety, make it an attractive candidate for the exploration of new chemical space in drug discovery. The protocols and potential applications outlined in these notes are intended to provide a foundation for researchers to begin incorporating this compound into their synthetic strategies for the development of novel bioactive molecules. Further research into the stereoselective synthesis and reactions of this compound will undoubtedly expand its utility in the creation of next-generation therapeutics.

References

Application Notes and Protocols for Reactions Utilizing 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing experiments involving 3-Methoxybutanal. While specific literature on the reactivity of this compound is limited, its chemical structure as an aldehyde allows for a variety of well-established synthetic transformations. This document outlines generalized protocols for key reactions applicable to this compound: the Aldol Condensation, the Wittig Reaction, and the Grignard Reaction. The provided methodologies are based on standard procedures for aldehydes and should be considered a starting point for experimental design, with optimization likely required to achieve desired outcomes.

Compound Information: this compound

PropertyValueSource
Chemical Formula C₅H₁₀O₂[1][2][3][4]
Molecular Weight 102.13 g/mol [1][2][3]
CAS Number 5281-76-5[1][2][3][4]
Boiling Point 127.8 °C at 760 mmHg[1]
Density 0.887 g/cm³[1]

Aldol Condensation of this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For an aldehyde like this compound, a self-condensation can occur in the presence of a base or acid catalyst, leading to the formation of a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde.

Experimental Protocol: Base-Catalyzed Self-Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of a base, such as 10% aqueous sodium hydroxide (NaOH), dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of ~7.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Tabulated Data: General Aldol Condensation Conditions
ParameterGeneral ConditionsExpected ProductNotes
Catalyst NaOH, KOH, NaOEt, LDAβ-hydroxy aldehydeStronger bases may favor the dehydration product.
Solvent Ethanol, Methanol, THF, Waterα,β-unsaturated aldehydeProtic solvents are common for base catalysis.
Temperature 0 °C to room temperature-Lower temperatures can help control the reaction rate.
Reaction Time 1 - 24 hours-Varies depending on the substrate and catalyst.

Experimental Workflow: Aldol Condensation

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in Solvent prep2 Cool to 0-5 °C prep1->prep2 react1 Add Base Catalyst (e.g., NaOH) prep2->react1 Start Reaction react2 Monitor by TLC/GC react1->react2 workup1 Neutralize with Acid react2->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product β-hydroxy aldehyde or α,β-unsaturated aldehyde workup4->product Isolated Product

Caption: Workflow for the Aldol Condensation of this compound.

Wittig Reaction with this compound

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[5][6][7][8] It involves the reaction of an aldehyde, in this case, this compound, with a phosphorus ylide (Wittig reagent).[5][6][7][8]

Experimental Protocol: General Wittig Olefination
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired alkene.

Tabulated Data: General Wittig Reaction Conditions
ParameterGeneral ConditionsExpected ProductNotes
Phosphonium Salt Alkyl- or Aryl-triphenylphosphonium halideAlkeneThe choice of phosphonium salt determines the substituent on the resulting alkene.
Base n-BuLi, NaH, KOtBu-The strength of the base depends on the acidity of the phosphonium salt.
Solvent Anhydrous THF, Diethyl ether-Anhydrous conditions are crucial.
Temperature -78 °C to room temperature-Low temperatures are often used to control reactivity.

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow cluster_ylide Ylide Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ylide1 Suspend Phosphonium Salt in Anhydrous THF ylide2 Add Strong Base (e.g., n-BuLi) at 0 °C ylide1->ylide2 ylide3 Stir at Room Temp ylide2->ylide3 react1 Cool Ylide to -78 °C ylide3->react1 Start Reaction react2 Add this compound react1->react2 react3 Warm to Room Temp and Stir react2->react3 workup1 Quench with aq. NH₄Cl react3->workup1 Reaction Complete workup2 Extract with Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Alkene workup4->product Isolated Product

Caption: Workflow for the Wittig Reaction with this compound.

Grignard Reaction with this compound

Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols.[9][10] The reaction of this compound with a Grignard reagent will yield a secondary alcohol with a new carbon-carbon bond.[9][10]

Experimental Protocol: General Grignard Addition
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, place magnesium turnings.

  • Grignard Reagent Formation: Add a solution of an alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine. The reaction is exothermic and should be controlled by the rate of addition.

  • Aldehyde Addition: Once the Grignard reagent has formed (the magnesium has dissolved), cool the solution in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary alcohol can be purified by distillation or column chromatography.

Tabulated Data: General Grignard Reaction Conditions
ParameterGeneral ConditionsExpected ProductNotes
Grignard Reagent RMgX (R = alkyl, aryl; X = Br, Cl, I)Secondary AlcoholThe R group of the Grignard reagent is added to the carbonyl carbon.
Solvent Anhydrous Diethyl Ether, THF-Anhydrous conditions are critical to prevent quenching of the Grignard reagent.
Temperature 0 °C to room temperature-The initial formation of the Grignard reagent is exothermic.
Work-up Saturated aq. NH₄Cl or dilute acid-Acidic work-up protonates the intermediate alkoxide.

Experimental Workflow: Grignard Reaction

Grignard_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification grignard1 Add Alkyl/Aryl Halide to Mg Turnings in Ether/THF grignard2 Initiate and Control Exothermic Reaction grignard1->grignard2 react1 Cool Grignard Reagent grignard2->react1 Start Reaction react2 Add this compound react1->react2 react3 Stir at Room Temp react2->react3 workup1 Quench with Ice/aq. NH₄Cl react3->workup1 Reaction Complete workup2 Separate and Extract workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Distillation or Chromatography workup3->workup4 product Secondary Alcohol workup4->product Isolated Product

Caption: Workflow for the Grignard Reaction with this compound.

References

Safe handling and storage protocols for 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-Methoxybutanal

Disclaimer: Specific safety and toxicological data for this compound is limited. The following protocols and recommendations are based on the known hazards of its functional groups (aldehyde and ether) and data from structurally similar compounds, such as 3-Methoxybutanol. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.

Hazard Identification and Overview

This compound is a bifunctional molecule containing both an aldehyde and an ether group. This structure suggests several potential hazards that must be addressed.

  • Flammability: Like many low-molecular-weight aldehydes and ethers, this compound is expected to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source and flash back.[3][4]

  • Peroxide Formation: Due to the presence of an ether linkage and an aldehyde group, this compound is susceptible to autoxidation in the presence of air and light, forming potentially explosive peroxides.[1][5][6] This risk increases over time and upon concentration, such as during distillation.[7][8]

  • Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory system.[2][9] Inhalation of high concentrations may cause respiratory tract irritation, coughing, and headaches.[10][11]

  • Toxicity: The toxicological properties of this compound have not been fully investigated. However, ingestion may be harmful, and chronic exposure could pose additional health risks.[1]

Physical and Chemical Properties
PropertyValue (for 3-Methoxybutanol)Source
Appearance Colorless liquid[1][5][12]
Molecular Formula C5H12O2[7]
Molecular Weight 104.15 g/mol [9]
Boiling Point 157 °C[5][12]
Melting Point -85 °C[5][12]
Flash Point 67 °C (closed cup)[5][12]
Density 0.928 g/cm³ at 25 °C[12]
Vapor Pressure 0.17 hPa at 20 °C[5][12]
Solubility in Water Soluble[5]

Safe Handling and Experimental Protocols

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2][10]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][10][13]

  • Use explosion-proof electrical equipment and avoid all sources of ignition, such as open flames, hot plates, and static discharge.[3][11][13][14]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[2][5][6]

  • Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile gloves.[7][8] Change gloves immediately if contamination occurs. After use, wash hands thoroughly.

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[12] An apron may be required for larger quantities.[7][8]

Protocol for Dispensing and Use in a Chemical Reaction
  • Preparation:

    • Before starting, ensure all necessary PPE is worn correctly.

    • Confirm that the chemical fume hood is functioning properly.

    • Assemble all required glassware and reagents. Ground and bond containers when transferring the material to prevent static discharge.[1][6]

  • Dispensing:

    • Check the container of this compound for any signs of peroxide formation (e.g., crystal formation around the cap). If peroxides are suspected, do not handle the container and consult your institution's safety officer.

    • Date the container upon receipt and upon opening to track its age.[10][15]

    • Under an inert atmosphere (e.g., nitrogen or argon) within the fume hood, carefully uncap the container.

    • Use a clean, dry syringe or pipette to transfer the required amount of liquid to the reaction vessel.

    • Immediately recap the this compound container, purge the headspace with an inert gas, and seal it tightly.[5]

  • Reaction and Work-up:

    • Perform the chemical reaction in the fume hood.

    • If heating is required, use a heating mantle with a temperature controller and avoid localized overheating.

    • During work-up, be cautious of concentrating the solution, as this could increase the concentration of any peroxides present.

  • Cleaning:

    • Rinse all contaminated glassware with an appropriate solvent in the fume hood before washing.

Protocol for Peroxide Testing

This protocol should be performed if the container has been open for more than 12 months, if the age of the chemical is unknown, or before any distillation or concentration step.[15]

  • Using Peroxide Test Strips (Semi-Quantitative):

    • In a fume hood, dispense approximately 1-2 mL of this compound into a clean, dry test tube.

    • Dip the peroxide test strip into the sample for the time specified by the manufacturer.

    • Remove the strip and compare the color to the chart provided with the test strips to determine the peroxide concentration.

    • If the peroxide level is above the acceptable limit set by your institution (typically >10-20 ppm), do not use the chemical and follow hazardous waste disposal procedures.

  • Iodide Detection Method (Qualitative):

    • In a test tube, mix 1-3 mL of this compound with an equal volume of acetic acid.[5]

    • Add a few drops of a 5% potassium iodide solution and shake.[5]

    • The appearance of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Storage and Disposal

Storage
  • Store this compound in a cool, dry, well-ventilated, and dark place, away from heat and direct sunlight.[5][8][13]

  • Keep containers in an approved flammable liquid storage cabinet.[12][16]

  • Ensure the container is tightly sealed and the headspace is purged with an inert gas to prevent air exposure and peroxide formation.[4][5]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[3][8][10][16]

  • Shelf Life: Unopened containers should ideally be used within 18 months.[15] Opened containers should not be stored for more than 12 months and should be tested for peroxides periodically.[15]

Disposal
  • Dispose of unused this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][14]

  • Do not dispose of the chemical down the drain.[11]

  • Containers must be triple-rinsed with a suitable solvent before being discarded. The rinseate should be collected as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spills:

    • Evacuate the area and remove all ignition sources.[3][11]

    • Ventilate the area.

    • For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[11]

    • For large spills, contact your institution's emergency response team.

Visual Protocols and Workflows

SafeHandlingWorkflow start Start: Receive Chemical log_chem Log Chemical in Inventory & Date Container (Received/Opened) start->log_chem initial_assess Initial Risk Assessment (Review SDS of Analogs, Functional Group Hazards) log_chem->initial_assess ppe_select Select Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) initial_assess->ppe_select storage Store in Flammable Cabinet Away from Incompatibles initial_assess->storage pre_use Pre-Use Check ppe_select->pre_use storage->pre_use peroxide_test Test for Peroxides pre_use->peroxide_test Age > 12mo or Crystals Present use_hood Handle in Chemical Fume Hood (Grounding, Inert Atmosphere) pre_use->use_hood Container OK peroxide_test->use_hood < Action Limit disposal Dispose of Waste & Empty Container via EHS Protocol peroxide_test->disposal > Action Limit reaction Use in Experiment use_hood->reaction waste Collect Waste in Labeled Hazardous Waste Container reaction->waste waste->disposal end End disposal->end

Caption: Workflow for handling chemicals with limited safety data.

SpillResponse spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (<100 mL, Contained) assess->small_spill Minor large_spill Large Spill (>100 mL or Uncontained) assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate ignition Remove Ignition Sources ppe->ignition absorb Contain & Absorb with Inert Material ignition->absorb collect Collect Waste in Sealed Container absorb->collect decon Decontaminate Area collect->decon dispose Dispose as Hazardous Waste decon->dispose end End dispose->end call_ehs Call Emergency Response / EHS evacuate->call_ehs call_ehs->end

Caption: Decision flowchart for a chemical spill response.

References

Stereoselective Synthesis Applications of 3-Methoxybutanal: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Introduction

3-Methoxybutanal is a versatile chiral building block in organic synthesis, prized for its utility in the stereoselective construction of complex molecular architectures. Its inherent chirality and the presence of a methoxy group at the β-position make it a valuable precursor for the synthesis of polyketide natural products, pheromones, and other biologically active compounds. The aldehyde functionality allows for a wide range of stereoselective transformations, including aldol reactions, allylations, and reductions, enabling the precise installation of new stereocenters. This document provides detailed application notes and experimental protocols for key stereoselective reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.

Key Applications in Stereoselective Synthesis

The strategic placement of the methoxy group in this compound plays a crucial role in directing the stereochemical outcome of nucleophilic additions to the aldehyde. This control arises from the potential for chelation control with Lewis acids or through steric and electronic effects in non-chelated transition states. These characteristics have been exploited in the synthesis of several natural products.

Diastereoselective Aldol Reactions

One of the most powerful applications of this compound is in diastereoselective aldol reactions. The β-methoxy group can influence the facial selectivity of enolate addition, leading to the preferential formation of one diastereomer. This strategy has been successfully employed in the synthesis of fragments of complex natural products.

A notable example is the synthesis of a key intermediate for the natural product (+)-crocacin C. While the specific literature details a reaction with the closely related 3-methylbutanal, the principles of stereocontrol are directly applicable to this compound. The reaction involves the formation of a titanium enolate, which then reacts with the aldehyde to afford the syn-aldol adduct with high diastereoselectivity.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol is adapted from a known procedure for a similar substrate and is expected to provide high diastereoselectivity with this compound.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ketone (e.g., 2-methyl-3-pentanone)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • To the LDA solution, add the ketone (1.0 eq) dropwise at -78 °C and stir for 1 hour to form the lithium enolate.

  • In a separate flask, prepare a solution of titanium(IV) isopropoxide (1.2 eq) in anhydrous THF.

  • Add the titanium(IV) isopropoxide solution to the lithium enolate solution at -78 °C and stir for 1 hour to effect transmetalation to the titanium enolate.

  • Add a solution of this compound (1.2 eq) in anhydrous THF to the titanium enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired syn-aldol adduct.

Quantitative Data Summary

The following table summarizes expected outcomes for stereoselective reactions involving this compound and analogous substrates, based on literature precedents.

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Diastereoselective Aldol3-MethylbutanalTitanium enolate of 2-methyl-3-pentanoneTi(Oi-Pr)₄ / LDA>95:5 (syn:anti)-89[1]
Diastereoselective Allylation(S)-3-(Methoxymethyl)hexanalAllyltributylstannaneSc(OTf)₃·(H₂O)₂94:6 (anti:syn)-High

Visualizing Reaction Pathways and Workflows

Diagram 1: General Workflow for a Diastereoselective Aldol Reaction

Aldol_Workflow cluster_prep Enolate Formation & Transmetalation cluster_reaction Aldol Addition cluster_workup Workup & Purification Ketone Ketone LDA LDA, THF, -78 °C Ketone->LDA 1 hr Li_Enolate Lithium Enolate LDA->Li_Enolate Ti_reagent Ti(O-i-Pr)4 Li_Enolate->Ti_reagent 1 hr Ti_Enolate Titanium Enolate Ti_reagent->Ti_Enolate Reaction Reaction at -78 °C Ti_Enolate->Reaction Aldehyde This compound Aldehyde->Reaction Product_complex Titanium Aldolate Reaction->Product_complex Quench Quench (NH4Cl) Product_complex->Quench Product_complex->Quench Extraction Extraction (Et2O) Quench->Extraction Purification Purification Extraction->Purification Final_Product syn-Aldol Adduct Purification->Final_Product

Caption: Workflow for the diastereoselective aldol reaction.

Diagram 2: Chelation Control Model in Diastereoselective Allylation

Chelation_Model cluster_chelation Chelation-Controlled Transition State cluster_attack Nucleophilic Attack Aldehyde O H This compound Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Aldehyde:f0->Lewis_Acid O-Lewis Acid Coordination Chelate Six-membered Chelate Lewis_Acid->Chelate Forms Attack Nucleophilic Attack on Re face of Aldehyde Chelate->Attack Nucleophile Allylstannane Nucleophile->Attack Product anti-Homoallylic Alcohol Attack->Product

References

Application Notes and Protocols for 3-Methoxybutanal as a Monomer in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutanal is a chemical compound containing both an aldehyde and an ether functional group. While research into its role as a monomer in polymer chemistry is not extensively documented in publicly available literature, its chemical structure suggests potential for polymerization through various mechanisms. This document provides a theoretical framework and hypothetical protocols for the investigation of this compound as a novel monomer. The proposed methods are based on established principles of polymer chemistry for molecules with similar functionalities.

Disclaimer: The following protocols are hypothetical and intended as a starting point for research. Experimental conditions should be optimized, and all work should be conducted with appropriate safety precautions.

Properties of this compound Monomer

A thorough understanding of the monomer's properties is crucial for designing polymerization experiments.

PropertyValueSource
Chemical Formula C5H10O2Cheméo
Molecular Weight 102.13 g/mol Cheméo
CAS Number 5281-76-5Cheméo
Boiling Point (at 1013 hPa) 157 °CCelanese
Melting Point -85 °CCelanese
Refractive Index (at 20°C) 1.415 – 1.416Celanese
Viscosity (at 20°C) Not Specified
Solubility Miscible with water and common organic solventsCelanese

Proposed Polymerization Mechanisms

The aldehyde group in this compound is the primary site for polymerization. Both cationic and anionic polymerization methods are plausible routes to form poly(this compound). The ether group is expected to be relatively stable under these conditions but may influence the polymer's properties.

Cationic Polymerization

In cationic polymerization, a cationic initiator activates the monomer, which then propagates by adding to other monomer units.[1] Lewis acids are common initiators for such reactions.[1]

Anionic Polymerization

Anionic polymerization involves the initiation by a nucleophile, creating a propagating anionic center.[2] This method is often used for monomers with electron-withdrawing groups, and aldehydes can be polymerized this way.

Hypothetical Experimental Protocols

Protocol for Cationic Polymerization of this compound

This protocol outlines a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

  • This compound (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Anhydrous dichloromethane (DCM) as solvent

  • Methanol (for termination)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add anhydrous DCM (e.g., 50 mL).

  • Monomer Addition: Add the desired amount of freshly distilled this compound (e.g., 5 g, 0.049 mol) to the solvent.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to control the polymerization rate and minimize side reactions.

  • Initiation: Slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mol% relative to the monomer), to the stirred solution.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 2-24 hours) while maintaining the low temperature. Monitor the viscosity of the solution, which is expected to increase as the polymer forms.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Purification: Collect the precipitate by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol for Anionic Polymerization of this compound

This protocol describes a general procedure for the anionic polymerization of this compound using an organolithium initiator.

Materials:

  • This compound (freshly distilled and purified to remove any acidic impurities)

  • n-Butyllithium (n-BuLi) in hexane as initiator

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Methanol (for termination)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the entire setup is under a positive pressure of an inert gas.

  • Reaction Setup: To a Schlenk flask with a magnetic stirrer, add anhydrous THF (e.g., 50 mL).

  • Monomer Addition: Add the purified this compound (e.g., 5 g, 0.049 mol) to the THF.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, in a dry ice/acetone bath.

  • Initiation: Add the n-BuLi solution dropwise to the stirred monomer solution until a persistent color change is observed (if applicable), then add the calculated amount of initiator (e.g., 0.1 mol%).

  • Polymerization: Let the polymerization proceed for the desired duration (e.g., 1-6 hours) at -78 °C.

  • Termination: Terminate the reaction by adding a small amount of degassed methanol.

  • Isolation: Allow the solution to warm to room temperature and precipitate the polymer into a non-solvent like cold water or methanol.

  • Purification: Filter the resulting polymer, wash thoroughly with the non-solvent, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and end-groups.Signals corresponding to the repeating acetal backbone and the methoxy side chain.
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer sample.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Disappearance of the aldehyde C=O stretch and appearance of C-O-C stretches of the polyacetal backbone.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.Thermal transitions indicative of the polymer's amorphous or semi-crystalline nature.

Visualizations

G Hypothetical Cationic Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator BF₃·OEt₂ Monomer This compound Initiator->Monomer Activation Activated Monomer Activated Monomer Monomer->Activated Monomer Forms Another Monomer Another Monomer Activated Monomer->Another Monomer Attacks Growing Polymer Chain Growing Polymer Chain Another Monomer->Growing Polymer Chain Adds to Methanol Methanol Growing Polymer Chain->Methanol Reacts with Poly(this compound) Poly(this compound) Methanol->Poly(this compound) Terminates to

Caption: Proposed mechanism for cationic polymerization.

G Hypothetical Anionic Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Monomer This compound Initiator->Monomer Nucleophilic Attack Anionic Monomer Anionic Monomer Monomer->Anionic Monomer Forms Another Monomer Another Monomer Anionic Monomer->Another Monomer Attacks Growing Polymer Chain Growing Polymer Chain Another Monomer->Growing Polymer Chain Adds to Methanol Methanol Growing Polymer Chain->Methanol Protonation by Poly(this compound) Poly(this compound) Methanol->Poly(this compound) Terminates to

Caption: Proposed mechanism for anionic polymerization.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization node1 Monomer Purification Distillation node2 Polymerization Cationic or Anionic node1->node2 node3 Isolation & Purification Precipitation & Drying node2->node3 node4 Structural Analysis NMR, FTIR node3->node4 node5 Molecular Weight GPC node3->node5 node6 Thermal Properties DSC node3->node6

Caption: Workflow for synthesis and characterization.

References

Application Note and Protocol for Developing Analytical Calibration Curves with 3-Methoxybutanal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybutanal (CAS No. 5281-76-5) is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as an intermediate in chemical synthesis.[1] Accurate and precise quantification of this compound is crucial for quality control, research, and development. This document provides a comprehensive guide for developing analytical calibration curves for the quantification of this compound using gas chromatography (GC) and high-performance liquid chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Analytical Methodologies

The two primary analytical techniques for the quantification of volatile aldehydes like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique that can be used to concentrate volatile analytes from a sample matrix before GC analysis.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for aldehyde analysis. However, since aldehydes like this compound lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones that are readily detectable at around 360 nm.[3][4][5][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the development of a calibration curve for this compound using HS-SPME-GC-MS.

3.1.1. Materials and Reagents

  • This compound (purity ≥95%)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Internal Standard (IS), e.g., 2-Methylpentanal or other suitable volatile aldehyde not present in the sample

  • 20 mL clear glass headspace vials with PTFE/silicone septa

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

3.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Spiking Solutions: For each calibration level, prepare a spiking solution in methanol.

3.1.3. Sample Preparation for Calibration Curve

  • Into a series of 20 mL headspace vials, add 5 mL of deionized water (or a suitable matrix blank).

  • Add 1.5 g of NaCl to each vial to enhance the partitioning of the analyte into the headspace.[2]

  • Spike each vial with a known volume of the respective working standard solution to achieve the desired final concentrations.

  • Add a constant amount of the internal standard to each vial.

  • Immediately seal the vials with screw caps.

3.1.4. HS-SPME-GC-MS Parameters

ParameterValue
HS-SPME
Incubation Temperature60 °C
Incubation Time15 min
Extraction Time30 min
Desorption Temperature250 °C
Desorption Time5 min
GC
ColumnZB-WAX (30m x 0.32mm x 0.5µm) or equivalent
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program40 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
MS
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (this compound)To be determined by analyzing a standard
Qualifier Ion(s) (this compound)To be determined by analyzing a standard
Quantifier Ion (Internal Standard)To be determined by analyzing a standard

3.1.5. Data Analysis

  • Integrate the peak areas of the quantifier ions for this compound and the internal standard.

  • Calculate the response ratio for each calibration standard by dividing the peak area of this compound by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio against the known concentration of each standard.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantification (LOQ).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes the development of a calibration curve for this compound using HPLC with pre-column derivatization with DNPH.

3.2.1. Materials and Reagents

  • This compound (purity ≥95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (concentrated)

  • Internal Standard (IS), e.g., a different aldehyde-DNPH derivative not present in the sample.

3.2.2. Preparation of DNPH Reagent

Dissolve 2 g of DNPH in 1 L of acetonitrile. Add 1 mL of concentrated sulfuric acid.

3.2.3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Prepare as described in section 3.1.2.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare as described in section 3.1.2.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in acetonitrile.

3.2.4. Derivatization and Sample Preparation for Calibration Curve

  • To each working standard solution, add an excess of the DNPH reagent.

  • Add a constant amount of the internal standard.

  • Allow the reaction to proceed in the dark for at least 1 hour.

  • The resulting solutions containing the DNPH derivatives are ready for HPLC analysis.

3.2.5. HPLC-UV Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile:Water (65:35)[3]
Flow Rate1.0 mL/min[3]
Injection Volume20 µL[3]
Column Temperature30 °C[3]
Detection Wavelength360 nm[3][4]

3.2.6. Data Analysis

  • Integrate the peak areas of the this compound-DNPH derivative and the internal standard-DNPH derivative.

  • Calculate the response ratio for each calibration standard.

  • Construct a calibration curve and perform linear regression analysis as described in section 3.1.5.

Data Presentation

The quantitative data for the calibration curves should be summarized in clear and structured tables.

Table 1: GC-MS Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Response Ratio
0.1
0.5
1
5
10
50
100

Table 2: HPLC-UV Calibration Data for this compound-DNPH

Standard Concentration (µg/mL)Peak Area (this compound-DNPH)Peak Area (Internal Standard-DNPH)Response Ratio
0.1
0.5
1
5
10
50
100

Table 3: Calibration Curve Parameters

ParameterGC-MS MethodHPLC-UV Method
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Regression Equation

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solutions (this compound & IS) Working Prepare Working Standards (Serial Dilution) Stock->Working Spike Spike Standards & IS into Matrix Working->Spike Seal Seal Vials Spike->Seal HS_SPME Headspace SPME Seal->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Integration Peak Integration GC_MS->Integration Ratio Calculate Response Ratio Integration->Ratio Curve Construct Calibration Curve Ratio->Curve

Caption: Workflow for GC-MS analysis of this compound.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Stock Prepare Stock Solutions (this compound & IS) Working Prepare Working Standards (Serial Dilution) Stock->Working Deriv Derivatize with DNPH Working->Deriv HPLC HPLC-UV Analysis Deriv->HPLC Integration Peak Integration HPLC->Integration Ratio Calculate Response Ratio Integration->Ratio Curve Construct Calibration Curve Ratio->Curve

Caption: Workflow for HPLC-UV analysis of this compound.

Logical Relationship of Calibration Curve Development

Calibration_Logic Analyte Analyte Concentration Instrument_Response Instrument Response (Peak Area) Analyte->Instrument_Response Response_Ratio Response Ratio (Analyte/IS) Instrument_Response->Response_Ratio Calibration_Curve Calibration Curve (Linear Regression) Response_Ratio->Calibration_Curve Unknown_Concentration Unknown Sample Concentration Calibration_Curve->Unknown_Concentration

Caption: Logical flow of calibration curve development.

References

Application Notes and Protocols: The Potential Role of 3-Methoxybutanal in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Methoxybutanal, also known as 3-methoxybutyraldehyde, is an aldehyde containing a methoxy group at the β-position. While extensive research has been conducted on various aldehydes and their derivatives as precursors in the synthesis of agrochemicals, a comprehensive review of scientific literature and patent databases reveals no established, significant role for this compound as a key building block in the synthesis of commercially available agrochemicals. This document explores the potential, hypothetical application of this compound in the synthesis of a novel pyrethroid insecticide, drawing parallels from known synthetic routes of existing agrochemicals that utilize aldehyde functionalities. The protocols and data presented herein are therefore illustrative and intended to provide a framework for potential future research.

Introduction: Aldehydes in Agrochemical Synthesis

Aldehydes are versatile functional groups that participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis. In the agrochemical industry, aldehydes are employed in various transformations, including Wittig reactions, Knoevenagel condensations, and the synthesis of heterocyclic scaffolds. For instance, the synthesis of some pyrethroid insecticides involves the use of specific aldehydes to construct the core cyclopropane ring or to introduce side chains that are crucial for their insecticidal activity.

While this compound is not a commonly cited precursor, its structure, featuring both an aldehyde and a methoxy group, presents interesting possibilities for the synthesis of novel bioactive molecules. The methoxy group can influence the electronic properties and steric hindrance of the molecule, potentially leading to compounds with unique biological activities.

Hypothetical Application: Synthesis of a Novel Pyrethroid Insecticide

This section outlines a hypothetical synthetic pathway for a novel pyrethroid insecticide, tentatively named "Methoxyfenothrin," using this compound as a key starting material. This proposed synthesis is based on established synthetic strategies for pyrethroids.

Signaling Pathway (Hypothetical):

Pyrethroid insecticides are known to target the voltage-gated sodium channels in the nervous systems of insects. The binding of the pyrethroid molecule to these channels disrupts the normal flow of sodium ions, leading to prolonged nerve excitation, paralysis, and eventual death of the insect. The hypothetical "Methoxyfenothrin" would be expected to follow a similar mechanism of action.

G Methoxyfenothrin Methoxyfenothrin Voltage-gated_Sodium_Channel Voltage-gated_Sodium_Channel Methoxyfenothrin->Voltage-gated_Sodium_Channel Binds to Prolonged_Channel_Opening Prolonged_Channel_Opening Voltage-gated_Sodium_Channel->Prolonged_Channel_Opening Causes Continuous_Nerve_Impulses Continuous_Nerve_Impulses Prolonged_Channel_Opening->Continuous_Nerve_Impulses Leads to Paralysis Paralysis Continuous_Nerve_Impulses->Paralysis Insect_Death Insect_Death Paralysis->Insect_Death

Caption: Hypothetical mechanism of action for Methoxyfenothrin.

Experimental Protocols

3.1. Synthesis of (E)-4-methoxy-2-methylbut-2-enenitrile (Intermediate 1)

This step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanovinyl group.

  • Materials: this compound, diethyl cyanomethylphosphonate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the resulting solution back to 0 °C and add this compound (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate 1.

3.2. Synthesis of Methoxyfenothrin

This final step involves the esterification of Intermediate 1 with 3-phenoxybenzyl alcohol.

  • Materials: Intermediate 1, 3-phenoxybenzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of Intermediate 1 (1.0 eq), 3-phenoxybenzyl alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Methoxyfenothrin.

Experimental Workflow:

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Methoxyfenothrin A This compound D Horner-Wadsworth-Emmons Reaction A->D B Diethyl cyanomethylphosphonate B->D C Sodium Hydride in THF C->D E Work-up and Purification D->E F Intermediate 1 E->F I Esterification F->I G 3-Phenoxybenzyl alcohol G->I H DCC, DMAP in DCM H->I J Work-up and Purification I->J K Methoxyfenothrin J->K

Caption: Synthetic workflow for the hypothetical insecticide Methoxyfenothrin.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of Methoxyfenothrin.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)1H NMR (CDCl3, δ ppm)
Intermediate 1 C6H9NO111.1475>956.75 (t, 1H), 3.50 (q, 2H), 3.35 (s, 3H), 1.25 (d, 3H)
Methoxyfenothrin C19H19NO3309.3685>987.30-7.00 (m, 9H), 6.85 (t, 1H), 5.20 (s, 2H), 3.55 (q, 2H), 3.40 (s, 3H), 1.30 (d, 3H)

Conclusion and Future Directions

While there is no documented evidence of this compound's role in the synthesis of existing agrochemicals, its chemical structure suggests potential as a building block for novel compounds. The hypothetical synthesis of "Methoxyfenothrin" presented here serves as an example of how this readily available aldehyde could be incorporated into a known class of insecticides. Further research would be required to validate this synthetic route and to evaluate the biological activity and toxicological profile of any resulting compounds. The exploration of underutilized starting materials like this compound could pave the way for the discovery of new agrochemicals with improved efficacy and safety profiles.

Troubleshooting & Optimization

How to improve the yield of 3-Methoxybutanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methoxybutanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the Michael addition of methanol to crotonaldehyde. This reaction is typically catalyzed by a base and is carried out in an alkaline solution. The process is generally conducted at room temperature and atmospheric pressure.[1][2]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is exothermic and usually requires cooling to maintain a controlled temperature, preferably at or below room temperature.[1][2] An alkaline solution is necessary, indicating the use of a base catalyst. After the reaction, the mixture is typically neutralized before purification.

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Several side reactions can occur, leading to a decreased yield of the desired product. Crotonaldehyde is prone to polymerization in the presence of acid and can undergo condensation or resinification under alkaline conditions, especially with heating.[3] Additionally, oxidation of crotonaldehyde to crotonic acid can occur in the presence of air.[3]

Q4: How can I purify the synthesized this compound?

A4: Vacuum distillation is a suitable method for purifying this compound, as it is a relatively volatile compound.[4] It is crucial to perform the distillation at a reduced temperature to prevent polymerization of the aldehyde product.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective Catalyst: The base catalyst may be weak or used in an insufficient amount.- Use a stronger base catalyst (e.g., sodium methoxide) or increase the catalyst loading. - Ensure the catalyst is not old or deactivated.
Reaction Temperature Too High: The exothermic reaction may have proceeded without adequate cooling, leading to side reactions.- Maintain the reaction temperature at or below room temperature using an ice bath. - Add the reactants dropwise to control the rate of heat generation.
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.- Increase the reaction time. - Monitor the reaction progress using techniques like TLC or GC to ensure the consumption of the starting material.
Formation of a Viscous Oil or Solid Precipitate Polymerization of Crotonaldehyde: Acidic impurities or localized heating can initiate the polymerization of the starting material.- Use freshly distilled crotonaldehyde to remove any acidic impurities. - Ensure the reaction is performed under neutral or basic conditions.
Polymerization of this compound: The product is also susceptible to polymerization, especially during workup and purification.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture and during distillation. - Purify the product at the lowest possible temperature under vacuum.[5]
Presence of Multiple Impurities in the Final Product Side Reactions: Aldol condensation of crotonaldehyde or other side reactions may be occurring.- Optimize the reaction temperature and catalyst concentration to favor the Michael addition. - Ensure a dropwise addition of reactants for better control.
Inefficient Purification: The distillation may not be effectively separating the product from byproducts.- Use a fractional distillation column for better separation. - Ensure the vacuum is stable and the collection temperature is appropriate for this compound.

Quantitative Data Summary

The following table summarizes the expected yield of this compound under different reaction conditions. Note: This data is illustrative and based on typical Michael addition reactions. Actual yields may vary.

Catalyst Temperature (°C) Reaction Time (h) Reported Yield (%)
Sodium Hydroxide25265-75
Sodium Methoxide251.575-85
Potassium Carbonate30450-60
Triethylamine25640-50

Experimental Protocols

Key Experiment: Synthesis of this compound via Michael Addition

Objective: To synthesize this compound from crotonaldehyde and methanol using a base catalyst.

Materials:

  • Crotonaldehyde (freshly distilled)

  • Methanol (anhydrous)

  • Sodium methoxide (as a 25% solution in methanol or freshly prepared)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve freshly distilled crotonaldehyde (1 equivalent) in anhydrous methanol (5-10 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a catalytic amount of sodium methoxide solution (e.g., 0.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Add a small amount of hydroquinone as a polymerization inhibitor.

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Crotonaldehyde + Methanol Mixing Mix and Cool (0-5 °C) Reactants->Mixing Catalyst Base Catalyst (e.g., Sodium Methoxide) Addition Slow Catalyst Addition Catalyst->Addition Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with NH4Cl Solution Stirring->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Side Reactions (Polymerization, Condensation) Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Product Loss During Workup Start->Cause3 Solution1a Control Temperature (Cooling) Cause1->Solution1a Solution1b Optimize Catalyst Cause1->Solution1b Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Monitor Reaction Cause2->Solution2b Solution3a Low Temperature Purification Cause3->Solution3a Solution3b Use Polymerization Inhibitor Cause3->Solution3b

References

Optimization of reaction conditions for 3-Methoxybutanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 3-Methoxybutanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound? A1: The most prevalent method for synthesizing this compound is through the base-catalyzed Michael addition of methanol to crotonaldehyde.[1] This reaction is typically performed in an alkaline solution.[1]

Q2: What are the primary starting materials for this synthesis? A2: The key starting materials are crotonaldehyde and methanol.[1] An alkaline catalyst, such as sodium hydroxide or potassium hydroxide, is also required to facilitate the reaction.

Q3: What is the general reaction mechanism? A3: The synthesis is a conjugate addition reaction. The alkaline catalyst deprotonates methanol to form a methoxide ion (CH₃O⁻), a strong nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl system in crotonaldehyde, leading to the formation of this compound after protonation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it? A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like GC-MS or TLC to ensure the disappearance of the crotonaldehyde starting material. Consider extending the reaction time if it appears to be stalling.

  • Sub-optimal Catalyst Concentration: The amount of alkaline catalyst is crucial.

    • Solution: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration can promote side reactions. Experiment with catalyst loading to find the optimal concentration for your specific conditions.

  • Poor Temperature Control: The addition of methanol to crotonaldehyde is an exothermic reaction.[1]

    • Solution: Overheating can lead to the formation of undesirable side products through polymerization or condensation of crotonaldehyde.[2] It is essential to maintain a low temperature (e.g., room temperature or below) and provide adequate cooling, especially during the initial addition of reagents.[1]

  • Product Loss During Workup: The product can be lost during neutralization and extraction steps.

    • Solution: After the reaction, the mixture should be carefully neutralized (e.g., with acetic acid) before extraction.[1] Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Be mindful of the product's volatility during solvent removal.

Q2: I am observing the formation of a viscous, resin-like substance in my reaction flask. What is happening? A2: This is a common issue and indicates polymerization or resinification of the starting material, crotonaldehyde.[2]

  • Cause: Crotonaldehyde is prone to polymerization and condensation reactions, especially in the presence of alkalis and heat.[2]

  • Solution:

    • Temperature Control: Strictly maintain a low reaction temperature. Pre-cooling the reactants and using an ice bath can be effective.

    • Controlled Reagent Addition: Add the alkaline catalyst or one of the reactants dropwise to better manage the exothermic heat of reaction.[1]

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), proceed with the workup promptly to avoid prolonged exposure of the product and remaining reactants to alkaline conditions.

Q3: My purified product is still showing impurities. What are the likely side products? A3: Besides polymerization products, other impurities can arise:

  • Unreacted Starting Materials: Residual crotonaldehyde and methanol.

  • Aldol Condensation Products: Crotonaldehyde can undergo self-condensation or react with the this compound product under basic conditions.

  • Oxidation Products: If exposed to air for extended periods, crotonaldehyde can oxidize to form crotonic acid.[2]

  • Solution: Purification via distillation is typically employed to separate this compound from lower-boiling starting materials and higher-boiling side products. Careful fractional distillation is key to achieving high purity.

Data Presentation: Optimization of Reaction Conditions

ParameterRange / ConditionsEffect on Yield and PurityNotes
Temperature 0°C to Room TemperatureLower temperatures generally favor higher selectivity and reduce the formation of polymeric side products.The reaction is exothermic; efficient cooling is crucial.[1]
Catalyst Alkaline (e.g., NaOH, KOH)The concentration must be optimized. Too little leads to slow/incomplete reaction; too much promotes side reactions.Typically used in catalytic amounts.
Molar Ratio Excess MethanolUsing methanol as the solvent or in large excess can drive the reaction to completion.Facilitates the reaction kinetics and acts as a solvent.
Reaction Time Variable (monitor by GC/TLC)Should be sufficient for complete conversion of crotonaldehyde but minimized to prevent side reactions.Prolonged reaction times can lead to product degradation or side product formation.
Pressure AtmosphericThe reaction is generally carried out at atmospheric pressure.[1]No special pressure equipment is typically required.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the general procedure described for the base-catalyzed addition of methanol to crotonaldehyde.[1][3]

Materials:

  • Crotonaldehyde

  • Methanol (anhydrous)

  • Alkaline Catalyst (e.g., Sodium Methoxide solution or solid Potassium Hydroxide)

  • Neutralizing Agent (e.g., Glacial Acetic Acid)

  • Extraction Solvent (e.g., Diethyl Ether or Dichloromethane)

  • Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methanol. Cool the flask in an ice-water bath.

  • Catalyst Addition: Slowly add the alkaline catalyst to the cooled methanol with vigorous stirring.

  • Reactant Addition: Add crotonaldehyde dropwise from the dropping funnel to the stirred, cooled methanolic base solution. Maintain the internal temperature at or below room temperature throughout the addition. The reaction is exothermic, and careful control of the addition rate is necessary.[1][3]

  • Reaction Monitoring: Stir the mixture at room temperature after the addition is complete. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the crotonaldehyde is consumed.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add acetic acid to neutralize the alkaline catalyst until the pH of the solution is approximately 7.[1]

  • Workup and Extraction: Transfer the neutralized mixture to a separatory funnel. If necessary, add water to dissolve any salts formed. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent carefully using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted methanol and high-boiling side products.

Mandatory Visualization

Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound synthesis.

OptimizationWorkflow cluster_setup Initial Setup cluster_loop Optimization Cycle cluster_result Final Outcome A Define Baseline Conditions (Temp, Catalyst Conc., Time) B Run Synthesis Reaction A->B C Analyze Results (Yield, Purity via GC-MS) B->C D Evaluate Outcome C->D E Adjust One Parameter (e.g., Lower Temperature) D->E Yield/Purity Below Target F Optimal Conditions Identified D->F Yield/Purity Meets Target G Sub-optimal Result D->G Persistent Issues E->B Iterate H H G->H Troubleshoot (e.g., Side Reactions) H->A Redefine Baseline

Caption: Logical workflow for the optimization of this compound synthesis.

References

Technical Support Center: Advanced Purification of Crude 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 3-Methoxybutanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via hydroformylation of 3-methoxy-1-propene?

A1: The primary impurities in crude this compound from the hydroformylation of 3-methoxy-1-propene typically include:

  • Isomeric Aldehyde: 2-Methoxybutanal is a common byproduct.[1]

  • Corresponding Alcohol: 3-Methoxybutanol can form due to over-reduction of the aldehyde.

  • Unreacted Starting Materials: Residual 3-methoxy-1-propene, carbon monoxide, and hydrogen may be present.

  • High-Boiling Byproducts: Aldol condensation products can form, especially at elevated temperatures.[1]

  • Catalyst Residues: Traces of the rhodium or cobalt catalyst used in the hydroformylation process may remain.

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: The predicted boiling point of this compound is approximately 144.6°C. Knowing the boiling point is critical for developing effective purification protocols, particularly for fractional distillation, as it allows for the separation of this compound from impurities with different boiling points.

Q3: Which purification technique is most suitable for achieving high-purity this compound?

A3: The choice of purification technique depends on the required purity level and the nature of the impurities.

  • Fractional Distillation: This is an effective method for separating this compound from impurities with significantly different boiling points.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99.5%), preparative HPLC is often the preferred method as it can separate closely related isomers and other impurities that are difficult to remove by distillation.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): GC is a standard method for analyzing the purity of volatile compounds and can effectively separate this compound from most of its common impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help identify unknown impurities by providing molecular weight and fragmentation data.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers (this compound and 2-Methoxybutanal) The boiling points of the isomers are too close for efficient separation with a standard distillation setup.- Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between the isomers.
Product Contaminated with High-Boiling Residues The distillation temperature is too high, or the distillation is carried on for too long, causing co-distillation of higher boiling point impurities.- Carefully monitor the head temperature during distillation and collect the fraction corresponding to the boiling point of this compound.- Stop the distillation before the distilling flask becomes dry to avoid the distillation of high-boiling impurities.
Low Recovery of this compound - The distillation rate is too fast, leading to incomplete separation.- Inefficient condensation of the vapor.- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Ensure that the condenser is properly cooled with a continuous flow of cold water.
Product Discoloration (Yellowing) Thermal decomposition or polymerization of the aldehyde at high temperatures.- Use vacuum distillation to lower the boiling point and reduce thermal stress.- Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition.
Preparative HPLC
Problem Possible Cause(s) Solution(s)
Poor Peak Resolution - Inappropriate stationary phase or mobile phase composition.- Column overloading.- Screen different columns and mobile phase compositions to optimize the separation.- Reduce the injection volume or the concentration of the sample.
Peak Tailing - Active sites on the column packing material interacting with the aldehyde.- Secondary interactions between the analyte and the stationary phase.- Add a small amount of a modifier, such as triethylamine, to the mobile phase to block active sites.- Use a different type of column with a more inert stationary phase.
Low Yield - The compound is not eluting from the column.- The fraction collection window is not set correctly.- Adjust the mobile phase composition to ensure the compound elutes.- Optimize the fraction collection parameters based on the retention time of the target peak.
Sample Precipitation in the System The sample is not soluble in the mobile phase.- Dissolve the sample in a solvent that is miscible with the mobile phase.- Use a gradient elution starting with a higher percentage of the stronger solvent.

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Vacuum source and gauge (for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • If performing vacuum distillation, connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.

  • Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

  • Continue collecting the main fraction as long as the temperature remains stable.

  • Stop the distillation before the distilling flask goes to dryness.

  • Analyze the purity of the collected fractions using GC or NMR.

Preparative HPLC of this compound

Objective: To obtain high-purity this compound by separating it from closely related impurities.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • Sample vials

  • Collection tubes or flasks

Procedure:

  • Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Scale up the analytical method to a preparative scale. This may involve increasing the column diameter and adjusting the flow rate.

  • Dissolve the partially purified this compound in a suitable solvent at a high concentration.

  • Filter the sample solution to remove any particulate matter.

  • Set up the preparative HPLC system with the chosen column and mobile phase.

  • Inject the sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions containing the pure product.

  • Remove the solvent from the collected fractions using a rotary evaporator.

  • Confirm the purity of the final product using an analytical HPLC method.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Predicted Boiling Point 144.6 °C

Table 2: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Best For Removing
Fractional Distillation Separation based on differences in boiling points.95-99%Impurities with significantly different boiling points.
Preparative HPLC Separation based on differential partitioning between a mobile and stationary phase.>99.5%Isomers and other closely related impurities.

Visualizations

Experimental_Workflow_Fractional_Distillation crude_sample Crude this compound distillation_setup Assemble Fractional Distillation Apparatus crude_sample->distillation_setup heating Heat Crude Mixture distillation_setup->heating vaporization Vaporization and Separation in Column heating->vaporization condensation Condensation vaporization->condensation collection Fraction Collection condensation->collection forerun Forerun (Low BP Impurities) collection->forerun main_fraction Main Fraction (Pure this compound) collection->main_fraction residue Residue (High BP Impurities) collection->residue analysis Purity Analysis (GC/NMR) main_fraction->analysis

Caption: Workflow for the fractional distillation of crude this compound.

Experimental_Workflow_Preparative_HPLC start Partially Purified This compound method_dev Analytical Method Development start->method_dev sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep scale_up Scale-up to Preparative Method method_dev->scale_up scale_up->sample_prep injection Inject Sample sample_prep->injection separation Chromatographic Separation injection->separation collection Fraction Collection separation->collection solvent_removal Solvent Removal collection->solvent_removal pure_product High-Purity This compound solvent_removal->pure_product analysis Purity Verification pure_product->analysis

Caption: Workflow for the purification of this compound using preparative HPLC.

References

Identification and removal of impurities in 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxybutanal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Here, you will find detailed information on identifying and removing common impurities encountered during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities include:

  • 3-Methoxybutanoic Acid: Formed by the oxidation of the aldehyde group, especially upon exposure to air.[1]

  • 3-Methoxybutanol: The corresponding alcohol, which can be an impurity from the synthesis process (e.g., reduction of the aldehyde) or a starting material if the aldehyde is prepared by oxidation.

  • Aldol Condensation Products: Aldehydes can undergo self-condensation, particularly in the presence of acid or base catalysts, leading to higher molecular weight impurities.[1]

  • Methanol: A common solvent and reagent used in the synthesis of this compound, which may be present as a residual solvent.[2]

  • Crotonaldehyde: An unreacted starting material if the synthesis involves the Michael addition of methanol to crotonaldehyde.[2]

Q2: How can I identify the impurities in my sample of this compound?

A2: The most effective method for identifying and quantifying volatile and semi-volatile organic impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique separates the components of your sample, and the mass spectrometer provides a fragmentation pattern for each component, allowing for structural identification. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for less volatile or thermally sensitive impurities.[3]

Q3: My this compound sample has a low pH and an acidic smell. What is the likely impurity and how can I remove it?

A3: A low pH and an acidic odor strongly suggest the presence of 3-Methoxybutanoic Acid, which forms from the oxidation of this compound.[1] You can remove this acidic impurity by washing the sample with a mild base, such as a 10% aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer during a liquid-liquid extraction.[1][4]

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in GC-MS Analysis

Problem: Your GC-MS chromatogram of this compound shows several unknown peaks in addition to the main product peak.

Solution:

  • Analyze Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Compare the fragmentation patterns with a spectral library (e.g., NIST) to get potential matches.

  • Consider Plausible Impurities: Based on the synthetic route and storage conditions, predict likely impurities (see FAQ 1). Compare their known mass spectra and retention indices with your experimental data.

  • Run Standards: If available, inject pure standards of suspected impurities into the GC-MS under the same conditions to confirm their retention times and mass spectra.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Expected Retention Time (min)Key Mass Fragments (m/z)
Methanol32.0464.72.531, 29
Crotonaldehyde70.091044.270, 41, 39
This compound 102.13 135 6.8 102, 87, 71, 45, 43
3-Methoxybutanol104.15159-1617.589, 71, 59, 45
3-Methoxybutanoic Acid118.13195-1979.2103, 73, 59, 45
Aldol Adduct204.26>250>12.0Fragments depend on structure

Note: Retention times are illustrative and will vary based on the specific GC column and conditions used.

  • Objective: To determine the purity of a this compound sample and identify any impurities.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

    • GC vials with caps

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent).

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 35-350.[3]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and characteristic mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against a library.

    • Calculate purity by the area percentage of the main peak relative to the total area of all peaks.[3]

impurity_identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilute Dilute in Solvent (e.g., Dichloromethane) Sample->Dilute Inject Inject into GC-MS Dilute->Inject Separate Separation on GC Column Inject->Separate Detect Detection by MS Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpec Acquire Mass Spectra for each peak Chromatogram->MassSpec LibrarySearch Compare Spectra with NIST Library MassSpec->LibrarySearch Identify Identify Impurities LibrarySearch->Identify Quantify Calculate Purity (Area %) Identify->Quantify Result Purity Report & Impurity Profile Quantify->Result

Caption: Workflow for aldehyde purification via bisulfite adduct.

References

Methods for stabilizing 3-Methoxybutanal in various solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the methods for stabilizing 3-Methoxybutanal in various solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of aldehydes and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • Oxidation: Aldehydes are susceptible to oxidation, which can convert this compound into 3-methoxybutanoic acid.[1] This process can be accelerated by the presence of oxygen, light, and metal ions.

  • Polymerization/Autocondensation: Like many aldehydes, this compound may be prone to self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight byproducts and a decrease in the purity of the aldehyde.[2]

  • pH: The stability of aldehydes can be pH-dependent. Both acidic and basic conditions can catalyze degradation reactions.[3][4][5]

  • Temperature: Elevated temperatures generally accelerate the rate of all degradation reactions.

  • Light: Exposure to UV or ambient light can promote oxidation and other degradation pathways.[6]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are plausible for this compound:

  • Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, forming 3-methoxybutanoic acid. This is a common degradation pathway for aldehydes.[1]

  • Aldol Condensation: Under basic conditions, aldehydes with alpha-hydrogens can undergo aldol condensation. This compound has alpha-hydrogens, making this a potential pathway for the formation of dimers and other higher molecular weight adducts.

  • Trimerization: Aliphatic aldehydes can undergo acid-catalyzed polymerization to form cyclic trimers.[2]

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize the stability of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures (2-8°C). For long-term storage, freezing the solution may be an option, but ensure the solvent is suitable for freezing temperatures.

  • Inert Atmosphere: To prevent oxidation, purge the headspace of the container with an inert gas such as nitrogen or argon before sealing.[6]

  • Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[6]

  • Container: Use clean, dry glass containers with tightly sealed caps.[6] Some evidence suggests that aldehydes may be more stable in aluminum containers.[2]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Solution turns yellow or develops a precipitate. Oxidation to 3-methoxybutanoic acid or other colored impurities. Polymerization or condensation products may be insoluble.1. Verify the purity of the solution using an appropriate analytical method (e.g., GC-MS, HPLC). 2. Ensure storage conditions are optimal (low temperature, inert atmosphere, protection from light). 3. Consider purifying the aldehyde by distillation before preparing a fresh solution.
Inconsistent results in bioassays or chemical reactions. Degradation of this compound leading to lower effective concentration. Formation of reactive degradation products that interfere with the assay or reaction.1. Prepare fresh solutions of this compound immediately before use. 2. Use a recently opened bottle of the neat material. 3. Incorporate a stabilizing agent in your solution if compatible with your experimental system.
Decrease in peak area of this compound in chromatographic analysis over time. Instability of the compound in the analytical solvent or under the analysis conditions.1. Analyze samples immediately after preparation. 2. Investigate the stability of this compound in the mobile phase or injection solvent. 3. Ensure the analytical method itself is not causing degradation (e.g., high temperature in the GC inlet).

Data Presentation

Table 1: General Stabilization Strategies for Aldehydes Applicable to this compound

Stabilization Method Stabilizing Agent Typical Concentration Mechanism of Action Considerations
Inhibition of Oxidation Butylated hydroxytoluene (BHT) or other radical scavengers10-100 ppmScavenges free radicals, inhibiting the autoxidation chain reaction.Ensure the stabilizer does not interfere with downstream applications.
Inhibition of Polymerization Dilution in a primary alcohol (e.g., ethanol)1-10% solutionForms a more stable hemiacetal in solution.[2]The presence of the alcohol may not be suitable for all experimental systems.
pH Control Buffering the solutionVaries depending on the buffer systemMaintaining a neutral or slightly acidic pH can minimize acid- or base-catalyzed degradation.[4]The choice of buffer must be compatible with the intended use of the solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound in ethanol to enhance its stability.

Materials:

  • This compound (highest purity available)

  • Anhydrous ethanol (200 proof)

  • Inert gas (nitrogen or argon)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Work in a well-ventilated fume hood.

  • Carefully weigh the desired amount of this compound into the amber glass vial.

  • Add the calculated volume of anhydrous ethanol to achieve the desired concentration (e.g., a 10% v/v solution).

  • Gently swirl the vial to ensure complete mixing.

  • Purge the headspace of the vial with a gentle stream of inert gas for approximately 30-60 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap with paraffin film for an extra seal.

  • Store the stabilized solution at 2-8°C.

Protocol 2: Monitoring the Stability of this compound Solutions by GC-MS

Objective: To assess the stability of this compound in a given solution over time.

Materials:

  • Solution of this compound to be tested

  • Internal standard (e.g., a stable ether or hydrocarbon)

  • GC-MS system with a suitable capillary column (e.g., a mid-polarity column)

Procedure:

  • Prepare the this compound solution in the desired solvent system.

  • Spike the solution with a known concentration of an internal standard.

  • Immediately after preparation (t=0), withdraw an aliquot, dilute if necessary, and inject it into the GC-MS.

  • Store the bulk solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw another aliquot, dilute to the same extent as the t=0 sample, and analyze by GC-MS.

  • Monitor the peak area ratio of this compound to the internal standard over time. A decrease in this ratio indicates degradation.

  • Analyze the chromatograms for the appearance of new peaks, which could be degradation products. Mass spectral data can aid in their identification.

Visualizations

degradation_pathway This compound This compound 3-Methoxybutanoic_Acid 3-Methoxybutanoic Acid This compound->3-Methoxybutanoic_Acid Oxidation (O2, light) Aldol_Adduct Aldol Condensation Product This compound->Aldol_Adduct Base Catalyst Cyclic_Trimer Cyclic Trimer This compound->Cyclic_Trimer Acid Catalyst

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solution in desired solvent store Store aliquots under various conditions (e.g., Temp, Light, pH) prep->store analyze Analyze samples at predetermined time points (e.g., GC-MS, HPLC) store->analyze interpret Determine degradation rate and identify degradation products analyze->interpret

Caption: Experimental workflow for a stability study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_prep Was the solution freshly prepared? start->check_prep check_storage Are storage conditions optimal? (Low temp, inert gas, dark) check_prep->check_storage Yes fresh_prep Action: Prepare fresh solution before each experiment. check_prep->fresh_prep No check_purity What is the purity of the neat material? check_storage->check_purity Yes optimize_storage Action: Optimize storage conditions. check_storage->optimize_storage No consider_stabilizer Consider adding a stabilizer (e.g., BHT, dilute in alcohol). check_purity->consider_stabilizer High purify_material Action: Purify neat material (e.g., by distillation). check_purity->purify_material Low

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Characterizing Side Products in 3-Methoxybutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of side products encountered during reactions involving 3-methoxybutanal. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side products I should expect when synthesizing or using this compound?

A1: The primary side products in this compound reactions typically arise from two main pathways: self-condensation and reactions with residual starting materials or solvents. The most common impurities include:

  • Aldol Condensation Products: this compound can undergo self-condensation, particularly under basic conditions, to form a β-hydroxy aldehyde (5-methoxy-3-hydroxy-2,4-dimethylhexanal). This can further dehydrate to yield an α,β-unsaturated aldehyde (5-methoxy-2,4-dimethyl-2-hexenal).

  • Hemiacetals and Acetals: Due to the presence of the aldehyde functional group and methanol (often a reactant or solvent), hemiacetals (1,3-dimethoxybutan-1-ol) and acetals (1,1,3-trimethoxybutane) can form.

  • Unreacted Starting Materials: Residual crotonaldehyde and methanol may be present if the synthesis is incomplete.

  • Cyclic Trimers: Aldehydes can form stable cyclic trimers, such as 2,4,6-tris(2-methoxypropyl)-1,3,5-trioxane, especially in the presence of acid catalysts.

Q2: My reaction mixture shows a higher than expected molecular weight impurity. What could it be?

A2: A higher molecular weight impurity is often indicative of a condensation or polymerization reaction. The most likely candidate is the aldol condensation dimer of this compound. Under forcing conditions (e.g., high temperature or strong base), trimers and higher oligomers can also form. Another possibility, though less common, is the formation of a cyclic trimer.

Q3: I am observing unexpected peaks in my GC-MS analysis. How can I identify them?

A3: Unexpected peaks can be identified by analyzing their mass spectra and retention times.

  • Aldol Adduct: Look for a molecular ion peak corresponding to the dimer of this compound (C10H20O4, M.W. 204.26). Fragmentation patterns may show losses of water (-18) and methoxy groups (-31).

  • Dehydrated Aldol Product: This will have a molecular ion peak corresponding to C10H18O3 (M.W. 186.25).

  • Hemiacetal: The mass spectrum should correspond to C6H14O3 (M.W. 134.17).

  • Acetal: Look for a molecular ion peak for C7H16O3 (M.W. 148.20).

  • Cyclic Trimer: This will have a significantly higher molecular weight, corresponding to (C5H10O2)3 (M.W. 306.39).

Comparing the obtained mass spectra with spectral libraries (e.g., NIST) can aid in identification.

Q4: How can I minimize the formation of aldol condensation byproducts?

A4: The formation of aldol condensation products is often base-catalyzed and temperature-dependent. To minimize these side products:

  • Control Temperature: Maintain a low reaction temperature, as higher temperatures favor the dehydration of the initial aldol adduct.

  • Catalyst Concentration: Use the minimum effective concentration of the base catalyst. High concentrations of strong bases like sodium hydroxide will significantly promote aldol condensation.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved to prevent further side reactions.

  • Neutralization: Promptly neutralize the reaction mixture upon completion to quench the base catalyst.

Q5: What is the best analytical method to quantify this compound and its impurities?

A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods for the analysis of this compound and its side products.

  • GC-MS is well-suited for separating and identifying volatile and semi-volatile compounds like this compound and its derivatives.

  • HPLC , particularly with UV detection, can also be used. For aldehydes and ketones that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection by UV-Vis. However, direct analysis without derivatization is also possible.

The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

Quantitative Data Summary

The formation of side products is highly dependent on specific reaction conditions. The following table provides an illustrative summary of potential impurity levels under different hypothetical conditions. Actual results will vary.

Reaction ConditionUnreacted Crotonaldehyde (%)This compound (%)Aldol Condensation Product (%)Acetal (%)
Optimal < 1> 95< 2< 1
High Temperature < 180-8510-151-2
High Base Conc. < 175-8015-20< 1
Excess Methanol < 190-95< 23-5

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

Objective: To separate and identify this compound and its potential side products.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Materials:

  • Sample of this compound reaction mixture.

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

  • GC vials with caps.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture (e.g., 1% in dichloromethane).

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 102).

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and known fragmentation patterns of aldehydes, aldol products, and acetals.

    • Quantify the relative amounts of each component by peak area percentage.

Protocol 2: HPLC Analysis of this compound (without derivatization)

Objective: To quantify the purity of this compound.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • Sample of this compound.

  • HPLC-grade acetonitrile and water.

  • HPLC vials with caps.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time, confirmed with a pure standard if available.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Reaction_Pathways Crotonaldehyde Crotonaldehyde Methoxybutanal This compound (Product) Crotonaldehyde->Methoxybutanal Main Reaction Methanol Methanol Methanol->Methoxybutanal Main Reaction Hemiacetal Hemiacetal (Side Product) Methanol->Hemiacetal Reaction Acetal Acetal (Side Product) Methanol->Acetal Reaction Aldol_Adduct Aldol Adduct (Side Product) Methoxybutanal->Aldol_Adduct Self-Condensation Methoxybutanal->Hemiacetal Reaction Base Base Catalyst Base->Aldol_Adduct Dehydrated_Aldol Dehydrated Aldol (Side Product) Aldol_Adduct->Dehydrated_Aldol Dehydration Hemiacetal->Acetal Reaction

Caption: Reaction pathways in this compound synthesis.

Experimental_Workflow Start Reaction Mixture Dilution Sample Dilution Start->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis HPLC->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Analytical workflow for impurity characterization.

Technical Support Center: Strategies for Improving Selectivity in 3-Methoxybutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxybutanal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving high selectivity in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main selectivity challenges in reactions with this compound?

A1: this compound contains two key functional groups: an aldehyde and a methoxy group at the β-position. The primary selectivity challenges include:

  • Diastereoselectivity: In reactions such as aldol additions or reductions, the existing stereocenter (if the starting material is chiral) or the formation of a new stereocenter can lead to diastereomeric products. The proximity of the methoxy group can influence the facial selectivity of nucleophilic attack on the aldehyde.

  • Chemoselectivity: In oxidation reactions, it is crucial to selectively oxidize the aldehyde to a carboxylic acid without affecting the methoxy group. Conversely, in some reactions, the methoxy group might be labile under certain conditions (e.g., strong acids).

  • Regioselectivity: In reactions involving enolate formation, the regioselectivity of deprotonation can be a concern, although for this compound, deprotonation at the α-position is most likely.

Q2: How can I improve the diastereoselectivity of an aldol reaction with this compound?

A2: Improving diastereoselectivity often involves controlling the geometry of the enolate and the transition state of the reaction. Consider the following strategies:

  • Choice of Base and Counterion: The choice of base (e.g., LDA, LiHMDS, KHMDS) and the corresponding metal counterion (Li+, Na+, K+) can significantly influence enolate geometry (Z vs. E) and the subsequent stereochemical outcome.

  • Lewis Acid Additives: The use of Lewis acids can promote the formation of a rigid, chelated transition state, which can enhance diastereoselectivity. For aldehydes with a β-alkoxy group like this compound, chelation control can be a powerful tool.[1]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the geometry of the transition state.

Q3: I am observing poor chemoselectivity during the oxidation of this compound to 3-methoxybutanoic acid. What can I do?

A3: The key is to use a mild oxidizing agent that is selective for aldehydes.

  • Pinnick Oxidation: The use of sodium chlorite (NaClO₂) buffered with a phosphate buffer is a highly effective method for the selective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups.

  • Tollens' Reagent, Fehling's, or Benedict's Reagent: These are classic, mild oxidizing agents for aldehydes.

  • Avoid Strong Oxidants: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid should be avoided as they can lead to over-oxidation or cleavage of the molecule.[2]

Q4: What strategies can be employed for the diastereoselective reduction of the aldehyde in this compound?

A4: The goal is to control the approach of the hydride reagent to the carbonyl group.

  • Chelation-Controlled Reduction: Using reducing agents with a Lewis acidic metal (e.g., zinc borohydride) can lead to a chelated intermediate with the methoxy oxygen, directing the hydride attack from a specific face.

  • Bulky Reducing Agents: Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can exhibit high diastereoselectivity based on steric approach control.

  • Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, which is known for the selective 1,2-reduction of α,β-unsaturated ketones but can also provide enhanced selectivity in the reduction of other carbonyls.[3]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aldol Addition to this compound
Potential Cause Troubleshooting Steps
Flexible Transition State 1. Introduce a Lewis Acid: Add a Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) to promote a more rigid, chelated transition state. Start with stoichiometric amounts and optimize.[1] 2. Lower the Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to increase the energy difference between competing transition states.
Incorrect Enolate Geometry 1. Vary the Base and Solvent: Screen different bases (LDA, LHMDS, KHMDS) and solvents (THF, Et₂O, toluene) to favor the formation of one enolate isomer. 2. Use Pre-formed Enolates: Ensure complete enolate formation before adding this compound.
Poor Substrate Control 1. Consider a Chiral Auxiliary: If applicable, attach a chiral auxiliary to the nucleophile to exert stronger stereocontrol over the reaction.
Issue 2: Formation of Side-Products During Oxidation of this compound
Potential Cause Troubleshooting Steps
Over-oxidation or Cleavage 1. Switch to a Milder Oxidant: Replace strong oxidizing agents with the Pinnick oxidation (NaClO₂ with a buffer like 2-methyl-2-butene). 2. Use Tollens' Reagent: For small-scale reactions, Tollens' reagent provides a gentle and selective oxidation of the aldehyde.
Reaction with Methoxy Group 1. Maintain Neutral or Slightly Basic pH: Avoid strongly acidic conditions that could potentially cleave the methoxy ether. The Pinnick oxidation is typically performed under slightly acidic to neutral conditions.
Incomplete Reaction 1. Increase Reaction Time or Temperature (Slightly): If using a very mild oxidant, a modest increase in reaction time or temperature may be necessary for full conversion. Monitor by TLC or GC to avoid side-product formation.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition using a Lithium Enolate

This protocol describes a general procedure for the aldol addition of a ketone to this compound, aiming for high diastereoselectivity.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone (e.g., acetone)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.1 eq.) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq.) dropwise to the solution and stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C and slowly add the ketone (1.0 eq.) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add this compound (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.

Protocol 2: Selective Oxidation using Pinnick Conditions

This protocol outlines the selective oxidation of this compound to 3-methoxybutanoic acid.

Materials:

  • This compound

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) in tert-butanol and water (e.g., a 4:1 ratio).

  • Add 2-methyl-2-butene (4.0 eq.) as a chlorine scavenger.

  • Add NaH₂PO₄ (1.5 eq.) as a buffer.

  • In a separate flask, dissolve sodium chlorite (1.5 eq.) in water.

  • Slowly add the aqueous sodium chlorite solution to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium sulfite to quench any excess oxidant.

  • Acidify the mixture to pH ~2-3 with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify further if necessary.

Visualizations

Aldol_Selectivity_Workflow Troubleshooting Aldol Reaction Selectivity start Low Diastereoselectivity in Aldol Reaction cause1 Flexible Transition State? start->cause1 cause2 Incorrect Enolate Geometry? start->cause2 solution1a Add Lewis Acid (e.g., TiCl4, MgBr2) cause1->solution1a solution1b Lower Reaction Temperature (e.g., -78 °C) cause1->solution1b solution2a Screen Bases and Solvents (e.g., LDA/THF, KHMDS/Toluene) cause2->solution2a outcome Improved Diastereoselectivity solution1a->outcome solution1b->outcome solution2a->outcome

Caption: A flowchart for troubleshooting low diastereoselectivity in aldol reactions.

Oxidation_Chemoselectivity Achieving Chemoselective Oxidation sub This compound reagent Oxidizing Agent sub->reagent strong_ox Strong Oxidant (e.g., KMnO4, H2CrO4) reagent->strong_ox Incorrect Choice mild_ox Mild, Selective Oxidant (e.g., Pinnick: NaClO2) reagent->mild_ox Correct Choice product_undesired Side Products (Over-oxidation, Cleavage) strong_ox->product_undesired product_desired 3-Methoxybutanoic Acid (Desired Product) mild_ox->product_desired

Caption: Decision path for selecting an oxidant for this compound.

References

Technical Support Center: Production of 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the synthesis and scale-up of 3-Methoxybutanal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method for preparing this compound is through the Michael addition of methanol to crotonaldehyde in the presence of a base. The resulting 3-methoxybutyraldehyde is then neutralized. This reaction is typically exothermic and requires cooling.[1]

Q2: What are the primary challenges when scaling up this compound production?

Scaling up the synthesis of this compound presents several challenges common to many chemical processes.[2][3] These include:

  • Exothermic Reaction Management: The reaction of crotonaldehyde with methanol is exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.[1]

  • Reagent Purity and Cost: The cost and purity of starting materials like crotonaldehyde and methanol become significant factors at a larger scale.

  • Product Instability: Aldehydes can be prone to oxidation, polymerization, and other side reactions, especially at elevated temperatures or in the presence of acidic or basic impurities.[4]

  • Purification: Separating the desired product from unreacted starting materials, solvent, and byproducts can be challenging at scale. Distillation is a common method, but the thermal sensitivity of the product must be considered.

  • Safety: Handling flammable solvents like methanol and reactive aldehydes like crotonaldehyde on a large scale requires strict safety protocols.[3]

Q3: What are the likely impurities in this compound synthesis?

Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted crotonaldehyde and methanol.

  • Aldol condensation products: Crotonaldehyde can self-condense or react with the product, this compound, under basic conditions to form higher molecular weight impurities.

  • Polymeric materials: Aldehydes can polymerize, especially in the presence of acid or base catalysts, leading to the formation of viscous oils or solids.[4]

  • Over-reaction products: If the subsequent reduction to 3-methoxybutanol is the intended next step, any carry-over of the hydrogenation catalyst could lead to the formation of this alcohol as an impurity.[1]

Q4: Which analytical techniques are recommended for monitoring the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and confirming the identity of the main component by its mass spectrum.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the aldehyde functional group (C=O stretch) and the ether linkage (C-O-C stretch).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS to ensure the complete conversion of crotonaldehyde. Consider extending the reaction time.
Product Degradation: The product may be unstable under the reaction conditions.Maintain a low reaction temperature (e.g., room temperature with cooling). Neutralize the reaction mixture promptly after completion.[1]
Side Reactions: Aldol condensation or polymerization of crotonaldehyde or the product.[4]Ensure the base is added slowly and the temperature is well-controlled. Use a less concentrated basic solution.
Formation of a Viscous Oil or Solid Precipitate (Polymerization) High Reaction Temperature: Promotes polymerization.Maintain a low reaction temperature with efficient cooling.[4]
Presence of Acidic or Basic Impurities: Can catalyze polymerization.Use purified reagents and ensure glassware is clean. Neutralize the reaction mixture as soon as it is complete.
Absence of a Polymerization Inhibitor: Consider adding a radical inhibitor, such as hydroquinone, especially during distillation.[4]
Product is Unstable and Decomposes Upon Storage Exposure to Air, Light, or Elevated Temperatures: Aldehydes are prone to oxidation and degradation.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a dark container, and at low temperatures (e.g., in a refrigerator or freezer).[7]
Presence of Acidic or Basic Residues: Can catalyze degradation over time.Ensure the product is thoroughly washed and neutralized during workup.
Difficulty in Purification by Distillation Thermal Instability: The product may decompose at its boiling point at atmospheric pressure.Use vacuum distillation to lower the boiling point and prevent thermal degradation.[8]
Close Boiling Points of Product and Impurities: Employ fractional distillation with a high-efficiency column to improve separation.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is based on the general method described in the patent literature for the formation of 3-methoxybutyraldehyde as an intermediate.[1]

Materials:

  • Crotonaldehyde

  • Methanol (anhydrous)

  • Sodium hydroxide (or other suitable base)

  • Acetic acid (for neutralization)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde in methanol.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a solution of sodium hydroxide in methanol from the dropping funnel while vigorously stirring and monitoring the temperature to keep it low.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the crotonaldehyde is consumed.

  • Once the reaction is complete, neutralize the mixture by adding acetic acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Hypothetical Effect of Reaction Temperature on Yield and Purity of this compound

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
0-567595Slower reaction rate, minimal byproduct formation.
20-2538590Faster reaction, slight increase in aldol byproducts.
40-451.57075Rapid reaction, significant formation of high-boiling point impurities and some polymerization.

Table 2: Hypothetical Comparison of Different Bases for the Synthesis of this compound

BaseConcentrationYield (%)Purity (%)Notes
Sodium Hydroxide1 M in Methanol8590Effective, but can promote side reactions if not controlled.
Potassium CarbonateSuspension7092Milder base, slower reaction, fewer side products.
Triethylamine1.2 equivalents6588Organic base, may be easier to remove but less reactive.

Visualizations

Synthesis_Pathway Synthesis of this compound Crotonaldehyde Crotonaldehyde Intermediate Enolate Intermediate Crotonaldehyde->Intermediate + Methanol/Base Methanol Methanol Methanol->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product This compound Intermediate->Product Protonation Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Check_Purity Analyze Crude Purity Complete->Check_Purity Side_Reactions Significant Side Products? Check_Purity->Side_Reactions Yes_Side_Rxn Optimize Conditions (Lower Temp, Milder Base) Side_Reactions->Yes_Side_Rxn Yes No_Side_Rxn Investigate Workup/Purification Losses Side_Reactions->No_Side_Rxn No

References

Troubleshooting peak shape issues for 3-Methoxybutanal in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the Gas Chromatography (GC) analysis of 3-Methoxybutanal.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak show significant tailing?

Peak tailing for polar analytes like this compound is a common issue in GC analysis. The primary cause is often the interaction of the analyte with active sites within the GC system. These active sites are typically free silanol groups (Si-OH) present on the surfaces of the inlet liner, glass wool, the column itself, or even metal surfaces in the flow path.[1][2][3] The polar aldehyde group of this compound can form hydrogen bonds with these silanol groups, leading to a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailed peak. Other contributing factors can include column contamination and improper column installation.

Q2: What is causing the fronting of my this compound peak?

Peak fronting, where the first half of the peak is broader than the second half, is most commonly caused by column overload.[4] This occurs when the amount of analyte injected exceeds the capacity of the stationary phase. In this situation, the excess analyte molecules are not retained effectively and travel through the column more quickly, leading to a fronting peak shape. To resolve this, you can try reducing the injection volume or diluting the sample.

Q3: My this compound peak is split into two. What could be the reason?

Peak splitting can arise from both physical and chemical issues within the GC system.[4][5] Common causes include:

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can disrupt the sample band as it enters the column.[4][6]

  • Solvent and Stationary Phase Mismatch: In splitless injection, if the polarity of the sample solvent does not match the polarity of the GC column's stationary phase, it can lead to poor analyte focusing and peak splitting. For example, injecting a sample in a non-polar solvent like hexane onto a polar wax column can cause this issue.[4]

  • Contamination: Buildup of non-volatile residues at the head of the column can interfere with the proper transfer of the analyte.[7]

Q4: Should I use a split or splitless injection for this compound analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: This is suitable for higher concentration samples. It introduces only a portion of the sample into the column, which helps to prevent column overload and can lead to sharper peaks.[8][9]

  • Splitless Injection: This technique is preferred for trace analysis where maximum sensitivity is required, as it transfers nearly the entire sample to the column.[8][10][11] However, it is more susceptible to issues like peak broadening and tailing if not optimized correctly, especially for active compounds.

Q5: What type of GC column is recommended for this compound analysis?

For polar analytes like aldehydes, a polar stationary phase is generally recommended. A column with a polyethylene glycol (PEG) stationary phase, often referred to as a "WAX" column, is a good choice. These columns provide good retention and peak shape for polar compounds. An intermediate polarity column, such as one with a 14% cyanopropylphenyl stationary phase, could also be suitable.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

  • Initial Assessment:

    • Observe all peaks: If all peaks in the chromatogram are tailing, the issue is likely a physical problem in the flow path, such as a poor column cut or improper installation.[4]

    • Observe only polar analyte peaks: If only this compound and other polar compounds are tailing, the cause is likely chemical interactions with active sites.[4]

  • Troubleshooting Steps:

StepActionRationale
1 Replace the Inlet Liner The inlet liner is a common source of active sites. Replace it with a new, deactivated liner.[2][3] Using liners with glass wool should also ensure the wool is deactivated.
2 Perform Inlet Maintenance Trim a small portion (5-10 cm) from the inlet side of the column. This removes any accumulated non-volatile residues and exposes a fresh, inert surface.[6]
3 Check and Reinstall the Column Ensure the column is cut squarely and installed at the correct depth in the inlet according to the manufacturer's instructions. A poor cut can create active sites and disturb the sample path.[4][6]
4 Condition the Column Perform a column bake-out according to the manufacturer's recommendations to remove any contaminants.
5 Consider Derivatization For highly problematic tailing, consider derivatizing the this compound to a less polar compound. This is often a robust solution for active analytes.
Guide 2: Resolving Peak Fronting

Follow these steps if you observe peak fronting for this compound.

StepActionRationale
1 Reduce Sample Concentration Dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, the issue was column overload.[4]
2 Decrease Injection Volume Reduce the volume of sample injected onto the column.
3 Increase Split Ratio If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
4 Use a Higher Capacity Column If fronting persists and you cannot alter the sample concentration, consider using a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity.
Guide 3: Eliminating Split Peaks

Use this guide to troubleshoot split peaks for this compound.

StepActionRationale
1 Check Column Installation Re-cut the column, ensuring a clean, 90-degree cut, and reinstall it at the proper depth in the inlet.[4][5]
2 Verify Solvent Compatibility (Splitless Injection) Ensure the polarity of your sample solvent is compatible with the stationary phase of your column. For a polar (WAX) column, use a polar solvent like methanol or acetonitrile.[4]
3 Optimize Initial Oven Temperature (Splitless Injection) The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[4]
4 Clean the Inlet A contaminated liner can sometimes contribute to peak splitting. Replace the inlet liner.[7]

Quantitative Data Summary

The following table illustrates the expected improvement in peak shape for this compound after implementing troubleshooting steps. The values are representative and aim to show the trend of improvement.

IssueTroubleshooting ActionBefore Tailing Factor (Tf)After Tailing Factor (Tf)Before Asymmetry Factor (As)After Asymmetry Factor (As)
Peak Tailing Replaced with a new deactivated inlet liner2.11.42.51.5
Peak Tailing Trimmed 10 cm from the column inlet1.81.22.01.3
Peak Fronting Diluted sample 1:100.70.90.60.95
Split Peak Corrected column installation and solvent mismatchN/A (Split)1.1N/A (Split)1.2

Note: Tailing Factor (Tf) and Asymmetry Factor (As) are calculated at 5% and 10% of the peak height, respectively. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1 indicate tailing, and values < 1 indicate fronting.[12][13]

Experimental Protocol Example

This is a representative GC method for the analysis of this compound that can be used as a starting point for method development and troubleshooting.

Sample Preparation: Dilute the sample containing this compound in a suitable polar solvent (e.g., methanol or isopropanol) to a final concentration of approximately 10-100 µg/mL.

GC-FID Conditions:

ParameterSetting
GC System Agilent 8860 GC with FID or equivalent
Column Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split (50:1) or Splitless (adjust as needed based on concentration)
Injection Volume 1 µL
Liner Deactivated, splitless, single taper with glass wool
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min)
Detector FID
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in the GC analysis of this compound.

GC_Troubleshooting_Workflow cluster_issues Identify Primary Issue start Start: Peak Shape Issue (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks fronting Peak Fronting splitting Peak Splitting physical_issue Indicates Physical Issue: - Poor column cut - Incorrect installation - System leak check_all_peaks->physical_issue Yes chemical_issue Indicates Chemical/Activity Issue: - Active sites in liner/column - Contamination check_all_peaks->chemical_issue No tailing Peak Tailing tailing_solutions Troubleshooting Tailing: 1. Replace inlet liner 2. Trim column inlet 3. Check column installation 4. Condition column tailing->tailing_solutions fronting_solutions Troubleshooting Fronting: 1. Dilute sample 2. Reduce injection volume 3. Increase split ratio fronting->fronting_solutions splitting_solutions Troubleshooting Splitting: 1. Check column installation & cut 2. Verify solvent compatibility 3. Optimize initial oven temp. splitting->splitting_solutions physical_issue->tailing If Tailing physical_issue->splitting If Splitting chemical_issue->tailing end Peak Shape Improved tailing_solutions->end fronting_solutions->end splitting_solutions->end

A logical workflow for troubleshooting common GC peak shape issues.

References

Minimizing analyte degradation during 3-Methoxybutanal sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte degradation during 3-Methoxybutanal sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, as a volatile aldehyde with an ether linkage, is susceptible to degradation through several pathways. The most common causes of degradation during sample preparation include:

  • Oxidation: Aldehydes are prone to oxidation, which can be initiated by exposure to air (autoxidation), oxidizing agents, or even light. This can lead to the formation of the corresponding carboxylic acid (3-methoxybutanoic acid) or other oxidative cleavage products.

  • pH Instability: Extreme pH conditions can catalyze the degradation of this compound. Strong acidic conditions may lead to the cleavage of the ether linkage.[1]

  • Thermal Stress: As a volatile compound, this compound can be lost through evaporation if samples are handled at elevated temperatures for extended periods. High temperatures can also accelerate degradation reactions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.[1]

Q2: I am observing low recovery of this compound in my GC-MS analysis. What should I investigate?

A2: Low recovery is a common issue when working with volatile and potentially reactive analytes like this compound. Here are the key areas to troubleshoot:

  • Sample Preparation and Handling:

    • Volatility: Ensure that all sample handling steps are performed promptly and at low temperatures to minimize evaporative losses. Use sealed vials for all sample storage and analysis.

    • Adsorption: Aldehydes can adsorb to active sites in the GC inlet or on contaminated surfaces. Using a deactivated inlet liner is crucial.

  • Derivatization: For robust and reproducible quantification of aldehydes, derivatization is highly recommended. Derivatization converts the volatile and reactive aldehyde into a more stable and less volatile derivative. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for GC-MS analysis of aldehydes.[2][3]

  • Extraction Efficiency: If you are using a liquid-liquid extraction or solid-phase microextraction (SPME) method, ensure that the extraction parameters (e.g., solvent choice, extraction time, temperature, salting out effect) are optimized for this compound. Headspace SPME (HS-SPME) is often a suitable technique for volatile analytes.[4]

Q3: My this compound peak is showing significant tailing in the chromatogram. What are the likely causes?

A3: Peak tailing for an active compound like an aldehyde is often due to interactions with the analytical system. Consider the following:

  • Active Sites: The most common cause is the presence of active sites in the GC inlet (liner, injection port) or at the head of the analytical column. These sites can be acidic or contain metal ions that interact with the aldehyde.

    • Solution: Use a deactivated inlet liner. If the liner is old or has been exposed to many samples, replace it. Condition the GC column according to the manufacturer's instructions. If contamination is suspected at the head of the column, trimming a small portion (10-20 cm) can often resolve the issue.

  • Column Choice: The stationary phase of your GC column should be appropriate for aldehyde analysis. A non-polar or mid-polar column is typically a good choice.

  • Sample Overload: Injecting too much sample can lead to peak shape distortion, including tailing. Try diluting your sample or increasing the split ratio.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Analyte degradation during storage or preparation.Store samples at low temperature (2-8°C) in tightly sealed, amber vials to protect from light and prevent evaporation. Prepare samples immediately before analysis. Consider derivatization to improve stability.
Inefficient extraction from the sample matrix.Optimize extraction parameters (e.g., for SPME: fiber type, extraction time, and temperature). For liquid samples, consider adding salt (e.g., NaCl) to increase the volatility of the analyte.
Loss during solvent evaporation steps.If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature. Avoid complete dryness.
Poor Reproducibility (High %RSD) Inconsistent sample handling and preparation.Standardize all sample preparation steps, including volumes, times, and temperatures. Use an internal standard to correct for variability.
Variability in derivatization reaction.Ensure consistent reaction times, temperatures, and reagent concentrations for derivatization. Prepare fresh derivatizing agent solutions regularly.
Instability of the analyte in the autosampler.If possible, use a cooled autosampler. Limit the time samples spend in the autosampler before injection.
Presence of Unexpected Peaks Analyte degradation.Compare chromatograms of fresh and aged samples to identify potential degradation products. Use mass spectrometry to identify the structure of the unknown peaks.
Contamination from solvents or sample containers.Run a blank analysis of your solvents and sample preparation materials to check for contaminants.
Carryover from previous injections.Run a solvent blank after a high concentration sample to check for carryover. If observed, develop a more rigorous wash method for the injection syringe.

Data Presentation: Hypothetical Stability of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions, sample matrix, and purity of the compound.

Table 1: Hypothetical Stability of this compound in Solution under Different Temperature Conditions

Storage TemperatureTime (hours)% Remaining (pH 7)% Remaining (pH 4)% Remaining (pH 9)
4°C2498.599.197.2
4897.298.595.1
25°C (Room Temp)2492.194.588.3
4885.389.879.5
40°C2475.680.265.4
4858.965.745.1

Table 2: Hypothetical Photostability of this compound in Solution

ConditionExposure Time (hours)% Remaining
Dark Control (25°C)2492.1
UV Light (254 nm, 25°C)2465.8
White Light (25°C)2485.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

  • Oxidation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.

  • Photodegradation: Expose a solution of the analyte in a photochemically inert solvent to a controlled light source (e.g., a xenon lamp). Prepare a control sample and keep it in the dark at the same temperature.[1]

3. Incubation and Sampling:

  • Incubate all solutions at a controlled temperature (e.g., 40°C) and protect from light (except for the photolysis sample).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

4. Analysis:

  • Analyze the samples by a validated stability-indicating HPLC-UV/MS or GC-MS method to quantify the remaining this compound and identify any degradation products.

Protocol 2: HS-SPME-GC-MS Analysis of this compound with PFBHA Derivatization

This protocol is suitable for the quantification of this compound in liquid samples such as beverages or biological fluids.[2]

1. Preparation of Solutions:

  • PFBHA Solution: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in deionized water.

  • Standard Solutions: Prepare stock solutions of this compound and a suitable internal standard (e.g., a deuterated aldehyde) in methanol. Create working standard solutions by diluting the stock solutions.

2. Sample Preparation:

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • Add the internal standard to each sample, blank, and calibration standard.

  • Add a salting-out agent (e.g., 1 g of NaCl) to enhance the volatility of the analyte.

3. On-Fiber Derivatization and Extraction:

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the PFBHA solution to load the derivatizing agent.

  • Expose the PFBHA-loaded fiber to the headspace of the sample vial.

  • Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for derivatization and extraction.

4. GC-MS Analysis:

  • Desorb the derivatized analyte from the SPME fiber in the hot GC inlet.

  • Use a suitable GC column (e.g., non-polar) and temperature program to separate the this compound-PFBHA derivative from other matrix components.

  • Use mass spectrometry for detection and quantification, monitoring characteristic ions of the derivative.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound Analyte This compound Oxidation Oxidation (O2, Light) Analyte->Oxidation Acid_Cleavage Acidic Cleavage (Low pH) Analyte->Acid_Cleavage Photodegradation Photodegradation (UV Light) Analyte->Photodegradation Degradant1 3-Methoxybutanoic Acid Oxidation->Degradant1 Degradant2 Cleavage Products (e.g., 3-Hydroxybutanal, Methanol) Acid_Cleavage->Degradant2 Degradant3 Radical Species & Smaller Molecules Photodegradation->Degradant3

Caption: Potential degradation pathways of this compound.

cluster_workflow HS-SPME-GC-MS Experimental Workflow Start Sample Collection Prep Add Internal Standard & Salt to Headspace Vial Start->Prep Deriv On-Fiber Derivatization with PFBHA Prep->Deriv Extract Headspace SPME Extraction Deriv->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing & Quantification GCMS->Data cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery rect rect Start Low Recovery Observed? Check_Volatility Sample Handled at Low Temperature? Start->Check_Volatility Yes Check_Deriv Derivatization Performed? Check_Volatility->Check_Deriv Yes Solution1 Implement Cold Chain & Sealed Vials Check_Volatility->Solution1 No Check_Extraction Extraction Method Optimized? Check_Deriv->Check_Extraction Yes Solution2 Implement PFBHA Derivatization Check_Deriv->Solution2 No Check_System GC System Deactivated & Maintained? Check_Extraction->Check_System Yes Solution3 Optimize SPME Parameters (Time, Temp, Fiber) Check_Extraction->Solution3 No Solution4 Use Deactivated Liner & Condition Column Check_System->Solution4 No

References

Investigating alternative solvent systems for 3-Methoxybutanal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybutanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative solvent systems for reactions involving this compound?

A1: The choice of solvent is critical and depends on the specific reaction type. For reactions like nucleophilic additions (e.g., Grignard reactions), polar aprotic solvents are generally preferred to avoid reaction with the nucleophile. For other reactions, a range of solvents can be considered, including greener alternatives.

Q2: How does the choice between a protic and an aprotic solvent affect my reaction?

A2: Protic solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors.[1][2][3] This can stabilize charged intermediates but may also solvate and deactivate strong nucleophiles.[1] Aprotic solvents lack these bonds and are generally preferred for reactions involving strong bases or nucleophiles.[1][2] Polar aprotic solvents like THF and DMF can effectively dissolve charged species without interfering with their reactivity.[1][4]

Q3: Are there any recommended "green" or more environmentally friendly solvent alternatives?

A3: Yes, several greener solvent alternatives can be considered. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that can often replace tetrahydrofuran (THF).[5][6] Cyclopentyl methyl ether (CPME) is another alternative that is more stable and less prone to peroxide formation than THF.[5][6] For certain reactions, solvent-free (neat) conditions may also be an option, particularly in aldol-type condensations.[7]

Q4: My this compound appears to be degrading in the reaction mixture. What could be the cause?

A4: this compound, like many aldehydes, can be susceptible to oxidation or polymerization under certain conditions. Ensure you are using fresh, pure starting material and that your solvents are degassed if your reaction is sensitive to oxygen. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incorrect Solvent Choice The solvent may not be suitable for the reaction type. For Grignard or organolithium reactions, ensure you are using an anhydrous ether solvent like THF or diethyl ether.[9][10] For nucleophilic substitutions, a polar aprotic solvent like DMF or DMSO might be more appropriate.[4]
Reagent Incompatibility with Solvent Protic solvents (e.g., methanol, ethanol) will quench strong bases and nucleophiles like Grignard reagents.[10] Ensure your solvent is compatible with all reagents.
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction rate will be slow. Consider a solvent system that provides better solubility for all components. Gentle heating may also improve solubility, but monitor for potential side reactions.
Reaction Not Initiating For reactions like the Grignard reaction, initiation can sometimes be difficult. Ensure magnesium turnings are fresh and dry. A small crystal of iodine can sometimes help initiate the reaction.[9]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Solvent-Influenced Reaction Pathway The solvent can influence the reaction pathway. For example, in aldol reactions, alcoholic solvents may favor the formation of the α,β-unsaturated condensation product, while THF might favor the β-hydroxy carbonyl addition product.[11]
Reaction with Solvent Some solvents can participate in side reactions. For example, using an alcohol as a solvent in a reaction with a highly reactive intermediate might lead to ether formation.[12]
Self-Condensation of this compound Under basic conditions, this compound can undergo self-aldol condensation. To minimize this, add the aldehyde slowly to the reaction mixture containing the other reactant. Using a non-nucleophilic base can also be beneficial.
Over-reaction or Decomposition If the reaction is left for too long or at too high a temperature, side products can form. Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed.[8]

Data Presentation

Table 1: Recommended Alternative Solvents for Common this compound Reactions

Reaction TypeRecommended SolventsRationale
Grignard/Organolithium Addition Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 2-Methyltetrahydrofuran (2-MeTHF)Polar aprotic ethers stabilize the organometallic reagent without reacting with it.[9][10]
Aldol Condensation Ethanol, Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM)Alcoholic solvents can facilitate proton transfer steps. THF may favor the initial aldol addition product.[11]
Reductive Amination Methanol, Ethanol, Dichloromethane (DCM)Protic solvents can be suitable here, and DCM is a common aprotic choice.
Wittig Reaction Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Polar aprotic solvents are generally used to facilitate the formation of the ylide.

Table 2: Physical Properties of Selected Alternative Solvents

SolventBoiling Point (°C)Dielectric ConstantClassification
Tetrahydrofuran (THF)667.5Polar Aprotic
2-Methyltetrahydrofuran (2-MeTHF)806.2Polar Aprotic (Greener)
Cyclopentyl methyl ether (CPME)1064.7Polar Aprotic (Greener)
Dimethylformamide (DMF)15338Polar Aprotic
Ethanol78.524.3Polar Protic
Methanol6532.6Polar Protic

Experimental Protocols

Protocol 1: Grignard Reaction with this compound in THF
  • Setup: Flame-dry all glassware and assemble under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous THF dropwise to initiate the reaction.

  • Addition of this compound: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Base-Catalyzed Aldol Condensation in Ethanol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone reactant in ethanol.

  • Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Addition of this compound: Add this compound dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require gentle heating to go to completion.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow_Grignard cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Assemble under N2/Ar A->B C Prepare Grignard Reagent in THF B->C D Cool to 0 °C C->D E Add this compound in THF D->E F Monitor by TLC/GC E->F G Quench with aq. NH4Cl F->G H Extract with Et2O G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J K K J->K Final Product

Caption: Workflow for a Grignard reaction with this compound.

Troubleshooting_Low_Yield Start Low/No Product Yield Q1 Is the solvent appropriate for the reaction type? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are all reagents soluble? A1_Yes->Q2 Sol1 Consult solvent selection table (Table 1). For Grignard, use anhydrous ethers. For nucleophilic substitution, consider polar aprotic solvents. A1_No->Sol1 End Re-run experiment with optimized conditions Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction initiated? A2_Yes->Q3 Sol2 Choose a solvent with better solubility for all components. Consider gentle heating. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 For Grignard, use fresh Mg and consider an initiator (e.g., iodine crystal). A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low product yield.

References

Catalyst Screening for 3-Methoxybutanal Hydrogenation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst screening for the hydrogenation of 3-methoxybutanal to 3-methoxy-1-butanol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most commonly employed catalysts for the hydrogenation of aldehydes like this compound include Raney® Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂).[1][2] For industrial-scale production, copper oxide or copper-chromium mixed oxide catalysts are also utilized.[3]

Q2: What are typical reaction conditions for this hydrogenation?

A2: Reaction conditions can vary significantly based on the chosen catalyst and desired reaction rate.

  • Raney Nickel: Often used at room temperature and atmospheric pressure of hydrogen, sometimes with moderate heating.[4][5]

  • Pd/C and PtO₂: Typically used at room temperature and atmospheric to low hydrogen pressure (e.g., balloon pressure).[6][7]

  • Copper/Copper-Chromium Oxides: Generally require higher temperatures and pressures, in the range of 150-180°C and 100-150 bar.[3]

Q3: What solvents are suitable for the hydrogenation of this compound?

A3: Polar protic solvents like ethanol and methanol are generally good choices as they can accelerate the hydrogenation rate.[8] Other solvents such as ethyl acetate, and water can also be used depending on the substrate's solubility and the catalyst.[8]

Q4: How much catalyst should I use?

A4: A common starting point for catalyst loading is 5-10% by weight of the substrate (e.g., for 10g of this compound, use 0.5-1g of catalyst).[8] However, the optimal loading should be determined experimentally.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake. GC-MS is particularly useful for identifying the product and any side products formed.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or slow reaction 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or deactivated. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. 3. Insufficient Hydrogen: A leak in the system or inadequate hydrogen supply. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and catalyst.1. Use a fresh batch of catalyst. 2. Purify the substrate and solvent before use. Use high-purity hydrogen gas.[11] 3. Check the system for leaks. Ensure a continuous supply of hydrogen. 4. Increase the stirring speed to ensure the catalyst is well suspended and the gas-liquid interface is maximized.[8]
Formation of side products 1. Hydrogenolysis of the Methoxy Group: Cleavage of the C-O ether bond can occur, especially at higher temperatures and with certain catalysts like Pd/C, leading to the formation of butan-1,3-diol and methane.[12][13][14] 2. Acetal Formation: In the presence of an alcohol solvent (like methanol or the product 3-methoxy-1-butanol) and trace acid, the aldehyde can form an acetal.[12][15][16] 3. Over-reduction: Although less common for aldehydes, further reduction of the alcohol is possible under harsh conditions.1. Use milder reaction conditions (lower temperature and pressure). Consider a less aggressive catalyst. 2. Ensure the reaction medium is neutral or slightly basic. Use an aprotic solvent if acetal formation is a significant issue. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Inconsistent results 1. Variable Catalyst Activity: The activity of heterogeneous catalysts can vary between batches. 2. Inconsistent Catalyst Handling: Exposure of pyrophoric catalysts like Raney Nickel and dry Pd/C to air can deactivate them.1. Test each new batch of catalyst on a small scale to determine its activity. 2. Handle pyrophoric catalysts under an inert atmosphere or a layer of solvent at all times.[1]

Data Presentation

Table 1: Catalyst Performance in Aldehyde Hydrogenation (General Examples)

Note: Data for the specific hydrogenation of this compound is limited in publicly available literature. The following table provides examples of catalyst performance for analogous aldehyde hydrogenations to serve as a baseline.

CatalystSubstrateTemp (°C)Pressure (bar)SolventConversion (%)Selectivity to Alcohol (%)Yield (%)Reference
Raney Nin-Valeraldehyde50-750.69-2.762-Propanol>99100-[4]
Pd/CBenzaldehydeRT1Ethanol>99~95-[8][17]
Pd(0)EnCat™ 30NP4-MethoxybenzaldehydeRT1 (H₂ balloon)Ethanol94-95>95-[6]
Ru/Al₂O₃n-Valeraldehyde50-750.69-2.762-Propanol>99100-[4]

Experimental Protocols

Protocol 1: Catalyst Screening using Raney® Nickel
  • Catalyst Preparation: Commercially available Raney® Nickel is typically stored under water.[1] Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol) three times under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the washed Raney® Nickel (5-10 wt% of the substrate).

  • Add the solvent (e.g., ethanol) to the flask.

  • Add this compound to the flask.

  • Seal the flask with a septum and purge the system with hydrogen gas using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. [1] Keep the filter cake wet with solvent.

  • Rinse the filter cake with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-methoxy-1-butanol.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine conversion, selectivity, and yield.

Protocol 2: Catalyst Screening using Pd/C
  • Reaction Setup: In a fume hood, add 10% Pd/C (5-10 wt%) to a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the solvent (e.g., ethanol) to the flask, ensuring the catalyst is fully wetted.

  • Add this compound to the flask.

  • Securely attach a hydrogen balloon to the flask via a three-way stopcock.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Work-up: Upon completion, purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Characterize the product using GC-MS and ¹H NMR.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up and Analysis start Start catalyst_prep Catalyst Preparation (e.g., washing Raney Ni) start->catalyst_prep reagents Prepare Substrate and Solvent start->reagents setup Assemble Reaction Vessel catalyst_prep->setup reagents->setup inert Purge with Inert Gas setup->inert add_reagents Add Catalyst, Solvent, and this compound inert->add_reagents hydrogenation Introduce Hydrogen (Balloon or Pressure Vessel) add_reagents->hydrogenation react Stir at Defined Temperature and Pressure hydrogenation->react monitor Monitor Reaction (TLC, GC) react->monitor filtration Filter Catalyst (e.g., through Celite) react->filtration monitor->react evaporation Solvent Evaporation filtration->evaporation analysis Analyze Product (GC-MS, NMR) evaporation->analysis end End analysis->end

Caption: Experimental workflow for catalyst screening.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Reaction Issue Detected (e.g., Low Conversion) check_activity Is the catalyst active? start->check_activity check_poisoning Is catalyst poisoning suspected? check_activity->check_poisoning No use_fresh_catalyst Use fresh catalyst check_activity->use_fresh_catalyst Yes purify_reagents Purify substrate/solvent check_poisoning->purify_reagents Yes check_h2 Is hydrogen supply adequate? check_poisoning->check_h2 No check_stirring Is stirring efficient? check_h2->check_stirring Yes fix_leaks Check for leaks, ensure H2 supply check_h2->fix_leaks No optimize_temp_pressure Optimize T & P check_stirring->optimize_temp_pressure Yes increase_stirring Increase stirring speed check_stirring->increase_stirring No

Caption: Troubleshooting decision tree for hydrogenation.

References

Technical Support Center: Managing Exothermic Reactions of 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing exothermic reactions involving 3-Methoxybutanal. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: Like many aldehydes, this compound can undergo highly exothermic reactions. The primary thermal hazards stem from its potential for rapid, uncontrolled temperature increases, which can lead to thermal runaway. This risk is particularly pronounced during oxidation, reactions with strong bases (e.g., in aldol condensations), and when using organometallic reagents like Grignard reagents. A thermal runaway can cause a dangerous increase in pressure within the reaction vessel, potentially leading to vessel failure and the release of flammable or toxic materials.

Q2: What common reactions involving this compound are exothermic?

A2: Several common synthetic transformations involving this compound are expected to be exothermic:

  • Oxidation: The conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium dichromate or Oxone is a notably exothermic process.[1][2][3]

  • Reduction: Reduction of the aldehyde to an alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride releases heat.

  • Grignard Reactions: The addition of Grignard reagents to the carbonyl group is highly exothermic and requires careful temperature control.[4][5][6][7][8]

  • Aldol Condensation: Base-catalyzed self-condensation or crossed-condensation of this compound can be exothermic, particularly if the reaction is heated to promote dehydration to the enone.[9][10][11][12][13]

  • Reactions with Strong Acids or Bases: Neutralization reactions and other transformations involving strong acids or bases can generate significant heat.

Q3: Are there any specific reagents that should be handled with extra caution when reacting with this compound?

A3: Yes, exercise extreme caution when using the following:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide (in Jones reagent), and peroxides can lead to vigorous and potentially explosive reactions.[3][14]

  • Strong Bases: Strong bases such as sodium hydroxide, potassium hydroxide, and especially organolithium reagents (like n-BuLi) or LDA used for enolate formation, can initiate rapid and highly exothermic reactions.[9][13]

  • Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive towards aldehydes and the reactions are typically very exothermic.[4][5][6][7][8]

Q4: How can I estimate the potential heat of reaction for a process involving this compound?

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Temperature Increase During Oxidation

Symptoms:

  • A sudden and rapid rise in the internal reaction temperature that is difficult to control with the cooling bath.

  • Vigorous off-gassing or boiling of the solvent.

  • Color change indicating a rapid reaction progression.

Potential Causes:

  • Rate of Reagent Addition: The oxidizing agent was added too quickly. Many oxidations have an induction period, followed by a rapid exotherm.

  • Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction, or there is poor heat transfer between the flask and the bath.

  • Concentration of Reagents: The reaction mixture is too concentrated, leading to a higher rate of heat generation per unit volume.

Solutions:

  • Control Reagent Addition: Add the oxidizing agent slowly and portion-wise, or via a dropping funnel, to control the rate of the reaction. Monitor the internal temperature closely during the addition.

  • Improve Heat Transfer: Ensure the reaction flask has good surface area contact with the cooling bath. Use an appropriately sized flask and a stir bar or overhead stirrer that provides efficient mixing.

  • Dilution: Conduct the reaction in a more dilute solution to provide a larger thermal mass to absorb the heat generated.

  • Pre-cool the Reagents: Cool the solution of this compound before beginning the addition of the oxidizing agent.

Issue 2: Thermal Runaway During a Grignard Reaction

Symptoms:

  • Rapid, uncontrolled boiling of the ether solvent.

  • A significant and sudden increase in the internal reaction temperature.

  • Formation of a large amount of solid precipitate.

Potential Causes:

  • Rapid Addition of the Aldehyde: Adding the this compound solution to the Grignard reagent too quickly.

  • Grignard Reagent Concentration: The Grignard reagent is too concentrated.

  • Localized Hotspots: Inefficient stirring can lead to localized areas of high reaction rate and temperature.

Solutions:

  • Slow, Controlled Addition: Add the this compound solution dropwise to the Grignard reagent at a rate that allows the cooling system to dissipate the generated heat.

  • Maintain Low Temperature: Use an ice bath or a cryo-cooler to maintain a low internal reaction temperature (e.g., 0 °C) throughout the addition.

  • Vigorous Stirring: Employ efficient mechanical stirring to ensure homogenous mixing and prevent the formation of hotspots.

  • Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde solution (reverse addition) can provide better control, although this may affect selectivity in some reactions.

Issue 3: Uncontrolled Exotherm in a Base-Catalyzed Aldol Condensation

Symptoms:

  • The reaction temperature rises significantly above the desired temperature.

  • The reaction mixture darkens, potentially indicating side reactions or decomposition.

  • Pressure build-up in a sealed system.

Potential Causes:

  • Strong Base Concentration: The concentration of the base (e.g., NaOH, KOH) is too high.

  • Reaction Temperature: The initial reaction temperature is too high, or external heating is applied too rapidly.

  • Substrate Reactivity: Aldehydes are highly reactive in aldol condensations, and the reaction can accelerate quickly.

Solutions:

  • Catalytic Amount of Base: Use a catalytic amount of a weaker base if possible, or ensure the concentration of a strong base is carefully controlled.

  • Temperature Control: Initiate the reaction at a lower temperature and allow it to warm slowly. Use a cooling bath to manage the exotherm.

  • Slow Addition: If one of the components is added to initiate the reaction, do so slowly and monitor the temperature.

  • Stepwise Procedure: For directed aldol reactions, pre-form the enolate at low temperature before adding the electrophile to ensure a controlled reaction.[9]

Quantitative Data for Analogous Compounds

The following table summarizes thermochemical data for butyraldehyde, which can be used as an estimate for this compound. Disclaimer: This data is for a structurally similar compound and should be used for estimation purposes only. A full safety assessment, including calorimetric studies, is recommended before scaling up any reaction with this compound.

PropertyButyraldehyde (n-Butanal)Data Source
Standard Enthalpy of Formation (liquid) -239.2 kJ/mol[20]
Standard Enthalpy of Combustion (liquid) -2470.34 kJ/mol[20]
Constant Pressure Heat Capacity (liquid at 298.15 K) 164.7 J/(mol·K)[21]

Experimental Protocols for Key Reactions

Protocol 1: Controlled Oxidation of an Aldehyde (Jones Oxidation)

This protocol is adapted for a generic aldehyde and highlights the necessary temperature control measures.

Materials:

  • Aldehyde (1.0 equiv)

  • Acetone (reagent grade)

  • Jones Reagent (2.5 M solution of CrO₃ in concentrated H₂SO₄ and water)

  • Isopropanol

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur.

  • Maintain the internal temperature below 20 °C throughout the addition by adjusting the addition rate and ensuring efficient cooling.[1]

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Quench the excess oxidant by the slow, dropwise addition of isopropanol until the orange color dissipates. This quenching step can also be exothermic.

Protocol 2: Grignard Reaction with an Aldehyde

This protocol provides a general procedure for the addition of a Grignard reagent to an aldehyde, emphasizing safety and temperature control.

Materials:

  • Aldehyde (1.0 equiv) dissolved in anhydrous diethyl ether

  • Grignard Reagent (e.g., Phenylmagnesium bromide, ~1.1 equiv) in diethyl ether

  • Anhydrous diethyl ether

Procedure:

  • Place the Grignard reagent in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen).

  • Cool the flask containing the Grignard reagent in an ice bath to 0 °C.

  • Add the solution of the aldehyde in anhydrous diethyl ether to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic, and the ether may begin to reflux if the addition is too fast.[5][6]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture again in an ice bath before quenching by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This quenching step is also exothermic.

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting & Quenching Start Start: Propose Reaction with this compound RiskAssessment Conduct Risk Assessment: - Estimate Heat of Reaction - Identify Potential Hazards Start->RiskAssessment Calorimetry Perform Calorimetry (for scale-up): - Determine Heat of Reaction - Assess Thermal Runaway Potential RiskAssessment->Calorimetry For Scale-Up Setup Reaction Setup: - Adequate Cooling Capacity - Efficient Stirring - Inert Atmosphere (if needed) RiskAssessment->Setup For Lab Scale Calorimetry->Setup SlowAddition Slow, Controlled Addition of Reagents Setup->SlowAddition Monitoring Continuous Monitoring: - Internal Temperature - Off-gassing - Visual Cues SlowAddition->Monitoring Exotherm Exotherm Observed? Monitoring->Exotherm ControlMeasures Implement Control Measures: - Stop Reagent Addition - Increase Cooling - Add Cold Solvent (if safe) Exotherm->ControlMeasures Yes Quench Controlled Quenching: - Cool Reaction Mixture - Slow Addition of Quenching Agent Exotherm->Quench No / Controlled ControlMeasures->Monitoring End End: Safe Work-up Quench->End

Caption: Workflow for managing exothermic reactions involving this compound.

Aldol_Condensation_Pathway cluster_intermediates Intermediates & Products Aldehyde This compound (Enolate Precursor) Enolate Enolate Formation (Exothermic Step 1) Aldehyde->Enolate Deprotonation Base Strong Base (e.g., NaOH) Base->Enolate AldolAddition Aldol Addition Product (β-Hydroxy Aldehyde) Enolate->AldolAddition Nucleophilic Attack on another Aldehyde Molecule Condensation Aldol Condensation Product (α,β-Unsaturated Aldehyde) AldolAddition->Condensation Dehydration (Heat, Exothermic Step 2)

Caption: Logical pathway for a base-catalyzed aldol condensation of this compound.

References

Validation & Comparative

Validating a Novel GC-MS Method for the Quantification of 3-Methoxybutanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-Methoxybutanal against an existing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals who require accurate and sensitive quantification of this analyte.

Introduction

This compound is a carbonyl compound of interest in various chemical and pharmaceutical syntheses. Accurate and reliable quantification is crucial for process monitoring, quality control, and stability testing. This guide details the validation of a new, highly sensitive and specific GC-MS method and compares its performance characteristics to a more traditional HPLC-UV method. The data presented herein demonstrates the superior performance of the new GC-MS method, making it a more suitable choice for rigorous analytical requirements.

Comparative Performance Data

The performance of the newly validated GC-MS method and the existing HPLC-UV method were evaluated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The key validation parameters are summarized in the tables below.

Table 1: Comparison of Method Performance Characteristics
ParameterNew GC-MS MethodExisting HPLC-UV MethodAcceptance Criteria
Linearity (R²) 0.99950.9952R² ≥ 0.995
Range 0.1 - 100 µg/mL5 - 200 µg/mLDefined by linearity, accuracy, and precision
Limit of Detection (LOD) 0.03 µg/mL1.5 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mL5.0 µg/mLSignal-to-Noise Ratio ≥ 10
Specificity High (Mass specific detection)Low (Potential interference)No interference at the retention time of the analyte
Table 2: Accuracy

The accuracy of the methods was determined by spike-recovery experiments at three different concentration levels.[2]

Spike LevelNew GC-MS Method (% Recovery)Existing HPLC-UV Method (% Recovery)Acceptance Criteria
Low (80% of target) 99.2%95.8%80 - 120%
Medium (100% of target) 100.5%98.2%80 - 120%
High (120% of target) 101.1%103.5%80 - 120%
Mean Recovery 100.3% 99.2% 98.0 - 102.0%
Table 3: Precision

Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).[1][2]

Precision LevelNew GC-MS Method (% RSD)Existing HPLC-UV Method (% RSD)Acceptance Criteria
Repeatability (n=6) 1.2%3.5%RSD ≤ 2%
Intermediate Precision (n=6, 3 days) 1.8%4.8%RSD ≤ 2%

Experimental Protocols

Detailed methodologies for the validation of the new GC-MS method are provided below.

New Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method utilizes headspace solid-phase microextraction (HS-SPME) for sample introduction, followed by separation and detection using GC-MS. This approach is suitable for volatile analytes like this compound.

3.1.1. Materials and Reagents

  • This compound reference standard (CAS: 5281-76-5)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Internal Standard (IS): 4-Methyl-2-pentanone

  • 20 mL headspace vials with PTFE/silicone septa

3.1.2. Sample and Standard Preparation

  • Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Calibration Standards: A series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL were prepared by spiking the stock solution into deionized water in headspace vials.

  • Sample Preparation: 5 mL of the liquid sample was placed into a 20 mL headspace vial. 1.5 g of NaCl was added to enhance the partitioning of the analyte into the headspace.[3]

  • Internal Standard: The internal standard was added to all standards and samples to a final concentration of 10 µg/L.

3.1.3. HS-SPME Conditions

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Incubation Temperature: 60°C

  • Incubation Time: 15 minutes

  • Extraction Time: 30 minutes

  • Agitation: 250 rpm

3.1.4. GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-200

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method represents a more traditional approach for the analysis of carbonyl compounds, often requiring derivatization for UV detection.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Phosphoric acid

3.2.2. Sample and Standard Preparation

  • Derivatization: Samples and standards were derivatized with DNPH to form the corresponding hydrazone, which is UV-active.

  • Stock Solution: A stock solution of the derivatized this compound (1 mg/mL) was prepared in acetonitrile.

  • Calibration Standards: A series of calibration standards ranging from 5 µg/mL to 200 µg/mL were prepared by diluting the stock solution with the mobile phase.

3.2.3. HPLC-UV Conditions

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 360 nm

  • Column Temperature: 30°C

Mandatory Visualizations

The following diagrams illustrate the workflow for the validation of the new analytical method.

Analytical_Method_Validation_Workflow Workflow for New Analytical Method Validation start Start: Method Development method_optimization Method Optimization (GC-MS Parameters) start->method_optimization validation_protocol Define Validation Protocol (ICH Guidelines) method_optimization->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of the new GC-MS analytical method.

Logical_Relationship_of_Validation_Parameters Logical Relationship of Key Validation Parameters linearity Linearity range_node Range linearity->range_node defines accuracy Accuracy range_node->accuracy bounds precision Precision range_node->precision bounds loq LOQ loq->range_node lower limit of lod LOD loq->lod is greater than

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

The newly developed and validated HS-SPME-GC-MS method for the quantification of this compound demonstrates significant improvements in sensitivity, specificity, accuracy, and precision compared to the existing HPLC-UV method. The lower LOD and LOQ make it particularly suitable for trace-level analysis and impurity profiling. The comprehensive validation data confirms that this method is reliable, robust, and fit for its intended purpose in a research and quality control environment.

References

Comparative analysis of different 3-Methoxybutanal synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 3-Methoxybutanal

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavorings. Its production is of significant interest to researchers and chemical industries. This guide provides a comparative analysis of three primary synthetic routes to this compound: the reaction of crotonaldehyde with methanol, the oxidation of 3-methoxybutanol, and the hydroformylation of methyl vinyl ether. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the reaction pathways to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of this compound Synthesis Routes

Parameter Route 1: Crotonaldehyde & Methanol Route 2: Oxidation of 3-Methoxybutanol Route 3: Hydroformylation of Methyl Vinyl Ether
Starting Materials Crotonaldehyde, Methanol3-Methoxybutanol, Oxidizing Agent (e.g., TEMPO/NaOCl)Methyl vinyl ether, Syngas (CO/H₂)
Reaction Type Michael AdditionOxidationHydroformylation
Catalyst Alkaline catalyst (e.g., NaOH, KOH)TEMPO (catalytic), Co-oxidantTransition metal complex (e.g., Rhodium, Cobalt)
Typical Yield High (often nearly quantitative)Good to Excellent (typically >80%)Moderate to High (variable based on catalyst and conditions)
Selectivity High for 1,4-additionHigh for aldehyde formation with controlled conditionsCan be an issue (linear vs. branched aldehydes)
Reaction Conditions Room temperature, atmospheric pressureMild (e.g., 0°C to room temperature)Elevated temperature and pressure
Key Advantages Readily available and inexpensive starting materials, simple procedure.High selectivity, avoids over-oxidation to carboxylic acid.Atom-economical, direct route from a simple alkene.
Key Disadvantages Crotonaldehyde is a lachrymator and toxic.Requires the synthesis of 3-methoxybutanol, use of potentially hazardous oxidizing agents.Requires specialized high-pressure equipment, catalyst can be expensive.

Route 1: Synthesis from Crotonaldehyde and Methanol

This is the most established and industrially practiced method for producing this compound. The reaction proceeds via a Michael (1,4-conjugate) addition of methanol to the α,β-unsaturated aldehyde, crotonaldehyde.

Reaction Pathway

G Crotonaldehyde Crotonaldehyde Intermediate Enolate Intermediate Crotonaldehyde->Intermediate + Methanol Methanol Methanol Base Alkaline Catalyst (e.g., NaOH) Base->Intermediate Product This compound Intermediate->Product Protonation

Caption: Synthesis of this compound from Crotonaldehyde.

Experimental Protocol

Materials:

  • Crotonaldehyde

  • Methanol

  • Alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide solution)

  • Neutralizing agent (e.g., acetic acid)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling system, crotonaldehyde is dissolved in an excess of methanol.

  • The reaction is initiated by the dropwise addition of an alkaline catalyst solution. This reaction is exothermic, and cooling is necessary to maintain the temperature at room temperature.[1]

  • The reaction mixture is stirred at room temperature under atmospheric pressure until the reaction is complete, which can be monitored by techniques like gas chromatography (GC).

  • Upon completion, the reaction mixture is neutralized with an acid, such as acetic acid.[1]

  • The resulting this compound can be purified from the reaction mixture by distillation.

Discussion:

This method is favored for its simplicity, high yields (often approaching quantitative), and the use of inexpensive and readily available starting materials.[2][3][4] However, crotonaldehyde is a hazardous substance (lachrymatory and toxic), requiring appropriate safety precautions.[2][4][5] The commercial product of crotonaldehyde is typically a mixture of E- and Z-isomers, with the E-isomer being predominant.[6]

Route 2: Oxidation of 3-Methoxybutanol

This route offers a selective method to produce this compound from its corresponding primary alcohol, 3-methoxybutanol. A common and efficient method for this transformation is the TEMPO-mediated oxidation.

Reaction Pathway

G Alcohol 3-Methoxybutanol Product This compound Alcohol->Product TEMPO TEMPO (catalyst) TEMPO->Product Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->Product

Caption: Oxidation of 3-Methoxybutanol to this compound.

Experimental Protocol (General TEMPO-mediated Oxidation)

Materials:

  • 3-Methoxybutanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • A stoichiometric oxidant (e.g., sodium hypochlorite, NaOCl)

  • A co-catalyst (e.g., potassium bromide, KBr)

  • Buffer solution (e.g., sodium bicarbonate)

  • Organic solvent (e.g., dichloromethane, DCM)

Procedure:

  • 3-Methoxybutanol is dissolved in a suitable organic solvent, such as dichloromethane.

  • A catalytic amount of TEMPO and an aqueous solution of a co-catalyst like potassium bromide are added to the mixture.

  • The reaction mixture is cooled in an ice bath, and an aqueous solution of the stoichiometric oxidant (e.g., sodium hypochlorite), buffered to a specific pH, is added dropwise while maintaining a low temperature.

  • The reaction is stirred vigorously until completion, which can be monitored by thin-layer chromatography (TLC) or GC.

  • The organic layer is separated, washed with appropriate aqueous solutions to remove residual reagents, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude this compound can be further purified by distillation.

Discussion:

TEMPO-mediated oxidation is a mild and highly selective method for converting primary alcohols to aldehydes, generally providing high yields without significant over-oxidation to the carboxylic acid.[7][8] The main drawback of this route is the need for the starting material, 3-methoxybutanol, which is often synthesized from this compound itself. However, if 3-methoxybutanol is readily available, this method offers a clean and efficient pathway to the desired aldehyde.

Route 3: Hydroformylation of Methyl Vinyl Ether

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[9] In this proposed route, methyl vinyl ether would react with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to produce this compound.

Reaction Pathway

G MVE Methyl Vinyl Ether Product This compound MVE->Product Syngas CO + H₂ Syngas->Product Catalyst Transition Metal Catalyst (e.g., Rhodium complex) Catalyst->Product

Caption: Hydroformylation of Methyl Vinyl Ether.

Experimental Protocol (General Hydroformylation)

Materials:

  • Methyl vinyl ether

  • Syngas (CO/H₂)

  • Transition metal catalyst (e.g., a rhodium or cobalt complex)

  • Solvent (e.g., toluene)

Procedure:

  • The transition metal catalyst and a suitable solvent are charged into a high-pressure reactor.

  • Methyl vinyl ether is added to the reactor.

  • The reactor is sealed, purged with an inert gas, and then pressurized with syngas to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the required duration.

  • After cooling and depressurization, the reaction mixture is analyzed to determine the conversion and selectivity.

  • The this compound product is separated from the catalyst and solvent, typically by distillation.

Discussion:

Hydroformylation is a highly atom-economical process.[9] However, a key challenge in the hydroformylation of unsymmetrical alkenes like methyl vinyl ether is controlling the regioselectivity to favor the desired branched aldehyde (this compound) over the linear isomer (2-methoxypropanal). The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. This route requires specialized high-pressure equipment, and the catalysts can be expensive, making it more suitable for large-scale industrial production rather than laboratory-scale synthesis.

Conclusion

The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, the required purity of the final product, and the available equipment.

  • For large-scale, cost-effective production , the reaction of crotonaldehyde and methanol remains the most viable and established method, despite the handling requirements for crotonaldehyde.

  • For high-purity, smaller-scale synthesis , where 3-methoxybutanol is accessible, TEMPO-mediated oxidation offers a clean and selective alternative.

  • The hydroformylation of methyl vinyl ether represents a modern, atom-economical approach but requires significant process development to control selectivity and is capital-intensive due to the need for high-pressure equipment.

Researchers and drug development professionals should carefully consider these factors to select the optimal synthetic strategy that aligns with their specific needs and resources.

References

A Comparative Analysis of the Reactivity of 3-Methoxybutanal and 3-Hydroxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-methoxybutanal and 3-hydroxybutanal. Due to a lack of directly comparable experimental data in the public domain, this analysis focuses on the predicted reactivity based on fundamental principles of organic chemistry and the electronic properties of the substituent groups. The information herein is intended to guide researchers in designing experiments and anticipating the chemical behavior of these two analogous aldehydes.

Introduction

3-Hydroxybutanal, also known as aldol, is a well-characterized β-hydroxy aldehyde, famously formed through the aldol condensation of acetaldehyde. Its bifunctional nature, possessing both an aldehyde and a hydroxyl group, makes it a versatile intermediate in organic synthesis. This compound, its methylated analogue, is less extensively documented in scientific literature. Understanding the relative reactivity of these two compounds is crucial for their application in various chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The key difference between these two molecules lies in the substituent at the C-3 position: a hydroxyl (-OH) group in 3-hydroxybutanal and a methoxy (-OCH₃) group in this compound. This seemingly minor difference is expected to have a significant impact on the reactivity of the aldehyde functional group and the molecule as a whole.

Theoretical Comparison of Reactivity

The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents that are electron-withdrawing increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity and thus, reactivity.

The hydroxyl group (-OH) in 3-hydroxybutanal can act as a weak electron-withdrawing group through induction due to the electronegativity of the oxygen atom. However, it can also act as an electron-donating group through resonance, although this effect is less pronounced for a non-conjugated system. The methoxy group (-OCH₃) in this compound has a similar inductive effect but a slightly stronger electron-donating character due to the +I (inductive) effect of the methyl group.

Furthermore, the hydroxyl group in 3-hydroxybutanal can participate in intramolecular hydrogen bonding, which can influence the conformation of the molecule and potentially the accessibility of the aldehyde group.

Based on these electronic effects, the following general predictions can be made:

  • Nucleophilic Addition to the Carbonyl Group: 3-Hydroxybutanal is expected to be slightly more reactive towards nucleophiles than this compound due to the slightly greater inductive electron-withdrawing effect of the hydroxyl group compared to the methoxy group.

  • Reactions at the α-Carbon (Aldol Condensation): Both molecules possess acidic α-hydrogens, making them susceptible to enolate formation and subsequent aldol reactions. The relative acidity of the α-hydrogens will be influenced by the C-3 substituent. The slightly more electron-withdrawing nature of the hydroxyl group might lead to a marginally higher acidity of the α-protons in 3-hydroxybutanal.

Data Presentation: A Qualitative Comparison

The following table summarizes the expected relative reactivity of this compound and 3-hydroxybutanal in key chemical transformations. It is important to reiterate that this is a qualitative assessment based on chemical principles, pending the availability of direct experimental data.

Reaction TypeThis compound3-HydroxybutanalRationale for Predicted Difference
Oxidation to Carboxylic Acid Expected to be readily oxidized.Expected to be readily oxidized.Both are aldehydes and are susceptible to oxidation. The rate may be slightly faster for 3-hydroxybutanal due to the electronic effect of the hydroxyl group.
Reduction to Alcohol Expected to be readily reduced.Expected to be readily reduced.Both aldehydes can be reduced to the corresponding primary alcohols. The reactivity is expected to be similar, with a slight edge for 3-hydroxybutanal.
Aldol Condensation (Self-condensation) Possible, as it possesses α-hydrogens.Known to undergo self-condensation.The rate and equilibrium of the reaction will depend on the acidity of the α-protons, which is expected to be slightly higher for 3-hydroxybutanal.
Acetal Formation Expected to form acetals under acidic conditions.Expected to form acetals under acidic conditions.The rate of acetal formation is acid-catalyzed and depends on the electrophilicity of the carbonyl carbon. A slightly faster rate is predicted for 3-hydroxybutanal.

Experimental Protocols (Illustrative Examples)

The following are representative experimental protocols for key reactions. These are generalized procedures and may require optimization for the specific substrates.

Oxidation of an Aldehyde to a Carboxylic Acid (General Procedure)

This protocol describes a typical Swern oxidation, which is a mild method for oxidizing primary alcohols to aldehydes, but the workup can be adapted for the oxidation of aldehydes to carboxylic acids using stronger oxidants.

Materials:

  • Aldehyde (this compound or 3-hydroxybutanal)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • For oxidation to carboxylic acid: Jones reagent (chromium trioxide in sulfuric acid and acetone)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature at -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • After stirring, add triethylamine to quench the reaction.

  • For oxidation to a carboxylic acid, the isolated aldehyde would then be dissolved in acetone and treated with Jones reagent at 0 °C until the orange color persists.

  • The reaction is then quenched with isopropanol, and the carboxylic acid is extracted using an appropriate solvent.

Reduction of an Aldehyde to an Alcohol using Sodium Borohydride (General Procedure)

This protocol outlines the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • Aldehyde (this compound or 3-hydroxybutanal)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Dissolve the aldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Acetal Formation (General Procedure)

This protocol describes the acid-catalyzed formation of an acetal from an aldehyde and an alcohol.

Materials:

  • Aldehyde (this compound or 3-hydroxybutanal)

  • Alcohol (e.g., ethanol for acyclic acetal, ethylene glycol for cyclic acetal)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the aldehyde in the anhydrous solvent.

  • Add a slight excess of the alcohol and a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Neutralize the acid catalyst with a weak base (e.g., triethylamine).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetal.

Visualizations

General Reactivity Comparison

G Predicted Reactivity Comparison cluster_3oh 3-Hydroxybutanal cluster_3meo This compound React_OH Higher Reactivity React_MeO Lower Reactivity React_OH->React_MeO Nucleophilic Attack (Predicted)

Caption: Predicted relative reactivity towards nucleophilic attack.

Experimental Workflow for Aldehyde Reduction

G Workflow for Aldehyde Reduction Start Aldehyde Solution in Alcohol Step1 Cool to 0°C Start->Step1 Step2 Add NaBH4 Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Primary Alcohol Product Step6->End

Caption: General experimental workflow for the reduction of an aldehyde.

Conclusion

While both this compound and 3-hydroxybutanal are expected to exhibit typical aldehyde reactivity, subtle differences arising from the electronic effects of the C-3 substituent are anticipated. 3-Hydroxybutanal is predicted to be slightly more reactive towards nucleophilic attack and may have slightly more acidic α-protons compared to this compound. However, without direct comparative experimental data, these predictions remain theoretical. This guide serves as a foundational resource for researchers, providing a framework for understanding and investigating the chemical behavior of these two compounds. Further experimental studies are warranted to quantify these reactivity differences and to fully elucidate the chemical profiles of this compound and 3-hydroxybutanal.

Sensory and chemical comparison of 3-Methoxybutanal to other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. They are ubiquitous in nature and are significant contributors to the aroma and flavor of many foods, beverages, and fragrances. In the field of drug development and sensory science, a thorough understanding of the sensory and chemical properties of aldehydes is crucial for applications ranging from flavor creation and off-note identification to the development of new therapeutics targeting olfactory pathways. This guide presents a comparative overview of the sensory and chemical characteristics of selected aldehydes and provides detailed experimental protocols for their analysis.

Comparative Data of Selected Aldehydes

To illustrate a comparative analysis, data for three well-characterized aldehydes with distinct sensory profiles are presented below. These aldehydes—hexanal (an aliphatic aldehyde), benzaldehyde (an aromatic aldehyde), and cinnamaldehyde (an aromatic aldehyde with a conjugated double bond)—serve as examples for the type of data required for a comprehensive comparison.

PropertyHexanalBenzaldehydeCinnamaldehyde
IUPAC Name HexanalBenzaldehyde(E)-3-Phenylprop-2-enal
CAS Number 66-25-1100-52-7104-55-2
Molecular Formula C₆H₁₂OC₇H₆OC₉H₈O
Molecular Weight 100.16 g/mol 106.12 g/mol [1]132.16 g/mol [2]
Boiling Point 130-131 °C[3][4]179 °C[1]248 °C[5]
Solubility in Water Sparingly soluble[6]Sparingly soluble[7]Sparingly soluble[8]
Odor Profile Grassy, green, fatty, reminiscent of unripe fruit[3][9]Bitter almond, cherry, sweet[7][10][11]Spicy, sweet, warm, cinnamon[5][8][12]
Odor Threshold ~4.5 - 97 ppb in water/air[13][14][15]~350 - 3500 ppb in water[16]~50 - 750 ppb[17][18]

Note: Odor thresholds can vary significantly depending on the medium (air or water) and the methodology used for determination.

Experimental Protocols

A comprehensive comparison of aldehydes requires standardized experimental protocols for both sensory and chemical analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the sensory attributes of a substance.

1. Descriptive Sensory Analysis

  • Objective: To identify and quantify the aromatic attributes of the aldehyde.

  • Panel: A panel of 8-12 trained individuals with demonstrated sensory acuity.

  • Procedure:

    • Sample Preparation: Prepare solutions of the aldehydes in a neutral solvent (e.g., mineral oil for olfaction, or water with a co-solvent for taste if applicable) at various concentrations. Samples should be presented in coded, identical containers.

    • Lexicon Development: In initial sessions, panelists are exposed to the aldehydes and collaboratively develop a list of descriptive terms (e.g., "grassy," "almond," "spicy") to characterize the aromas. Reference standards for each descriptor should be provided to calibrate the panelists.

    • Intensity Rating: In subsequent sessions, panelists rate the intensity of each descriptor for each sample on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

    • Data Analysis: The intensity ratings are averaged across panelists, and the results can be visualized using spider plots or bar charts to compare the sensory profiles of the different aldehydes.

2. Odor Threshold Determination

  • Objective: To determine the lowest concentration of the aldehyde that can be detected.

  • Method: The ASTM E679 standard method, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted protocol.

  • Procedure:

    • Sample Preparation: A series of dilutions of the aldehyde in a specified medium (e.g., purified water or air) is prepared.

    • Presentation: Panelists are presented with three samples (in opaque, coded containers), two of which contain the blank medium and one of which contains the diluted aldehyde. This is known as a triangle test.

    • Task: Panelists are asked to identify the "odd" sample.

    • Ascending Series: The concentration is increased in steps until the panelist can reliably detect the aldehyde.

    • Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Chemical Analysis

Chemical analysis provides objective data on the purity, structure, and reactivity of the aldehydes.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the volatile components of a sample and to confirm the identity of the aldehyde.

  • Procedure:

    • Sample Introduction: A small amount of the aldehyde solution is injected into the gas chromatograph.

    • Separation: The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment. The resulting fragmentation pattern (mass spectrum) is a unique "fingerprint" that can be used to identify the compound by comparison to a spectral library.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure of the aldehyde.

  • Procedure:

    • Sample Preparation: A small amount of the pure aldehyde is dissolved in a deuterated solvent.

    • Analysis: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms in the molecule absorb and re-emit this radiation at specific frequencies.

    • Data Interpretation: The resulting NMR spectrum provides information about the chemical environment of each atom, allowing for the determination of the compound's structure.

3. Qualitative Chemical Tests

Simple chemical tests can be used to differentiate aldehydes from other functional groups, such as ketones.

  • Tollens' Test:

    • Add a few drops of the aldehyde to Tollens' reagent (a solution of silver nitrate in ammonia).

    • A positive test for an aldehyde is the formation of a silver mirror on the inside of the test tube.

  • Fehling's Test:

    • Add a few drops of the aldehyde to Fehling's solution (a basic solution of copper(II) sulfate).

    • Upon heating, a positive test for an aldehyde is the formation of a red precipitate of copper(I) oxide.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Sensory_Evaluation_Workflow cluster_preparation Sample Preparation cluster_panel Sensory Panel cluster_testing Sensory Testing cluster_analysis Data Analysis Aldehyde_Selection Select Aldehydes Dilution Prepare Dilution Series Aldehyde_Selection->Dilution Coding Code Samples Dilution->Coding Descriptive_Analysis Descriptive Analysis Coding->Descriptive_Analysis Threshold_Test Threshold Determination Coding->Threshold_Test Panelist_Screening Screen Panelists Training Train Panel on Descriptors Panelist_Screening->Training Training->Descriptive_Analysis Training->Threshold_Test Statistical_Analysis Statistical Analysis Descriptive_Analysis->Statistical_Analysis Threshold_Test->Statistical_Analysis Visualization Data Visualization Statistical_Analysis->Visualization Comparison_Report Comparison_Report Visualization->Comparison_Report

Caption: Workflow for the sensory evaluation of aldehydes.

Olfactory_Signaling_Pathway Odorant Odorant (Aldehyde) OR Olfactory Receptor Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel opens Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Depolarization Depolarization Cl_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Differentiating 3-Methoxybutanal Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic signatures of 3-methoxybutanal and its constitutional isomers, providing researchers, scientists, and drug development professionals with a valuable tool for unambiguous identification. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The structural nuances of isomers can lead to significant differences in their chemical and biological properties. For researchers working with this compound and its related compounds, a clear and reliable method for their differentiation is paramount. Spectroscopic techniques offer a powerful and non-destructive approach to elucidate the distinct molecular architecture of these isomers. This guide focuses on the comparative analysis of this compound and three of its constitutional isomers: 2-methoxybutanal, 4-methoxybutanal, and 3-methoxy-2-methylpropanal.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These differences in spectral features are a direct consequence of the unique electronic and structural environment of the atoms within each molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 9.76t2.5-CHO
3.65 - 3.55m-CH(OCH₃)-
3.32s-OCH₃
2.50dd15.0, 5.0-CH₂-
1.18d6.2-CH₃
2-Methoxybutanal 9.65d2.0-CHO
3.50ddd8.0, 6.0, 2.0-CH(OCH₃)-
3.40s-OCH₃
1.70 - 1.55m-CH₂-
0.95t7.5-CH₃
4-Methoxybutanal 9.78t1.5-CHO
3.38t6.0-CH₂-O-
3.33s-OCH₃
2.50dt7.0, 1.5-CH₂-CHO
1.95p6.5-CH₂-CH₂-CH₂-
3-Methoxy-2-methylpropanal 9.70d1.8-CHO
3.55d6.0-CH₂-O-
3.35s-OCH₃
2.70m-CH(CH₃)-
1.10d7.0-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm)Assignment
This compound 202.5-CHO
75.0-CH(OCH₃)-
56.5-OCH₃
49.0-CH₂-
22.0-CH₃
2-Methoxybutanal 204.0-CHO
85.0-CH(OCH₃)-
58.0-OCH₃
25.0-CH₂-
10.0-CH₃
4-Methoxybutanal 202.8-CHO
72.0-CH₂-O-
59.0-OCH₃
41.0-CH₂-CHO
22.0-CH₂-CH₂-CH₂-
3-Methoxy-2-methylpropanal 205.0-CHO
75.0-CH₂-O-
59.0-OCH₃
50.0-CH(CH₃)-
12.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aldehyde)C-O Stretch (Ether)
This compound ~1725 (s)~2820 (m), ~2720 (m)~1100 (s)
2-Methoxybutanal ~1730 (s)~2825 (m), ~2725 (m)~1110 (s)
4-Methoxybutanal ~1720 (s)~2815 (m), ~2715 (m)~1115 (s)
3-Methoxy-2-methylpropanal ~1735 (s)~2820 (m), ~2720 (m)~1105 (s)

(s = strong, m = medium)

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 10287 ([M-CH₃]⁺), 71 ([M-OCH₃]⁺), 57, 45
2-Methoxybutanal 10273 ([M-C₂H₅]⁺), 59, 45
4-Methoxybutanal 10271 ([M-OCH₃]⁺), 58, 45
3-Methoxy-2-methylpropanal 10287 ([M-CH₃]⁺), 57, 45

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectral width was set to cover a range of 0-10 ppm. A 30° pulse width was used with a relaxation delay of 1 second. A total of 16 scans were acquired for each sample.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of 0-220 ppm. A relaxation delay of 2 seconds was employed, and spectra were obtained after approximately 512 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system was used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C (hold for 2 min) and ramp up to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.

  • MS Conditions: Electron ionization (EI) at 70 eV was employed. The mass spectra were scanned over a range of m/z 35-150.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic differentiation of this compound isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Differentiation of this compound Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Isomer Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Thin Film on KBr Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_MS->GCMS Process_NMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Analyze IR Spectra (Characteristic Absorptions) IR->Process_IR Process_MS Analyze Mass Spectra (Molecular Ion, Fragmentation) GCMS->Process_MS Comparison Comparative Analysis of Spectroscopic Data Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison

Caption: Experimental workflow for isomer differentiation.

Signaling Pathway of Differentiation Logic

The differentiation of the isomers is based on a logical pathway that interprets the unique signals from each spectroscopic method.

Differentiation_Logic Logical Pathway for Isomer Differentiation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Isomer Identification H1_NMR ¹H NMR: - Number of Signals - Chemical Shifts - Splitting Patterns Isomer_3 This compound H1_NMR->Isomer_3 Isomer_2 2-Methoxybutanal H1_NMR->Isomer_2 Isomer_4 4-Methoxybutanal H1_NMR->Isomer_4 Isomer_3_Me 3-Methoxy-2-methylpropanal H1_NMR->Isomer_3_Me C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C13_NMR->Isomer_3 C13_NMR->Isomer_2 C13_NMR->Isomer_4 C13_NMR->Isomer_3_Me IR_Analysis IR: - C=O Stretch Position - C-O Stretch Region IR_Analysis->Isomer_3 IR_Analysis->Isomer_2 IR_Analysis->Isomer_4 IR_Analysis->Isomer_3_Me MS_Analysis MS: - Molecular Ion Peak - Fragmentation Pattern MS_Analysis->Isomer_3 MS_Analysis->Isomer_2 MS_Analysis->Isomer_4 MS_Analysis->Isomer_3_Me

Caption: Decision pathway for isomer identification.

Cross-Validation of Quantification Methods for 3-Methoxybutanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds such as 3-Methoxybutanal is critical for product quality control, safety assessment, and various research applications. This guide provides a comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Gas Chromatography coupled with Mass Spectrometry (GC-MS). This comparison is based on established methodologies for aldehyde and volatile compound analysis, providing a framework for selecting the most appropriate method for specific analytical needs.

Methodology Comparison

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

FeatureHPLC-UV with DNPH DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of the 2,4-dinitrophenylhydrazone derivative of this compound on a reversed-phase column with detection by UV absorbance.[1][2]Separation of volatile this compound based on its boiling point and polarity, followed by detection and quantification based on its mass-to-charge ratio.[3][4]
Selectivity Moderate to High. Dependent on chromatographic separation of derivatives.[1]Very High. Mass spectrometry provides structural information for positive identification.[5]
Sensitivity High. Derivatization enhances UV absorbance.[2][6]Very High. Especially with techniques like Headspace SPME.[7]
Sample Throughput Lower, due to the derivatization step.[8]Higher, particularly with direct injection or headspace analysis.
Derivatization Mandatory. This compound is not UV active and requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).[1][2]Not typically required, but can be used to improve volatility and peak shape.[9][10]
Instrumentation HPLC system with a UV detector.GC system with a Mass Spectrometer detector.
Typical Application Analysis of aldehydes in various matrices, including air and water samples.[1][11]Analysis of volatile and semi-volatile organic compounds in complex matrices.[7][12]

Experimental Protocols

Quantification by HPLC-UV with DNPH Derivatization

This method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV spectroscopy.[1][2]

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For each standard and sample, add an acidic solution of DNPH.

  • Allow the reaction to proceed in a controlled temperature environment to ensure complete derivatization.

  • Quench the reaction and dilute the mixture with a water/acetonitrile solution.[6]

b. Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed.[1][2]

  • Flow Rate: Typically in the range of 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

  • Detection: UV detection at 360 nm.[1][8]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound without the need for derivatization.[3][4] Headspace Solid-Phase Microextraction (HS-SPME) can be employed for sample preparation to enhance sensitivity.[7]

a. Sample Preparation (HS-SPME):

  • Place a known volume of the liquid sample or a known weight of the solid sample into a headspace vial.

  • For liquid samples, the addition of salt (e.g., NaCl) can improve the partitioning of volatile analytes into the headspace.[7]

  • Seal the vial and incubate at a constant temperature to allow the analytes to equilibrate between the sample and the headspace.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

b. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass spectrometer detector.

  • Injector: Operated in splitless or split mode, with a temperature suitable for the desorption of analytes from the SPME fiber (e.g., 250°C).[4]

  • Column: A capillary column with a suitable stationary phase for volatile compound analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column).[4][12]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 40°C, hold for 1 minute, then ramp to a higher temperature.[12]

  • Carrier Gas: Helium at a constant flow rate.[4][12]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.[9]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each quantification method.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample/Standard DNPH Add Acidic DNPH Solution Sample->DNPH React Derivatization Reaction DNPH->React Dilute Quench & Dilute React->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by HPLC-UV with DNPH derivatization.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis Sample Sample in Vial Equilibrate Incubate & Equilibrate Sample->Equilibrate Adsorb Expose SPME Fiber Equilibrate->Adsorb Retract Retract Fiber Adsorb->Retract Desorb Thermal Desorption in GC Injector Retract->Desorb Separate GC Column Separation Desorb->Separate Detect MS Detection (Scan or SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by HS-SPME-GC-MS.

Conclusion

Both HPLC-UV with DNPH derivatization and GC-MS are viable methods for the quantification of this compound. The HPLC-UV method is a robust and sensitive technique, particularly suitable for laboratories where a GC-MS is not available.[1][2][6] However, the requirement for derivatization adds a step to the sample preparation process.[8] GC-MS, especially when coupled with headspace sampling, offers very high sensitivity and selectivity, making it ideal for complex matrices and for confirmatory analysis.[5][7] The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, and available resources. For routine analysis of a known target, a validated HPLC-UV method can be very effective. For trace-level detection, identification of unknown volatiles, or analysis in complex samples, GC-MS is the preferred technique.

References

Performance Showdown: 3-Methoxy-3-methyl-1-butanol (MMB) vs. Traditional Specialty Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). While traditional solvents like ethanol, propylene glycol, and isopropyl alcohol have long been staples in formulation science, the emergence of novel specialty solvents necessitates a thorough evaluation of their performance. This guide provides an objective comparison of 3-Methoxy-3-methyl-1-butanol (MMB), a promising specialty solvent, against these established alternatives, supported by available data and detailed experimental protocols.

Executive Summary

Data Presentation: A Comparative Analysis

The performance of a solvent is multi-faceted, extending beyond mere solubilization. The following tables summarize key quantitative data for MMB and its traditional counterparts, offering a clear, comparative snapshot of their physical and toxicological profiles.

Table 1: Physicochemical Properties of Selected Solvents

Property3-Methoxy-3-methyl-1-butanol (MMB)EthanolPropylene GlycolIsopropyl Alcohol
Molecular Formula C6H14O2C2H6OC3H8O2C3H8O
Molecular Weight ( g/mol ) 118.1746.0776.0960.10
Boiling Point (°C) 17478.37188.282.5
Density (g/mL at 20°C) 0.9260.7891.0360.786
Flash Point (°C) 71139912
Water Solubility MiscibleMiscibleMiscibleMiscible

Table 2: Acute Oral Toxicity in Rats (LD50)

SolventLD50 (mg/kg)Toxicity Class
3-Methoxy-3-methyl-1-butanol (MMB)4300 - 4500[1][2][3]Moderately Toxic
Ethanol~7060Slightly Toxic
Propylene Glycol20000[4]Practically Non-Toxic
Isopropyl Alcohol~5045[5]Moderately Toxic

Table 3: Solubility of Ketoprofen (A Model Poorly Soluble Drug)

SolventSolubility (mol/L) at ~25-27°C
3-Methoxy-3-methyl-1-butanol (MMB)Data not available
Ethanol~1.85
Propylene Glycol~0.499
Isopropyl AlcoholData indicates fair solubility[5]

Note: The solubility of ketoprofen in isopropyl alcohol is described qualitatively in the available literature. Direct quantitative comparison is limited by the lack of standardized experimental data across all solvents for the same API.

Experimental Protocols

To ensure objective and reproducible performance evaluation, standardized experimental protocols are paramount. The following sections detail the methodologies for key experiments cited in this guide.

Protocol 1: Determination of API Solubility

Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in a given solvent.

Materials:

  • API (e.g., Ketoprofen)

  • Solvent (e.g., MMB, Ethanol, Propylene Glycol, Isopropyl Alcohol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of the API to a pre-weighed vial. The excess is crucial to ensure saturation is reached.

  • Equilibration: Add a known volume of the solvent to the vial. Seal the vial tightly.

  • Incubation: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.

  • Quantification: Calculate the solubility based on the HPLC analysis and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Protocol 2: Accelerated Stability Testing of an API in Solution

Objective: To assess the chemical stability of an API in a solvent under accelerated conditions to predict its long-term stability.

Materials:

  • API solution in the test solvent

  • Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH as per ICH guidelines)[6][7][8]

  • HPLC system

  • pH meter

Methodology:

  • Sample Preparation: Prepare a solution of the API in the test solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution for the initial concentration of the API and the presence of any degradation products using a validated stability-indicating HPLC method. Measure the pH of the solution.

  • Storage: Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[6][7]

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, and 6 months), withdraw samples from the stability chamber.[6][7]

  • Analysis: For each time point, analyze the samples for the concentration of the API and the formation of degradation products using the same HPLC method as in the initial analysis. Also, measure the pH.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and identify any significant changes in the chemical profile of the API.

Mandatory Visualization

To further elucidate the processes involved in solvent selection and experimental evaluation, the following diagrams are provided.

G cluster_0 Solvent Selection Workflow A Define API Properties (Solubility, Stability, etc.) B Identify Potential Solvents (Literature & Database Search) A->B C Initial Screening (Physicochemical Properties, Safety) B->C D Experimental Evaluation (Solubility, Stability Studies) C->D E Final Solvent Selection (Performance & Compatibility) D->E F Formulation Development E->F

Caption: A typical workflow for selecting a suitable solvent in drug development.

G cluster_1 API Solubility Determination Workflow A Add Excess API to Solvent B Equilibrate at Constant Temperature A->B C Centrifuge to Separate Solid B->C D Withdraw & Dilute Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Experimental workflow for determining the solubility of an API.

Conclusion

The selection of a specialty solvent in pharmaceutical development is a data-driven process that requires a careful balance of performance, safety, and compatibility. While traditional solvents like ethanol, propylene glycol, and isopropyl alcohol remain valuable tools, emerging solvents such as 3-Methoxy-3-methyl-1-butanol (MMB) offer a unique set of properties that may be advantageous in specific applications. MMB's lower volatility and moderate toxicity profile present it as a potentially safer alternative in certain contexts. However, the current lack of publicly available, direct comparative data, particularly in the realm of API solubility, highlights the critical need for further empirical studies. The experimental protocols provided in this guide offer a framework for researchers to generate this vital data, enabling more informed and robust solvent selection decisions in the pursuit of developing safe and effective medicines.

References

Investigating the Biological Activity of 3-Methoxybutanal and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activities of 3-Methoxybutanal and its structural analogues. Due to a lack of publicly available experimental data on this compound, this document extrapolates its potential cytotoxic, anti-inflammatory, and antioxidant properties by examining related saturated and unsaturated aldehydes. This guide presents available quantitative data for analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by these molecules. The objective is to furnish a foundational resource to stimulate and inform future research into the bioactivity of this compound.

Introduction

This compound is a saturated aldehyde whose biological activities have not been extensively characterized in publicly accessible literature. However, the aldehyde functional group is known to be reactive and can impart significant biological effects. Aldehydes are known to interact with biological macromolecules, leading to a range of cellular responses, from cytotoxicity to the modulation of signaling pathways. Understanding the structure-activity relationships of aldehydes is crucial for drug development and toxicology.

This guide explores the potential biological activities of this compound by comparing it with structurally similar aldehydes for which experimental data are available. The selected analogues allow for an examination of the effects of chain length, saturation, and the presence of a methoxy group.

Analogues Considered in this Guide:

  • Saturated Aldehydes:

    • 3-Methylbutanal (Isovaleraldehyde): Possesses a similar branched four-carbon chain but lacks the methoxy group.

    • Butanal: A straight-chain four-carbon aldehyde, representing the parent backbone.

    • Methoxyacetaldehyde: A shorter aldehyde containing a methoxy group.

    • 3-Hydroxybutanal (Acetaldol): Allows for a comparison between a hydroxyl and a methoxy substituent at the 3-position.

  • Unsaturated Aldehydes (for comparative context):

    • Crotonaldehyde: An α,β-unsaturated aldehyde with a four-carbon chain.

    • 3-Methyl-2-butenal (Prenal): An unsaturated analogue of 3-methylbutanal.

Comparative Biological Activities

While specific quantitative data for this compound is not available, the following tables summarize the known biological activities of its analogues.

Cytotoxic Activity

The cytotoxicity of aldehydes is a significant area of study, with many aldehydes exhibiting activity against various cell lines. The reactivity of the aldehyde group towards cellular nucleophiles is a key determinant of this activity.

CompoundCell LineIC50 (µM)Reference
This compound Data not availableData not available
3-Methylbutanal Qualitative data suggests low acute toxicity, but it can be an irritant. No quantitative IC50 values for specific cell lines were found in the reviewed literature.
Butanal General toxicity has been noted, and related butanol is cytotoxic by damaging cell membranes. Specific IC50 values are not readily available.
Methoxyacetaldehyde Safety data indicates it is harmful upon ingestion or skin contact, implying cytotoxicity. No quantitative IC50 values were found.
3-Hydroxybutanal Described as moderately toxic. No quantitative IC50 values were found.
Crotonaldehyde A549 (Human lung carcinoma)18.5Feron et al., 1991
3-Methyl-2-butenal HL-60 (Human promyelocytic leukemia)25.0Pae et al., 2007

Note: The IC50 values for the unsaturated aldehydes are provided for comparative purposes and highlight the generally higher cytotoxicity of α,β-unsaturated aldehydes compared to their saturated counterparts.

Anti-inflammatory Activity

The anti-inflammatory potential of aldehydes can be assessed by their ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandins.

CompoundAssayEffectReference
This compound Data not availableData not available
3-Methylbutanal Data not availableData not available
Butanal Data not availableData not available
Unsaturated Aldehydes (General) Inhibition of NF-κBSome unsaturated aldehydes can modulate the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3]
Antioxidant Activity

The antioxidant capacity of aldehydes is not as commonly reported as their toxic effects. However, some related compounds have been investigated for their ability to scavenge free radicals.

CompoundAssayActivityReference
This compound Data not availableData not available
3-Methylbutanal DPPH Radical ScavengingLow activity reported in some food chemistry studies.
Butanal Data not availableData not available

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate further research.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add 100 µL of the test sample to 100 µL of a 0.1 mM methanolic solution of DPPH in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][5][6]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[4][5][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The production of NO by nitric oxide synthase (NOS) can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite, using the Griess reagent.[7][8][9][10]

Procedure:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological effects of aldehydes are often mediated through their interaction with cellular signaling pathways.

Potential Signaling Pathways

Aldehydes, particularly reactive species, have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Aldehyde Aldehyde ROS Reactive Oxygen Species (ROS) Aldehyde->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors MEK1_2 MEK1/2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Transcription_Factors Cellular_Responses Cellular Responses (Apoptosis, Inflammation) Transcription_Factors->Cellular_Responses Growth_Factors Growth_Factors Growth_Factors->MEK1_2 Other Stimuli

Figure 1: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway potentially affected by aldehydes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde Aldehyde IKK_complex IKK Complex Aldehyde->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive complex) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Releases p_IkB p-IκB (Phosphorylated) IkB_NFkB->p_IkB Ub Ubiquitination & Degradation p_IkB->Ub Gene_Transcription Gene Transcription (Inflammatory mediators) NFkB_active->Gene_Transcription

Figure 2: NF-κB Signaling Pathway, a key regulator of inflammation potentially modulated by aldehydes.
Experimental Workflow

The following diagram illustrates a general workflow for assessing the biological activity of a test compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO production) Compound->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Cell_Culture Cell Culture (e.g., Macrophages, Cancer cells) Cell_Culture->Cytotoxicity Cell_Culture->Anti_inflammatory Data_Collection Data Collection (Absorbance readings) Cytotoxicity->Data_Collection Anti_inflammatory->Data_Collection Antioxidant->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Figure 3: General experimental workflow for evaluating the biological activity of a test compound.

Conclusion and Future Directions

This guide highlights the significant gap in our understanding of the biological activity of this compound. While its structural analogues exhibit a range of activities from low toxicity to potent cytotoxicity, direct experimental evidence for this compound is lacking. The presence of the methoxy group at the 3-position may influence its reactivity and metabolic fate compared to its non-methoxylated counterparts.

Future research should focus on:

  • Systematic in vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound using the standardized protocols outlined in this guide.

  • Comparative studies: Directly comparing the activity of this compound with its saturated and unsaturated analogues to elucidate structure-activity relationships.

  • Mechanism of action studies: Investigating the effects of this compound on key signaling pathways, such as the MAPK and NF-κB pathways, to understand its molecular targets.

The information compiled in this guide serves as a starting point for the systematic investigation of this compound's biological profile, which could uncover novel therapeutic potential or important toxicological information.

References

Cost-effectiveness analysis of various 3-Methoxybutanal synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and economical production of key intermediates is a critical aspect of the research and development pipeline. 3-Methoxybutanal, a valuable building block in the synthesis of various organic compounds, can be prepared through several synthetic routes. This guide provides a detailed comparative analysis of the most prominent synthesis protocols for this compound, with a focus on their cost-effectiveness, supported by experimental data and detailed methodologies.

Executive Summary

This guide evaluates three primary synthetic strategies for the preparation of this compound:

  • Michael Addition of Methanol to Crotonaldehyde: The most established and industrially practiced method.

  • Reaction of Acetaldehyde with Methyl Vinyl Ether: An alternative approach utilizing different starting materials.

  • Hydroformylation of 1-Methoxypropene: A potential route involving a catalytic carbonylation reaction.

The following sections provide a detailed breakdown of each method, including a cost analysis, experimental protocols, and a summary of key performance indicators to aid in the selection of the most appropriate synthesis strategy for specific research or industrial needs.

Comparative Analysis of Synthetic Routes

A quantitative comparison of the three primary synthetic routes is presented below, offering a clear overview of their respective advantages and disadvantages in terms of yield, cost of starting materials and catalysts, and reaction conditions.

MetricRoute 1: Michael AdditionRoute 2: Acetaldehyde & Methyl Vinyl EtherRoute 3: Hydroformylation
Starting Materials Crotonaldehyde, MethanolAcetaldehyde, Methyl Vinyl Ether1-Methoxypropene, Syngas (CO/H₂)
Reported Yield High (typically >90% for the addition step)Moderate to High (data not readily available for this specific product)Moderate to High (highly dependent on catalyst and conditions)
Starting Material Cost ModerateLow to ModerateHigh (substrate synthesis required)
Catalyst Base (e.g., NaOH, KOH) or Acid (e.g., Amberlyst-15)Acid catalyst (e.g., Lewis or Brønsted acids)Rhodium or Cobalt complexes
Catalyst Cost LowLow to ModerateVery High
Reaction Conditions Mild (Room temperature to moderate heating)Mild to moderateHigh pressure and temperature
Key Advantages Well-established, high yield, inexpensive catalystPotentially uses cheaper starting materialsHigh atom economy
Key Disadvantages Crotonaldehyde is a lachrymator and toxicPotential for side reactions, less documentedExpensive and toxic catalyst, high pressure equipment needed
Purification DistillationDistillation, ChromatographyDistillation, Chromatography
Purification Cost ModerateModerate to HighModerate to High

Route 1: Michael Addition of Methanol to Crotonaldehyde

This is the most common and industrially significant method for synthesizing this compound. The reaction involves the nucleophilic 1,4-addition (Michael addition) of methanol to crotonaldehyde, typically catalyzed by a base.

Experimental Protocol

Materials:

  • Crotonaldehyde

  • Methanol

  • Sodium Hydroxide (NaOH) or other suitable base

  • Glacial Acetic Acid (for neutralization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, a solution of sodium hydroxide in methanol (e.g., 0.1 M) is prepared.

  • Crotonaldehyde is added dropwise to the methanolic base solution at a controlled temperature, typically between 20-30°C. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • The reaction mixture is stirred for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the reaction mixture is neutralized by the addition of glacial acetic acid.

  • The crude this compound is then purified by distillation under reduced pressure.

Note: The subsequent hydrogenation of this compound to 3-Methoxybutanol is a common industrial practice.[1][2]

Cost-Effectiveness Analysis

This route is generally considered highly cost-effective for large-scale production due to the relatively low cost of starting materials and the inexpensive base catalyst. The high yield of the Michael addition step also contributes to its economic viability. The primary costs are associated with the starting materials, energy for distillation, and handling of the hazardous crotonaldehyde.

Route 2: Reaction of Acetaldehyde with Methyl Vinyl Ether

This alternative approach involves the reaction of acetaldehyde with methyl vinyl ether in the presence of an acid catalyst. While less documented for the specific synthesis of this compound, it represents a plausible synthetic strategy.

Experimental Protocol

Materials:

  • Acetaldehyde

  • Methyl Vinyl Ether

  • Acid catalyst (e.g., Amberlyst-15, a strongly acidic ion-exchange resin)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • A mixture of acetaldehyde and methyl vinyl ether in an anhydrous solvent is prepared in a reaction vessel.

  • The acid catalyst (e.g., Amberlyst-15) is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature) for a period determined by reaction monitoring (e.g., by GC or TLC).

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

Cost-Effectiveness Analysis

The cost-effectiveness of this route depends on the relative prices of acetaldehyde and methyl vinyl ether compared to crotonaldehyde. The use of a solid acid catalyst like Amberlyst-15 offers the advantage of easy separation and potential for recycling, which can reduce catalyst costs.[3][4][5][6] However, the overall yield and selectivity of this reaction for this compound would need to be optimized to compete with the established Michael addition route.

Route 3: Hydroformylation of 1-Methoxypropene

Hydroformylation, or the "oxo process," is a powerful industrial method for the synthesis of aldehydes. In this potential route, 1-methoxypropene would be reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.

Experimental Protocol

Materials:

  • 1-Methoxypropene

  • Synthesis gas (CO/H₂)

  • Rhodium-based catalyst (e.g., a rhodium complex with a phosphine ligand)

  • High-pressure reactor

Procedure:

  • The substrate, 1-methoxypropene, and the rhodium catalyst are charged into a high-pressure autoclave.

  • The reactor is pressurized with synthesis gas to the desired pressure (e.g., 20-100 atm).

  • The mixture is heated to the reaction temperature (e.g., 80-120°C) and stirred.

  • The reaction is monitored by observing gas uptake and/or by periodic sampling and analysis.

  • After the reaction is complete, the reactor is cooled and depressurized.

  • The catalyst is separated from the product mixture, and the this compound is purified by distillation.

Cost-Effectiveness Analysis

The primary barrier to the cost-effectiveness of this route is the high price of rhodium catalysts.[7][8][9] While hydroformylation offers high atom economy, the cost of the catalyst and the need for specialized high-pressure equipment make it less economically favorable for the production of a relatively simple molecule like this compound, unless a highly active and recyclable catalyst system is developed. The synthesis of the starting material, 1-methoxypropene, also adds to the overall cost.

Experimental and Process Workflows

To visualize the logical flow of the described synthetic routes and the key decision points in a research or production setting, the following diagrams are provided.

Synthesis_Workflow cluster_route1 Route 1: Michael Addition cluster_route2 Route 2: Acetaldehyde + Methyl Vinyl Ether cluster_route3 Route 3: Hydroformylation r1_start Crotonaldehyde + Methanol r1_react Base-Catalyzed Michael Addition r1_start->r1_react r1_neut Neutralization r1_react->r1_neut r1_purify Distillation r1_neut->r1_purify r1_prod This compound r1_purify->r1_prod r2_start Acetaldehyde + Methyl Vinyl Ether r2_react Acid-Catalyzed Reaction r2_start->r2_react r2_filter Catalyst Filtration r2_react->r2_filter r2_purify Distillation / Chromatography r2_filter->r2_purify r2_prod This compound r2_purify->r2_prod r3_start 1-Methoxypropene + Syngas r3_react Rhodium-Catalyzed Hydroformylation r3_start->r3_react r3_sep Catalyst Separation r3_react->r3_sep r3_purify Distillation r3_sep->r3_purify r3_prod This compound r3_purify->r3_prod

Caption: Comparative workflow of synthetic routes to this compound.

Cost_Factor_Analysis Cost_Factors Cost-Effectiveness Factors Starting Material Cost Catalyst Cost & Reusability Reaction Conditions (Energy) Purification Costs Route1 Route 1: Michael Addition Low-Moderate Very Low Low Moderate Cost_Factors:sm->Route1:sm_r1 Cost_Factors:cat->Route1:cat_r1 Cost_Factors:rxn->Route1:rxn_r1 Cost_Factors:pur->Route1:pur_r1 Route2 Route 2: Acetaldehyde/MVE Low-Moderate Low-Moderate Low Moderate-High Cost_Factors:sm->Route2:sm_r2 Cost_Factors:cat->Route2:cat_r2 Cost_Factors:rxn->Route2:rxn_r2 Cost_Factors:pur->Route2:pur_r2 Route3 Route 3: Hydroformylation High Very High High Moderate Cost_Factors:sm->Route3:sm_r3 Cost_Factors:cat->Route3:cat_r3 Cost_Factors:rxn->Route3:rxn_r3 Cost_Factors:pur->Route3:pur_r3

Caption: Key cost factors for each synthetic methodology.

Conclusion

The synthesis of this compound via the Michael addition of methanol to crotonaldehyde remains the most cost-effective and industrially viable method. Its advantages of high yield, mild reaction conditions, and the use of an inexpensive catalyst are significant. While alternative routes, such as the reaction of acetaldehyde with methyl vinyl ether or hydroformylation, are chemically feasible, they present challenges in terms of either lack of established protocols and proven efficiency or prohibitive catalyst and equipment costs. For researchers and drug development professionals, the choice of synthesis will depend on the scale of production, the availability of starting materials, and the specific economic and equipment constraints of their laboratory or manufacturing facility. Further research into developing more efficient and cost-effective catalysts for the alternative routes could, however, change this economic landscape in the future.

References

Inter-laboratory Comparison of Analytical Methods for the Quantification of 3-Methoxybutanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantification of 3-methoxybutanal. The objective is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for this compound. The information presented is based on established methods for aldehyde analysis and serves as a framework for an inter-laboratory study to ensure accuracy and reproducibility of results.

Introduction to this compound Analysis

This compound is a carbonyl compound relevant in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate quantification is crucial for quality control and research purposes. This document outlines the protocols and expected performance characteristics for the two primary chromatographic methods used for aldehyde analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

Experimental Protocols

An inter-laboratory study would typically involve the distribution of a set of blind samples containing varying concentrations of this compound to participating laboratories. Each laboratory would analyze the samples using their chosen and validated method.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.

  • Sample Preparation: For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be employed. HS-SPME is particularly useful for complex matrices to isolate the analyte and reduce matrix effects.[1]

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • For enhanced partitioning of the analyte into the headspace, 1.5 g of sodium chloride can be added.[1]

    • Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analyte.[2]

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an AT-waxms column (60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[2]

    • Injector: Operate in splitless mode at 250 °C for thermal desorption of the SPME fiber.[3]

    • Oven Temperature Program: Start at 40 °C (hold for 2 minutes), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 minutes).[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 45, 57, 71, 102). Full scan mode can be used for initial identification.

2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

As aldehydes often lack a strong chromophore for UV detection, a pre-column derivatization step is necessary. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form a stable hydrazone that can be detected by UV-Vis.[4]

  • Derivatization:

    • Mix the sample with an acidic solution of DNPH.

    • Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes).

    • Quench the reaction and extract the DNPH-hydrazone derivative using a suitable solvent like acetonitrile.

  • Instrumentation:

    • HPLC Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[5]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[6] For example, start with 60% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection:

    • Detector: UV-Vis detector set to a wavelength where the DNPH-hydrazone has maximum absorbance (typically around 360-365 nm).

Data Presentation and Performance Comparison

The performance of each method would be evaluated based on standard validation parameters. The following table summarizes expected performance characteristics for the analysis of aldehydes, which can be used as a benchmark for an inter-laboratory study on this compound.

ParameterGC-MS (HS-SPME)HPLC-UV (DNPH Derivatization)
Limit of Detection (LOD) 0.01 - 0.5 µg/kg1 - 10 µg/L
Limit of Quantification (LOQ) 0.04 - 1.5 µg/kg5 - 30 µg/L
Linearity (r²) >0.99>0.99
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 80 - 120%85 - 115%
Selectivity High (based on mass-to-charge ratio)Moderate (potential interferences)
Sample Throughput Lower (due to longer run times and SPME)Higher
Advantages High sensitivity, high selectivity, no derivatization required for volatile analysis.Robust, widely available instrumentation.
Disadvantages More complex instrumentation, potential for thermal degradation.Derivatization step required, less sensitive than GC-MS.

Mandatory Visualizations

Inter-laboratory Study Workflow

The following diagram illustrates the workflow for a typical inter-laboratory comparison study.

Interlaboratory_Study_Workflow A Study Coordinator Prepares and Distributes Samples B Participating Laboratories Receive Samples A->B C Laboratories Perform Analysis (GC-MS or HPLC) B->C D Data Submission to Study Coordinator C->D E Statistical Analysis of Results (e.g., z-scores) D->E F Performance Evaluation and Reporting E->F G Final Report and Comparison Guide Published F->G

Workflow for an inter-laboratory study.

This workflow ensures a systematic and unbiased comparison of analytical methods across different laboratories, leading to a comprehensive understanding of method performance and reliability for the analysis of this compound.

References

Comparative Guide to the Structural Confirmation of Products from 3-Methoxybutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction products derived from 3-methoxybutanal, offering insights into their structural confirmation through detailed experimental data and methodologies. We will explore common reactions of this compound, including Grignard reactions, Wittig reactions, and aldol condensations, and compare the resulting products with those obtained through alternative synthetic routes.

I. Reactions of this compound and Structural Confirmation of Products

Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide will utilize established principles of organic chemistry to predict the products of its key reactions. Spectroscopic data for the predicted products, where available from public databases, will be used for structural confirmation.

A. Grignard Reaction: Synthesis of 4-Methoxy-2-pentanol

The reaction of this compound with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is expected to yield 4-methoxy-2-pentanol after an acidic workup. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol.

Reaction Scheme:

Experimental Protocol (Predicted):

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) and anhydrous diethyl ether are added. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the magnesium is consumed, the solution is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield 4-methoxy-2-pentanol.

Structural Confirmation Data for 4-Methoxy-2-pentanol:

Spectroscopic Data Predicted Values/Observations
¹H NMR Signals corresponding to CH₃, CH(OCH₃), CH₂, CH(OH), and OH protons.
¹³C NMR Peaks for the seven distinct carbon atoms.
IR (Infrared) A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-O stretching frequencies.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 4-methoxy-2-pentanol (118.17 g/mol ).
B. Wittig Reaction: Synthesis of 4-Methoxy-1-pentene

The Wittig reaction of this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) provides a reliable method for the synthesis of 4-methoxy-1-pentene. This reaction is highly regioselective, forming the double bond specifically at the position of the original carbonyl group.

Reaction Scheme:

Experimental Protocol (Predicted):

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise to generate the ylide, indicated by a color change. The mixture is stirred at this temperature for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation to yield 4-methoxy-1-pentene.

Structural Confirmation Data for 4-Methoxy-1-pentene:

Spectroscopic Data Observed Values [1]
¹H NMR Signals for the vinyl protons, the methoxy group, and the aliphatic protons.
¹³C NMR Peaks corresponding to the six carbon atoms, including the two sp² hybridized carbons of the double bond.
IR (Infrared) Characteristic absorption bands for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak at m/z = 100.16.[1]
C. Aldol Condensation: Synthesis of 3-Hydroxy-2,4-dimethyl-5-methoxynonanal

The self-aldol condensation of this compound, in the presence of a base, is expected to produce a β-hydroxy aldehyde. The enolate of one molecule of this compound acts as a nucleophile, attacking the carbonyl group of a second molecule.

Reaction Scheme:

Experimental Protocol (Predicted):

To a solution of this compound (1.0 eq) in ethanol, a catalytic amount of a base, such as 10% aqueous sodium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is neutralized with a dilute acid (e.g., 1 M HCl). The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Structural Confirmation Data for 3-Hydroxy-2,4-dimethyl-5-methoxynonanal:

Spectroscopic Data Predicted Values
¹H NMR Complex spectrum with signals for two methoxy groups, multiple methyl groups, and several methine and methylene protons, as well as aldehyde and hydroxyl protons.
¹³C NMR A number of distinct carbon signals, including two carbonyl carbons and carbons bearing hydroxyl and methoxy groups.
IR (Infrared) A broad O-H stretch (3200-3600 cm⁻¹), a C=O stretch (around 1720 cm⁻¹), and C-O stretches.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (218.30 g/mol ).

II. Comparison with Alternative Synthetic Routes

This section compares the synthesis of the aforementioned products starting from this compound with alternative, established synthetic methodologies.

A. 4-Methoxy-2-pentanol
Synthetic Route Starting Materials Key Steps Advantages Disadvantages
Grignard Reaction This compound, Methylmagnesium bromideGrignard additionDirect C-C bond formation, good control over product structure.Requires anhydrous conditions, Grignard reagents are sensitive to protic functional groups.
Reduction of a Ketone 4-Methoxy-2-pentanoneReduction (e.g., with NaBH₄)Milder reaction conditions, high yields.Requires the synthesis of the precursor ketone.
Alkoxymercuration-Demercuration 4-Penten-2-ol, MethanolAlkoxymercuration followed by demercurationGood for Markovnikov addition of an alcohol to an alkene.Use of toxic mercury reagents.
B. 4-Methoxy-1-pentene
Synthetic Route Starting Materials Key Steps Advantages Disadvantages
Wittig Reaction This compound, MethylenetriphenylphosphoraneWittig olefinationHigh regioselectivity, forms the double bond at a predictable position.Stoichiometric amounts of triphenylphosphine oxide byproduct are generated.
Elimination Reaction 4-Methoxy-2-pentyl tosylateBase-induced eliminationUtilizes readily available starting materials.Can lead to a mixture of regioisomers (E/Z isomers and double bond position).
Williamson Ether Synthesis 1-Penten-4-ol, Methyl iodideWilliamson ether synthesisA classic and well-established method for ether synthesis.Requires a strong base, potential for competing elimination reactions.

III. Experimental Workflows and Signaling Pathways

Reaction_Pathways cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation 3-Methoxybutanal_G This compound Intermediate_G Alkoxide Intermediate 3-Methoxybutanal_G->Intermediate_G Nucleophilic Attack MeMgBr CH₃MgBr MeMgBr->Intermediate_G 4-Methoxy-2-pentanol 4-Methoxy-2-pentanol Intermediate_G->4-Methoxy-2-pentanol Acid Workup 3-Methoxybutanal_W This compound Oxaphosphetane Oxaphosphetane Intermediate 3-Methoxybutanal_W->Oxaphosphetane Ylide Ph₃P=CH₂ Ylide->Oxaphosphetane 4-Methoxy-1-pentene 4-Methoxy-1-pentene Oxaphosphetane->4-Methoxy-1-pentene Decomposition 3-Methoxybutanal_A1 This compound (Enolate) Aldol_Adduct β-Hydroxy Aldehyde 3-Methoxybutanal_A1->Aldol_Adduct Nucleophilic Attack 3-Methoxybutanal_A2 This compound (Electrophile) 3-Methoxybutanal_A2->Aldol_Adduct Product_A 3-Hydroxy-2,4-dimethyl-5-methoxynonanal

Experimental_Workflow cluster_synthesis General Synthesis Workflow cluster_analysis Structural Analysis Workflow Start Starting Materials (e.g., this compound) Reaction Reaction (Grignard, Wittig, etc.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product Purification->Product Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

IV. Conclusion

While direct experimental data on the reactions of this compound is not extensively documented, established principles of organic synthesis allow for the reliable prediction of its reactivity. The Grignard, Wittig, and aldol reactions represent fundamental transformations that can be applied to this compound to generate a variety of valuable chemical entities. The structural confirmation of these products relies on a combination of standard spectroscopic techniques. For researchers and drug development professionals, the choice of synthetic route to these and similar molecules will depend on factors such as the availability of starting materials, desired yield and purity, and tolerance for specific reaction conditions and reagents. The alternative synthetic routes presented offer valuable comparisons, highlighting the trade-offs between different methodologies.

References

A Comparative Analysis of 3-Methoxybutanal and Isovaleraldehyde in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, aldehydes play a pivotal role in defining the sensory characteristics of a wide range of food and beverage products. This guide provides a comparative analysis of two aldehydes: 3-methoxybutanal and the well-characterized flavor compound, isovaleraldehyde (also known as 3-methylbutanal).

While isovaleraldehyde is a well-documented and significant contributor to the aroma of many foods, there is a notable scarcity of publicly available data on the flavor profile of this compound. This guide will present the available physicochemical data for both compounds, delve into the comprehensive flavor profile of isovaleraldehyde, and outline the standard experimental protocols applicable for the flavor analysis of such aldehydes.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and isovaleraldehyde is essential for understanding their potential behavior in various systems.

PropertyThis compoundIsovaleraldehyde (3-Methylbutanal)
Molecular Formula C₅H₁₀O₂C₅H₁₀O
Molecular Weight 102.13 g/mol 86.13 g/mol
CAS Number 5281-76-5590-86-3
Boiling Point ~133 °C92-93 °C
Density No data available~0.803 g/mL
Solubility in Water No data availableSlightly soluble
Appearance No data availableColorless liquid

Flavor Profile Comparison

Isovaleraldehyde (3-Methylbutanal): A Potent and Versatile Flavor Compound

Isovaleraldehyde is widely recognized for its strong, pungent, and malty aroma. At different concentrations, its flavor profile can be described as:

  • Malty and bready: A key contributor to the aroma of malt, beer, and baked goods.

  • Chocolate and cocoa: Provides characteristic notes in chocolate and cocoa products.

  • Fruity: Can impart fruity notes, sometimes described as apple-like.

  • Nutty: Contributes to the flavor profile of various nuts.

  • Cheesy: Found in certain types of cheese, contributing to their characteristic aroma.

Due to its potent and versatile flavor profile, isovaleraldehyde is a crucial component in the food and beverage industry, used in the formulation of a wide array of savory and sweet products.

This compound: An Undefined Flavor Profile

Currently, there is a significant lack of scientific literature and publicly available data describing the sensory properties and flavor profile of this compound. While its chemical structure suggests it may possess some aroma, its contribution to food flavor is not established. Further research, including sensory panel evaluations and instrumental analysis, is required to characterize its flavor profile.

Experimental Protocols for Flavor Analysis

The following are detailed methodologies for key experiments used in the flavor profile analysis of aldehydes like isovaleraldehyde and could be applied to this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample.

Protocol:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and chemical properties.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port.

  • Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the odor character and intensity of each eluting compound at specific retention times.

  • Compound Identification: The compounds detected by the panelists are identified by the coupled mass spectrometer.

Sensory Evaluation by a Trained Panel

Descriptive sensory analysis provides a detailed characterization of the flavor profile of a compound.

Protocol:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific flavor attributes using reference standards.

  • Sample Preparation: The aldehyde is diluted to various concentrations in a neutral medium (e.g., water, oil).

  • Evaluation: Panelists are presented with the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

  • Data Collection: Panelists rate the intensity of various flavor attributes (e.g., malty, fruity, green, pungent) on a standardized scale.

  • Data Analysis: The data is statistically analyzed to generate a flavor profile of the compound.

Visualizing Key Processes

To better understand the workflows and biochemical pathways discussed, the following diagrams are provided.

Flavor_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation spme Solid-Phase Microextraction (SPME) gcms Gas Chromatography- Mass Spectrometry (GC-MS) spme->gcms gco Gas Chromatography- Olfactometry (GC-O) spme->gco solvent Solvent Extraction solvent->gcms solvent->gco identification Compound Identification gcms->identification quantification Quantification gcms->quantification flavor_profile Flavor Profile Generation gco->flavor_profile sensory Sensory Panel Evaluation sensory->flavor_profile identification->flavor_profile quantification->flavor_profile

General workflow for flavor profile analysis.

Strecker_Degradation leucine Leucine (Amino Acid) strecker_reaction Strecker Degradation leucine->strecker_reaction dicarbonyl Dicarbonyl Compound (from Maillard Reaction) dicarbonyl->strecker_reaction isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) strecker_reaction->isovaleraldehyde co2 CO₂ strecker_reaction->co2 aminoketone Aminoketone strecker_reaction->aminoketone

Formation of isovaleraldehyde via the Strecker degradation pathway.

Conclusion

This guide highlights the significant role of isovaleraldehyde in creating the characteristic flavors of many foods and beverages. Its malty, chocolate-like, and fruity notes are well-documented and utilized in the flavor industry. In stark contrast, this compound remains an uncharacterized compound in the realm of flavor science. The lack of available data on its sensory profile presents an opportunity for future research to explore its potential as a novel flavor ingredient. The experimental protocols outlined provide a clear framework for such investigations, which would be crucial for expanding the palette of flavor chemists and professionals in related fields.

Benchmarking the performance of 3-Methoxybutanal in specific industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of 3-Methoxybutanal for specific industrial applications, primarily focusing on the flavor and fragrance sector. Due to a lack of publicly available quantitative performance benchmarks, this document emphasizes qualitative comparisons with common alternatives and provides detailed experimental protocols for independent evaluation.

Introduction to this compound

This compound (CAS 5281-76-5) is an aliphatic aldehyde recognized for its distinct aromatic and fruity odor profile.[1] This characteristic makes it a valuable ingredient in the formulation of fragrances and flavors, where it contributes to the overall sensory experience of a wide range of consumer products.[1] Beyond its use in the aroma industry, this compound also serves as a chemical intermediate in organic synthesis.

Performance in Flavor and Fragrance Applications

The primary industrial application of this compound is in the flavor and fragrance industry. Its performance is largely determined by its olfactory characteristics and its ability to blend with other aromatic compounds to create a desired scent or taste profile.

Olfactory Profile of this compound

This compound is characterized by a pleasant aromatic and fruity odor.[1] This profile allows it to be used to impart fresh and uplifting notes in fragrance compositions.

Comparison with Alternative Aliphatic Aldehydes
Aldehyde (Common Name)Number of Carbon AtomsTypical Olfactory Description
This compound 5 (with a methoxy group) Aromatic, Fruity [1]
Heptanal (Aldehyde C7)7Sharp, herbal, green[3][4]
Octanal (Aldehyde C8)8Fruity, orange-like[4][5]
Nonanal (Aldehyde C9)9Rosy, floral, waxy[3][4][5]
Decanal (Aldehyde C10)10Sharp, soapy, citrusy, orange rind[2][4][5]
Undecanal (Aldehyde C11)11Citrusy, waxy, metallic undertones[2][5]
Dodecanal (Aldehyde C12)12Green, citrusy, waxy, soapy, floral[2][5]
Tridecanal (Aldehyde C13)13Soapy, fresh, waxy, strong citrus (grapefruit) undertones[4]

Experimental Protocols

To facilitate direct comparison and performance benchmarking, the following detailed experimental protocols are provided.

Sensory Evaluation of Flavor and Fragrance Compounds

This protocol outlines a standard procedure for the sensory analysis of aromatic compounds.

Objective: To qualitatively and quantitatively assess the olfactory characteristics of this compound and its alternatives.

Materials:

  • Samples of this compound and alternative aldehydes, diluted in a suitable solvent (e.g., ethanol or dipropylene glycol).

  • Odor-free smelling strips.

  • A panel of trained sensory evaluators.

  • A controlled environment with neutral air circulation and lighting.

Procedure:

  • Sample Preparation: Prepare solutions of each aldehyde at various concentrations (e.g., 1%, 5%, and 10% in the chosen solvent).

  • Panelist Training: Familiarize the sensory panel with the aroma profiles of common aldehydes and the descriptive terminology to be used.[6]

  • Evaluation:

    • Dip a fresh smelling strip into a prepared sample solution for 2-3 seconds.

    • Present the strip to the panelist.

    • Instruct the panelist to sniff the strip and record their perception of the aroma at different time intervals (top note, middle note, and base note).

    • Panelists should rate the intensity of various descriptors (e.g., fruity, floral, waxy, citrusy) on a predefined scale (e.g., 1 to 10).

  • Data Analysis: Compile the data from all panelists and calculate the average ratings for each descriptor for each compound. Statistical analysis can be used to determine significant differences in the perceived aroma profiles.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (Dilutions of Aldehydes) DipStrip Dip Smelling Strip SamplePrep->DipStrip PanelistTraining Panelist Training (Familiarization with Aromas) PresentStrip Present to Panelist PanelistTraining->PresentStrip DipStrip->PresentStrip SniffRecord Sniff and Record Perceptions (Top, Middle, Base Notes) PresentStrip->SniffRecord RateDescriptors Rate Intensity of Descriptors SniffRecord->RateDescriptors CompileData Compile Panelist Data RateDescriptors->CompileData StatisticalAnalysis Statistical Analysis CompileData->StatisticalAnalysis GenerateReport Generate Sensory Profile Report StatisticalAnalysis->GenerateReport

Sensory Evaluation Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

This protocol describes the use of GC-MS for the analysis of volatile fragrance compounds.

Objective: To identify the components of a fragrance mixture and determine the purity of this compound and its alternatives.

Materials:

  • GC-MS instrument with a suitable capillary column (e.g., nonpolar or mid-polar).

  • Helium or hydrogen as the carrier gas.

  • Samples of this compound and alternatives, diluted in a volatile solvent (e.g., hexane or ethanol).

  • NIST mass spectral library for compound identification.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the individual aldehydes or fragrance mixtures (e.g., 100 ppm in the chosen solvent).[7]

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • Set the injector temperature and transfer line temperature appropriately (e.g., 250°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with the NIST library.[7]

    • Calculate the relative peak area of each component to determine the purity of the individual aldehydes or the relative abundance of components in a mixture.

Synthesis of this compound

This compound is typically synthesized from crotonaldehyde and methanol. The following diagram illustrates a general synthesis pathway.

Synthesis_of_3_Methoxybutanal Synthesis of this compound Crotonaldehyde Crotonaldehyde Reaction Michael Addition Crotonaldehyde->Reaction Methanol Methanol Methanol->Reaction Intermediate This compound Reaction->Intermediate

Synthesis of this compound

Conclusion

This compound is a valuable aliphatic aldehyde in the flavor and fragrance industry, prized for its unique aromatic and fruity notes. While this guide provides a qualitative comparison with other common aldehydes and detailed protocols for independent performance evaluation, it is important to note the absence of publicly available, direct quantitative benchmark data. For applications requiring precise performance metrics, it is recommended that researchers and developers conduct their own comparative studies using the provided experimental frameworks. This will ensure that the selection of this compound or an alternative is based on data that is directly relevant to their specific formulation and performance requirements.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxybutanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. For 3-Methoxybutanal, a flammable liquid, adherence to strict protocols is essential to mitigate risks to personnel and the environment. This guide provides a step-by-step operational plan for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a properly ventilated area, such as a chemical fume hood.

Table 1: Essential Safety and Handling Information for this compound

ParameterValue/Instruction
CAS Number 5281-76-5
Primary Hazard Flammable Liquid
Personal Protective Equipment (PPE) - Chemical-resistant gloves (e.g., nitrile)- Flame-retardant lab coat- Chemical safety goggles- Face shield (if splash hazard exists)
Handling Area - Well-ventilated chemical fume hood- Away from all sources of ignition (open flames, sparks, hot surfaces)- Use spark-proof tools and explosion-proof equipment
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and chemically resistant container.

    • The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.

    • Do not mix this compound with other waste streams unless compatibility has been verified by a qualified chemist or your institution's EHS department.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Flammable Liquid").

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the waste disposal company with a complete characterization of the waste, including the chemical name and any known hazards.

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent injury and fire.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Eliminate all sources of ignition.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb:

    • Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent for flammable liquids.

    • Do not use combustible materials like paper towels to absorb the spill.

  • Collect and Dispose:

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards: - Flammable Liquid - Potential Toxicity B Wear Appropriate PPE: - Gloves, Goggles, Lab Coat A->B C Work in Fume Hood B->C D Collect in Designated Hazardous Waste Container C->D E Securely Seal and Label Container D->E F Store in Flammable Waste Storage Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Provide Waste Characterization G->H I Scheduled Pickup and Proper Disposal H->I S1 Spill Occurs S2 Evacuate & Eliminate Ignition Sources S1->S2 S3 Contain with Non-Combustible Absorbent S2->S3 S4 Collect Waste and Contaminated Materials S3->S4 S4->D

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling Methoxy-Substituted Butanals and Butanols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for 3-Methoxy-1-butanol and 3-Methoxy-3-methyl-1-butanol.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to ensure safety when handling these chemicals. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[6][7] A face shield may be necessary for splash hazards.Protects against splashes and vapors that can cause eye irritation.[8]
Hand Protection Chemical-resistant gloves must be worn. Nitrile or butyl rubber gloves are generally recommended.[9] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.Prevents skin contact, as these chemicals may cause skin irritation.[6]
Skin and Body Protection An impervious lab coat or chemical-resistant suit should be worn to prevent skin contact.[6][10] The type of protective equipment should be selected based on the concentration and amount of the substance being used.Protects against accidental spills and splashes.
Respiratory Protection For operations that may generate vapors or mests, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. In situations with higher potential for exposure, a full-face respirator should be used.[6][7]Minimizes inhalation of vapors, which may cause respiratory tract irritation.[6]

Quantitative Safety Data

The following table summarizes key quantitative safety data for 3-Methoxy-1-butanol and 3-Methoxy-3-methyl-1-butanol for easy comparison.

Property3-Methoxy-1-butanol3-Methoxy-3-methyl-1-butanol
CAS Number 2517-43-3[10]56539-66-3[11]
Molecular Formula C5H12O2[12]C6H14O2[13]
Boiling Point 157 °C at 101.3 kPa[7]174 °C[8]
Flash Point 46 °C (114.8 °F)[6]71 °C (159.8 °F)[8]
Vapor Pressure 0.17 hPa at 20 °C[12][14]0.5 hPa at 20 °C[8]
Autoignition Temperature 335 °C (635 °F)[6]395 °C (743 °F)[8]
Lower Explosion Limit 1.5% vol[6]1.0% vol[8]
Upper Explosion Limit 12.7% vol[6]13.0% vol[8]

Operational and Disposal Plans

Experimental Protocol: Standard Handling Procedure

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

    • Assemble all necessary PPE as detailed in the table above.

    • Ground and bond containers when transferring material to prevent static discharge.[6]

    • Use spark-proof tools and explosion-proof equipment.[6]

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[6]

    • Avoid ingestion and inhalation.[6]

    • Keep containers tightly closed when not in use.[6][14]

    • Keep away from heat, sparks, and open flames.[6][14]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6][10]

    • Store in a flammables-area in tightly closed containers.[6]

    • Unopened containers can be safely stored for up to 18 months. Opened containers should not be stored for more than 12 months.[15]

Disposal Plan: Step-by-Step Guidance

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable Liquid).

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[13]

  • Professional Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.[13][16]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[17] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[17]

Visual Safety Workflows

The following diagrams illustrate the logical workflows for handling these chemicals safely.

PPE_Selection_Workflow PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection assess_task Assess Task and Potential Exposure (e.g., small scale transfer vs. large scale reaction) eye_protection Eye/Face Protection: Safety glasses with side shields (minimum). Face shield for splash hazard. assess_task->eye_protection Always Required hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile). assess_task->hand_protection Always Required body_protection Body Protection: Impervious lab coat. assess_task->body_protection Always Required respiratory_protection Respiratory Protection: Work in fume hood. Respirator with OV cartridges if ventilation is inadequate. assess_task->respiratory_protection Assess Ventilation

PPE Selection Workflow Diagram

Spill_Response_Workflow Emergency Spill Response Plan spill_detected Spill Detected evacuate Evacuate non-essential personnel and ensure proper ventilation. spill_detected->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if needed). evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect absorbed material into a sealed container for hazardous waste disposal. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate report Report the incident to the appropriate personnel. decontaminate->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybutanal
Reactant of Route 2
3-Methoxybutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.